Tert-butyl 5-aminopentanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-aminopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJPZBBBNJPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of a Bifunctional Building Block
An In-Depth Technical Guide to Tert-butyl 5-aminopentanoate (CAS: 63984-03-2)
This compound, identified by CAS number 63984-03-2, is a bifunctional aliphatic linker that has become an invaluable tool in modern synthetic chemistry, particularly within pharmaceutical and biochemical research.[1][2] Its structure, featuring a terminal primary amine and a sterically hindered tert-butyl ester, provides two distinct reactive sites with orthogonal stability. This unique arrangement allows for sequential, controlled modifications, making it a cornerstone in the construction of complex molecules, from novel therapeutic agents to sophisticated biochemical probes.
The primary amine serves as a versatile nucleophilic handle for conjugation, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable under specific acidic protocols.[3][4] This guide, intended for researchers and drug development professionals, will explore the core properties, synthesis, reactivity, and strategic applications of this compound, providing both foundational knowledge and field-proven experimental protocols.
Physicochemical Properties & Spectroscopic Signature
Accurate identification and confirmation of purity are paramount in any synthetic workflow. This compound is typically a colorless to light yellow liquid.[5] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63984-03-2 | [5][6][7] |
| Molecular Formula | C₉H₁₉NO₂ | [6][7][8] |
| Molecular Weight | 173.25 g/mol | [9][10] |
| Appearance | Colorless to light yellow Liquid | [5][7] |
| Boiling Point | 220.1 ± 23.0 °C (Predicted) | [5][11] |
| Density | 0.940 ± 0.06 g/cm³ (Predicted) | [5][11] |
| pKa | 10.27 ± 0.10 (Predicted) | [5][11] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [5][11] |
Analytical Characterization: The Scientist's Fingerprint
Verifying the identity and purity of this compound is critical. The following data represent a typical spectroscopic profile.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature. A defining feature is the large singlet at approximately δ 1.44 ppm, integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl ester.[12] Other expected signals include multiplets for the methylene groups of the pentanoate backbone and a triplet near δ 2.7-2.8 ppm for the methylene group adjacent to the amine.[12] The presence of the tert-butyl signal is not only diagnostic but its exceptional sharpness and intensity, even when the molecule is attached to large proteins, make it a useful NMR probe for studying macromolecular complexes.[13]
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the ester near 172-173 ppm.[14]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecule [M+H]⁺ at m/z 174.15.
Synthesis and Purification: From Precursor to Product
A common and reliable method for synthesizing this compound involves a two-step process starting from tert-butyl 5-bromopentanoate. This approach is favored for its high yield and straightforward execution.[12]
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis via Azide Reduction
This protocol is adapted from established literature procedures.[12] The causality behind this choice rests on the high efficiency of the SN2 displacement of bromide by azide and the mild, high-yielding nature of the Staudinger reduction, which avoids harsh reagents that could cleave the ester.
Materials:
-
tert-Butyl 5-bromopentanoate
-
Sodium azide (NaN₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Chloroform (or Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Azide Formation:
-
Dissolve tert-butyl 5-bromopentanoate (1.0 eq) in dry DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 16-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
After cooling to room temperature, dilute the mixture with chloroform and wash sequentially with water and brine to remove DMF and excess salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 5-azidopentanoate.
-
-
Staudinger Reduction:
-
Dissolve the crude azide intermediate from the previous step in THF.
-
Add triphenylphosphine (1.1 eq) to the solution. A vigorous evolution of nitrogen gas will be observed.
-
Once the gas evolution ceases, add a few drops of water to the reaction mixture to hydrolyze the aza-ylide intermediate.
-
Continue stirring for an additional 4 hours at room temperature.
-
Evaporate the THF under reduced pressure.
-
-
Purification:
-
The resulting residue contains the desired product and triphenylphosphine oxide as a major byproduct.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient eluent system such as 5% methanol in chloroform or dichloromethane, to isolate the pure this compound as a yellow liquid.[12]
-
The Chemistry of a Bifunctional Linker
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for a modular approach to synthesis where one end of the molecule can be modified while the other remains protected.
Caption: Dual reactivity of this compound.
-
Amine Terminus Reactivity: The primary amine is a potent nucleophile, readily participating in standard amine chemistries such as amide bond formation with carboxylic acids (using coupling reagents like EDC/HOBt), acylation with acid chlorides, and reductive amination with aldehydes or ketones. This allows for the attachment of the linker to a wide variety of substrates.
-
Ester Terminus as a Protecting Group: The tert-butyl ester is a workhorse protecting group for carboxylic acids.[15] Its key advantage is its stability under basic, nucleophilic, and hydrogenolysis conditions, which are often used in peptide synthesis and other complex synthetic routes.[3] Deprotection is cleanly and efficiently achieved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent.[3] This orthogonality is the cornerstone of its strategic application.
Applications in Drug Discovery and Research
The unique properties of this compound make it a valuable intermediate in several high-impact research areas.
-
Pharmaceutical Development: It serves as a key building block in the synthesis of diverse pharmaceuticals, particularly those targeting neurological and metabolic disorders.[1] For example, it is a documented starting material for constructing the (S)-2-aminoglutarimide moiety, a critical component in certain advanced therapeutic agents.[16]
-
PROTAC Linker Synthesis: In the rapidly evolving field of targeted protein degradation, this compound and its derivatives are used as aliphatic linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[18] The pentanoate chain provides the necessary spacing and flexibility for the two ends of the PROTAC to bind their respective proteins effectively.
-
Peptide and Peptoid Synthesis: The compound is used in the production of peptides and peptoids, where it can be incorporated as a non-natural amino acid to modulate the final structure's properties, such as stability or binding affinity.[1][14]
Key Experimental Protocols
The following protocols outline common transformations involving this compound.
Protocol 1: Deprotection of the Tert-butyl Ester
This protocol demonstrates the standard procedure for cleaving the ester to reveal the free carboxylic acid.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Step-by-Step Methodology:
-
Dissolve the this compound (1.0 eq) in DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (a 25-50% solution in DCM, v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting crude 5-aminopentanoic acid (as its TFA salt) can often be precipitated by adding cold diethyl ether and collected by filtration.
Protocol 2: Amide Coupling (EDC/HOBt)
This protocol describes the coupling of the amine group to a generic carboxylic acid.
Materials:
-
This compound
-
A generic carboxylic acid (R-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in dry DCM or DMF.
-
Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Add this compound (1.1 eq) to the reaction mixture, followed by DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Dilute the reaction with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: The compound is classified as causing skin and serious eye irritation.[7][19] It may also cause respiratory irritation.[7] The GHS pictogram is GHS07 (Warning).[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[19] Handling should be performed in a well-ventilated area or a chemical fume hood.[19][20]
-
Handling: Avoid contact with skin and eyes.[20] Avoid breathing vapors or mists.[7] Wash hands thoroughly after handling.[19]
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a freezer at or below -20 °C under an inert atmosphere.[5][10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 63984-03-2|this compound|BLD Pharm [bldpharm.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. synarchive.com [synarchive.com]
- 5. This compound CAS#: 63984-03-2 [amp.chemicalbook.com]
- 6. 63984-03-2 | MFCD08275839 | this compound [aaronchem.com]
- 7. 5-Aminopentanoic acid tert-butyl ester 95% | CAS: 63984-03-2 | AChemBlock [achemblock.com]
- 8. This compound | C9H19NO2 | CID 10607312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Aminopentanoic acid tert-butyl ester | Amines | Ambeed.com [ambeed.com]
- 10. 63984-03-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. This compound|lookchem [lookchem.com]
- 12. rsc.org [rsc.org]
- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. tert-Butyl Ethers [organic-chemistry.org]
- 16. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 17. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. enamine.enamine.net [enamine.enamine.net]
- 20. chemicalbook.com [chemicalbook.com]
Tert-butyl 5-aminopentanoate molecular weight
An In-Depth Technical Guide to Tert-butyl 5-aminopentanoate: A Versatile Building Block for Advanced Research and Drug Development
Abstract
This compound is a bifunctional chemical entity of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. Its structure, featuring a protected carboxylic acid (tert-butyl ester) and a free primary amine, makes it an invaluable building block for the synthesis of complex molecules, including pharmaceutical intermediates, peptoids, and specialized linkers. This guide provides a comprehensive overview of its physicochemical properties, core applications, handling protocols, and a detailed experimental methodology, designed for researchers, scientists, and drug development professionals.
Core Physicochemical Properties: Free Base vs. Hydrochloride Salt
This compound is most commonly available in two forms: the free base and the hydrochloride salt. The choice between these forms is critical and depends on the specific requirements of the chemical transformation. The hydrochloride salt is often preferred for its enhanced stability and solubility in certain solvent systems.[1]
A summary of the key quantitative data for both forms is presented below for easy comparison.
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| Molecular Weight | 173.25 g/mol [2][3] | 209.71 g/mol [4][5] |
| Molecular Formula | C₉H₁₉NO₂[2][3][6] | C₉H₂₀ClNO₂[1] |
| CAS Number | 63984-03-2[2][3][7] | 1283760-93-9[1][4] |
| Appearance | Colorless to light yellow liquid[7] | White wax-like or brown solid[1] |
| Predicted Boiling Point | 220.1 ± 23.0 °C[7] | Not Applicable |
| Predicted Density | 0.940 ± 0.06 g/cm³[7] | Not Applicable |
| Storage Conditions | Store in freezer, under -20°C, inert atmosphere, keep in dark place.[3][7] | Store at 0 - 8 °C.[1] |
Strategic Applications in Drug Discovery and Development
The unique structure of this compound makes it a versatile intermediate for several high-value applications in pharmaceutical R&D.
Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
This compound serves as a crucial starting material in the synthesis of complex APIs. Notably, it is a key building block for constructing the (S)-2-aminoglutarimide moiety, which is a core component of certain modern therapeutics.[8] Its use in the development of drugs targeting neurological disorders has been specifically highlighted.[1] While several synthetic routes exist, researchers should be aware that some established methods are not optimized for large-scale synthesis, facing challenges with high solvent volumes and uncontrolled precipitation during workup.[8]
Building Block in Peptide and Peptoid Chemistry
The primary amine and protected carboxyl group allow for directional, controlled synthesis, making it a valuable component in peptide chemistry.[1] It can be incorporated into peptide chains to introduce a flexible, five-carbon spacer. Furthermore, it is utilized in the synthesis of sequence-defined peptoids, which are peptide mimics with modified backbones that can offer advantages in stability and cell permeability.[9]
Versatile Linker Chemistry
While direct citation points to the related tert-butyl (5-aminopentyl)carbamate as a PROTAC linker[10], the underlying aminopentanoate structure is fundamental to a class of flexible alkyl linkers used in constructing bifunctional molecules. The five-carbon chain provides spatial separation between two active domains of a molecule, which is critical for optimizing binding and biological activity in modalities like Proteolysis Targeting Chimeras (PROTACs).
Synthesis, Handling, and Experimental Workflow
Synthetic Overview
A common and efficient laboratory-scale synthesis of related chiral intermediates starts from L-glutamic acid, which undergoes suitable protection of its functional groups followed by a selective reduction.[11] This highlights a reliable pathway for accessing such bifunctional building blocks from readily available starting materials.
Standard Laboratory Handling & Storage Protocol
Proper handling and storage are paramount to maintain the integrity of the compound.
Protocol Steps:
-
Receiving and Logging: Upon receipt, inspect the container for damage. Log the material into the chemical inventory, noting the form (free base or HCl salt).
-
Storage: Immediately transfer the container to the appropriate storage location as specified in the table above. The free base requires freezer storage (-20°C) under an inert atmosphere[3], while the HCl salt is more stable at refrigerated temperatures (0-8°C).[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles or atmospheric exposure, it is advisable to aliquot the material into smaller, single-use vials under an inert gas (e.g., Argon or Nitrogen).
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses.[12][13] The material is known to cause skin and eye irritation.[13]
-
Dispensing: Conduct all weighing and solution preparation in a well-ventilated chemical fume hood.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
General Experimental Workflow Diagram
The following diagram outlines the typical workflow for utilizing this compound in a chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bio-fount.com [bio-fount.com]
- 3. 63984-03-2|this compound|BLD Pharm [bldpharm.com]
- 4. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1283760-93-9 | this compound hydrochloride | Ambeed.com [ambeed.com]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound CAS#: 63984-03-2 [amp.chemicalbook.com]
- 8. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. enamine.enamine.net [enamine.enamine.net]
A Technical Guide to Tert-butyl 5-aminopentanoate: Synthesis, Characterization, and Applications
Abstract
Tert-butyl 5-aminopentanoate is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine and a sterically hindered tert-butyl ester, makes it a valuable building block for creating complex molecules, including peptide mimetics, PROTAC linkers, and pharmaceutical intermediates. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, allowing for selective reactions at the primary amine. This guide provides a comprehensive overview of the compound's properties, a detailed, field-tested synthesis protocol, in-depth spectroscopic characterization, and a discussion of its critical applications in drug discovery.
Introduction: The Strategic Advantage of Bifunctional Building Blocks
In the intricate field of drug development, the design of molecules with precise functionalities is paramount. Bifunctional building blocks, such as this compound, are indispensable tools that offer chemists strategic control over synthetic pathways. The core value of this molecule lies in the orthogonal nature of its two functional groups.
The primary amine (-NH₂) is a versatile nucleophile, readily participating in amide bond formation, alkylation, and reductive amination. The tert-butyl ester (-C(O)OC(CH₃)₃), conversely, is a sterically bulky group that effectively masks the carboxylic acid functionality. This ester is notably stable under a wide range of conditions, including those that are basic or nucleophilic, yet it can be selectively cleaved under acidic conditions. This differential reactivity allows for the sequential modification of the molecule, a crucial strategy in multi-step syntheses of complex pharmaceutical agents.[1] The five-carbon aliphatic chain also provides a flexible spacer, which is often desirable in the design of linkers for targeted protein degraders (PROTACs) or in modifying the pharmacokinetic properties of a lead compound.[2][3]
Physicochemical Properties and Specifications
Accurate characterization is the foundation of reproducible science. The key properties of this compound and its common hydrochloride salt form are summarized below. The salt form is often used to improve stability and solubility.[4]
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| IUPAC Name | This compound | This compound hydrochloride | [5],[6] |
| Synonyms | 5-Aminopentanoic acid tert-butyl ester | 5-Aminopentanoic acid tert-butyl ester HCl | [7] |
| CAS Number | 63984-03-2 | 1283760-93-9 | [8],[9] |
| Molecular Formula | C₉H₁₉NO₂ | C₉H₂₀ClNO₂ | [10],[6] |
| Molecular Weight | 173.25 g/mol | 209.70 g/mol | [8],[4] |
| Appearance | Yellow liquid or off-white solid | White to brown solid | [11],[4] |
| Storage | Store at 0-8 °C | Store at 0-8 °C | [4],[12] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be approached in several ways. A common and reliable method involves the protection of 5-aminopentanoic acid. However, a more direct and often higher-yielding laboratory-scale synthesis starts from a precursor like tert-butyl 5-bromopentanoate. The following protocol is based on established chemical transformations.
Reaction Scheme
The synthesis is a two-step process starting from tert-butyl 5-bromopentanoate:
-
Azide Formation: Nucleophilic substitution of the bromide with sodium azide.
-
Staudinger Reduction: Reduction of the resulting azide to the primary amine using triphenylphosphine.
Detailed Experimental Protocol
Materials:
-
tert-butyl 5-bromopentanoate
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Dry Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step 1: Synthesis of tert-butyl 5-azidopentanoate
-
Dissolve tert-butyl 5-bromopentanoate (1.0 eq) in dry DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 16-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to room temperature.
-
Dilute the reaction mixture with chloroform and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide intermediate.
Causality Insight: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, facilitating the dissolution of the azide salt and promoting the nucleophilic attack. Heating is necessary to overcome the activation energy of the reaction. The aqueous workup removes residual DMF and inorganic salts.
Step 2: Reduction to this compound
-
Dissolve the crude tert-butyl 5-azidopentanoate from Step 1 in THF.
-
Slowly add triphenylphosphine (1.1 eq) to the solution. A vigorous evolution of nitrogen gas will be observed.
-
Once the gas evolution ceases, add a few drops of water to the reaction mixture and continue stirring for an additional 4 hours.
-
Evaporate the THF under reduced pressure.
-
The resulting residue contains the desired product and triphenylphosphine oxide as a major byproduct.
Causality Insight: This is a classic Staudinger reduction. The triphenylphosphine attacks the azide, leading to the formation of a phosphazide intermediate, which then loses dinitrogen gas to form an aza-ylide. Hydrolysis of this ylide with water yields the primary amine and triphenylphosphine oxide.
Step 3: Purification
-
Purify the residue from Step 2 using flash column chromatography on silica gel.
-
Elute with a gradient of 0-5% methanol in chloroform.
-
Combine the fractions containing the product (identified by TLC) and concentrate under reduced pressure to afford pure this compound as a yellow liquid.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The data below represent typical values obtained for the final product.
-
¹H NMR (Proton NMR): In CDCl₃, the spectrum reveals characteristic peaks. The nine equivalent protons of the tert-butyl group appear as a sharp singlet around δ 1.44 ppm. The methylene protons of the pentanoate chain appear as multiplets between δ 1.5-1.6 ppm (C3-H₂ and C4-H₂), a triplet around δ 2.1-2.2 ppm (C2-H₂), and a triplet around δ 2.7-2.8 ppm (C5-H₂). The amine protons (-NH₂) typically appear as a broad singlet.[11]
-
¹³C NMR (Carbon NMR): The spectrum in CDCl₃ would show a signal for the quaternary carbon of the tert-butyl group around δ 80.0 ppm and the methyl carbons around δ 27.9 ppm. The carbonyl carbon of the ester appears downfield around δ 172.7 ppm. The methylene carbons of the chain will appear at distinct chemical shifts.[13]
-
IR (Infrared) Spectroscopy: The IR spectrum will show a strong C=O stretch for the ester at approximately 1730 cm⁻¹. The N-H stretching of the primary amine will be visible as a medium intensity peak (or a doublet) in the region of 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the protonated molecule [M+H]⁺ with a calculated m/z of 174.1489.[14]
Applications in Research and Drug Development
The utility of this compound is broad, serving as a versatile intermediate in several areas of pharmaceutical development.
-
Peptide Synthesis and Peptidomimetics: The compound acts as a non-natural amino acid surrogate. The amine can be coupled to the C-terminus of a peptide chain, and after deprotection of the ester, the newly revealed carboxylic acid can be coupled to another amine, extending the chain. This introduces a flexible five-carbon linker into the peptide backbone, which can be used to modulate biological activity or stability.[4]
-
PROTAC and Linker Chemistry: It is an ideal building block for constructing linkers in Proteolysis Targeting Chimeras (PROTACs).[2][15] The amine can be attached to a ligand for a target protein, while the carboxylic acid (after deprotection) can be connected to a ligand for an E3 ubiquitin ligase, creating the bifunctional molecule essential for inducing protein degradation.[3]
-
Pharmaceutical Intermediates: It serves as a key starting material for more complex active pharmaceutical ingredients (APIs). For instance, derivatives are used in the synthesis of compounds targeting neurological disorders and in the construction of glutarimide moieties found in certain anticancer agents.[4][16] Its structure is also found in the development of agrochemicals and cosmetic formulations.[4]
Safety, Handling, and Storage
Safety:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
Handling and Storage:
-
The compound should be stored in a tightly sealed container.
-
Recommended storage is at refrigerated temperatures (0-8 °C) to ensure long-term stability.[4][12]
Conclusion
This compound is a high-value chemical tool whose strategic design enables complex and controlled organic synthesis. The orthogonal reactivity of its amine and protected carboxylate functions provides a reliable platform for building sophisticated molecules. From modifying peptides to serving as a cornerstone in the synthesis of PROTACs and other pharmaceuticals, its importance in the drug discovery and development pipeline is well-established and continues to grow. This guide provides the foundational knowledge for its effective synthesis, characterization, and application in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-5-aminopentanoic acid, 27219-07-04 | BroadPharm [broadpharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Aminopentanoic acid tert-butyl ester 95% | CAS: 63984-03-2 | AChemBlock [achemblock.com]
- 6. 5-Aminopentanoic acid tert-butyl ester hydrochloride 95% | CAS: 1283760-93-9 | AChemBlock [achemblock.com]
- 7. 63984-03-2|this compound|BLD Pharm [bldpharm.com]
- 8. 63984-03-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. keyorganics.net [keyorganics.net]
- 11. rsc.org [rsc.org]
- 12. 5-Aminopentanoic acid tert-butyl ester hydrochloride | 1283760-93-9 [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. PubChemLite - this compound hydrochloride (C9H19NO2) [pubchemlite.lcsb.uni.lu]
- 15. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]
- 16. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of Tert-butyl 5-aminopentanoate Hydrochloride
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and complex organic synthesis, precision is paramount. The success of a reaction, the viability of a formulation, and the purity of a final compound often hinge on a fundamental, yet frequently overlooked, parameter: solubility. This guide is designed for the practicing researcher, scientist, and drug development professional who understands that a deep, mechanistic appreciation of a molecule's behavior in solution is not just academic—it is a cornerstone of efficient and successful research.
We will dissect the solubility profile of tert-butyl 5-aminopentanoate hydrochloride, a versatile building block and linker molecule. This is not a mere compilation of data. Instead, this document serves as a technical whitepaper, structured to provide a holistic understanding. We will move from the theoretical underpinnings of its molecular structure to the practical, step-by-step methodologies for empirical solubility determination. Our focus will be on the causality behind the observations and the logic informing experimental design, empowering you not just to use this compound, but to master its application.
Core Concepts: Understanding the Molecule
This compound hydrochloride is a bifunctional organic molecule utilized as an intermediate and building block in a range of applications, from peptide synthesis to the development of novel therapeutics.[1] Its utility is derived from its structure: a five-carbon chain functionalized with a terminal primary amine (as a hydrochloride salt) and a carboxylic acid protected as a tert-butyl ester.
The hydrochloride salt form is particularly advantageous, enhancing the compound's stability and, crucially, its solubility in polar media compared to the free base.[1] This allows for easier handling and more reliable performance in aqueous reaction conditions and formulations.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its physical and chemical properties. The table below summarizes the key characteristics of this compound hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀ClNO₂ | [1] |
| Molecular Weight | 209.7 g/mol | [1] |
| Appearance | White, wax-like or brown solid | [1] |
| CAS Number | 1283760-93-9 | [1] |
| Storage Conditions | 0 - 8 °C, Inert atmosphere | [1] |
Chemical Structure
The structure reveals a molecule with dual character: a polar, hydrophilic head (the ammonium chloride group) and a more nonpolar, lipophilic tail (the pentanoate chain and bulky tert-butyl group). This amphipathic nature is the primary determinant of its solubility behavior across different solvent systems.
Caption: Chemical structure of this compound hydrochloride.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational model for predicting solubility. The solubility of this compound hydrochloride is a direct result of the interplay between its ionic and covalent characteristics.
-
Polar Solvents (e.g., Water, Ethanol): The primary driver of solubility in polar solvents is the ammonium chloride group. This ionic salt readily interacts with the dipoles of polar protic solvents like water and ethanol through strong ion-dipole interactions and hydrogen bonding. The hydrochloride form is significantly more water-soluble than its corresponding free amine base.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be very low. The highly polar ammonium chloride headgroup cannot establish favorable interactions with nonpolar solvent molecules, making the energetic cost of dissolution prohibitive.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) can solvate the cation (R-NH3+) effectively but are less effective at solvating the chloride anion. While solubility is generally expected, it may be less than in highly protic solvents like water.
The Critical Influence of pH on Aqueous Solubility
For an ionizable compound like this, pH is the most critical factor governing aqueous solubility. The primary amine exists in equilibrium between its protonated (ammonium, R-NH3+) and deprotonated (free amine, R-NH2) forms. The position of this equilibrium is dictated by the pKa of the conjugate acid (R-NH3+) and the pH of the solution.
The pKa of the primary amine of the parent 5-aminopentanoic acid is predicted to be approximately 10.21. The ester group has a negligible effect on the amine's basicity.
Caption: pH-dependent equilibrium of the primary amine functional group.
-
At acidic to neutral pH (pH << pKa): The amine will be almost exclusively in its protonated, cationic form (R-NH3+). This ionic species is highly polar and will exhibit its maximum solubility in water.
-
At alkaline pH (pH >> pKa): The amine will be deprotonated to its free base form (R-NH2). This neutral species is significantly less polar, and its aqueous solubility will dramatically decrease, likely leading to precipitation from the solution.
This behavior is critical in practice. For instance, during a reaction workup, adjusting the pH of an aqueous layer can be used to either keep the compound in solution or force it to precipitate for isolation.
Quantitative Solubility Data
Experimentally determined, quantitative solubility data for this compound hydrochloride is not widely available in the public literature. Material Safety Data Sheets for the compound often list water solubility as "Not Available".
However, we can infer its likely behavior by examining related compounds:
| Compound | Solvent | Solubility | Notes | Source(s) |
| 5-Aminovaleric Acid (Parent Acid) | Water | 1000 mg/mL (at 20°C) | Extremely high solubility due to zwitterionic nature at neutral pH. | [2] |
| Methyl 5-aminopentanoate HCl | Water | Soluble | Qualitative data. Expected to be highly soluble due to the polar groups. | [3][4] |
| This compound HCl | Water | Data not available (Expected to be high) | The hydrochloride salt form enhances solubility over the free base. | [1] |
| This compound HCl | Ethanol | Data not available (Expected to be soluble) | Ethanol is a polar protic solvent capable of solvating the salt. | |
| This compound HCl | DMSO | Data not available (Expected to be soluble) | DMSO is a polar aprotic solvent, which should dissolve the compound. |
Expert Insight: The tert-butyl group, while increasing lipophilicity compared to a methyl or ethyl ester, is unlikely to render the hydrochloride salt insoluble in water. High solubility is still expected, though perhaps moderately lower than the methyl ester analog. The most significant drop in solubility will occur upon deprotonation of the amine at high pH.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
When precise solubility data is required for applications such as formulation development or physicochemical profiling, it must be determined empirically. The Shake-Flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility. The following protocol is a self-validating system grounded in international guidelines.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved states. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured using a validated analytical method (e.g., HPLC-UV, LC-MS).
Workflow Diagram
Caption: Workflow for the Shake-Flask solubility determination method.
Step-by-Step Methodology
1. Preparation:
- Causality: To ensure equilibrium is reached with a solid phase present, a clear excess of the compound is necessary.
- Action: Accurately weigh approximately 10-20 mg of this compound hydrochloride into several (n=3 for statistical validity) glass vials.
- Action: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, pH 7.4 phosphate buffer, ethanol) to each vial.
2. Equilibration:
- Causality: The system requires sufficient time and energy (agitation) for the dissolution process to reach a state of dynamic equilibrium. 24 to 48 hours is typically sufficient for most compounds. Temperature control is critical as solubility is temperature-dependent.
- Action: Seal the vials tightly to prevent solvent evaporation.
- Action: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation speed.
3. Phase Separation:
- Causality: The analysis must be performed only on the saturated solution (supernatant). Any suspended solid particles will artificially inflate the measured concentration.
- Action: After the equilibration period, remove the vials and allow them to stand briefly at the same constant temperature.
- Action: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Action: Carefully withdraw an aliquot of the clear supernatant. For ultimate certainty, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean analysis vial. Self-Validation Step: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
4. Analysis & Calculation:
- Causality: A pre-validated, sensitive, and linear analytical method is required for accurate quantification.
- Action: Prepare a calibration curve using stock solutions of known concentrations of this compound hydrochloride in the same solvent.
- Action: Dilute the supernatant sample with the solvent to fall within the linear range of the calibration curve.
- Action: Analyze the calibration standards and the diluted sample by a suitable method (HPLC-UV is often sufficient).
- Action: Calculate the concentration of the undiluted supernatant using the calibration curve and the dilution factor. This value represents the thermodynamic solubility.
Practical Implications and Troubleshooting
-
In Synthesis: When using this compound as a reactant in a nonpolar solvent like Dichloromethane (DCM), it will likely have low solubility, potentially leading to a heterogeneous reaction mixture. This can slow reaction rates. Using a polar co-solvent or a phase-transfer catalyst may be necessary.
-
In Formulation: For aqueous formulations, maintaining a pH well below the pKa of the amine (e.g., pH 4-6) is essential to ensure the compound remains in its highly soluble protonated form and does not precipitate over time.
-
Troubleshooting Precipitation: If the compound precipitates from an aqueous solution upon the addition of a basic reagent (e.g., triethylamine), it is a clear indication that the free amine has formed. To re-dissolve, the pH must be lowered by adding a dilute acid.
Conclusion
This compound hydrochloride is a molecule of dual character, whose solubility is governed by the strong, solubilizing effect of its hydrochloride group and the lipophilic nature of its ester and alkyl backbone. While specific quantitative solubility data is sparse in public literature, a firm grasp of its pH-dependent behavior provides the researcher with the predictive power to control its state in solution. For applications demanding high precision, the Shake-Flask method detailed herein provides a robust and reliable framework for empirical determination. Mastery of these principles enables more efficient process development, more stable formulations, and ultimately, more successful scientific outcomes.
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 5-aminopentanoate
Abstract
Tert-butyl 5-aminopentanoate is a valuable bifunctional molecule increasingly utilized as a linker in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), and as a building block in complex organic synthesis.[1][2] Its structure, featuring a terminal primary amine and a sterically hindered tert-butyl ester, allows for sequential, chemoselective modifications. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.
Introduction: The Strategic Importance of this compound
The utility of this compound stems from its orthogonal protecting group strategy. The tert-butyl ester protects the carboxylic acid moiety, which is stable to a wide range of nucleophilic and basic conditions, while the primary amine remains available for nucleophilic attack or acylation.[3] The tert-butyl group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[4] This differential reactivity is crucial in multi-step syntheses where precise control over reactive sites is paramount.
This guide will explore two principal and practical synthetic pathways:
-
Route A: A two-step sequence involving the N-Boc protection of 5-aminopentanoic acid followed by tert-butyl esterification.
-
Route B: A mild and efficient, single-step esterification using tert-butyl 2,2,2-trichloroacetimidate.
Each route will be discussed in detail, highlighting the rationale behind the chosen reagents and conditions.
Strategic Synthesis Pathways
The synthesis of this compound requires the selective formation of a tert-butyl ester in the presence of a primary amine. Direct esterification is often challenging due to the competing nucleophilicity of the amine and the harsh acidic conditions typically required for Fischer esterification, which can lead to side reactions.[5][6] Therefore, indirect methods are generally preferred.
Route A: Two-Step Protection-Esterification Strategy
This classic and reliable approach involves first protecting the more nucleophilic amine group, then esterifying the carboxylic acid, and finally deprotecting the amine. A common and effective implementation uses a tert-butyloxycarbonyl (Boc) group for transient amine protection.
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// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product_Protected; Product_Protected -> Step3; Step3 -> Final_Product; }
Caption: Workflow for the Two-Step Protection-Esterification Strategy (Route A).
2.1. Principle and Rationale
The core principle of this route is to temporarily mask the amine's reactivity. The Boc group is ideal for this purpose as it is easily introduced using di-tert-butyl dicarbonate ((Boc)₂O) under mild basic conditions and is stable to the conditions required for the subsequent esterification.[3][7] Once the carboxylic acid is converted to its tert-butyl ester, the Boc group is selectively cleaved under acidic conditions that leave the newly formed ester intact.
2.2. Detailed Protocol: Route A
Step 2.2.1: Synthesis of 5-(tert-butoxycarbonylamino)pentanoic acid (Boc-5-Ava-OH)
This step involves the reaction of 5-aminopentanoic acid with di-tert-butyl dicarbonate.[7] The reaction is typically performed in a mixed solvent system (e.g., dioxane/water or THF/water) with a base like sodium hydroxide or sodium bicarbonate to neutralize the carboxylic acid and facilitate the reaction.
-
Materials:
-
5-Aminopentanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-aminopentanoic acid in a 1M NaOH aqueous solution in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-5-aminopentanoic acid as a white solid or oil.[8]
-
Step 2.2.2: Synthesis of Tert-butyl 5-(tert-butoxycarbonylamino)pentanoate
With the amine protected, the carboxylic acid can be esterified. A common method involves reaction with tert-butyl alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Materials:
-
Boc-5-aminopentanoic acid
-
Tert-butyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-5-aminopentanoic acid, tert-butyl alcohol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrate and washings, and wash sequentially with 0.5 M citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the di-protected product.
-
Step 2.2.3: Deprotection to Yield this compound
The final step is the selective removal of the N-Boc group.[4]
-
Materials:
-
Tert-butyl 5-(tert-butoxycarbonylamino)pentanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the di-protected intermediate in DCM.
-
Add an excess of TFA (typically 25-50% v/v) and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer, filter, and concentrate to yield the final product, which can be further purified if necessary. The product is often isolated as its hydrochloride or trifluoroacetate salt for improved stability and handling.[2]
-
Route B: Direct Esterification via Trichloroacetimidate Method
This elegant method provides a milder and often more direct route to tert-butyl esters, avoiding the need for strong acid catalysts. It relies on the activation of tert-butanol as tert-butyl 2,2,2-trichloroacetimidate.[9]
// Nodes Start [label="5-Aminopentanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="tert-Butyl\n2,2,2-trichloroacetimidate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reaction with Lewis Acid Catalyst\n(e.g., BF₃·OEt₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Tert-butyl\n5-aminopentanoate", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct [label="2,2,2-Trichloroacetamide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Reagent -> Step1; Step1 -> Final_Product; Step1 -> Byproduct [style=dashed]; }
Caption: Workflow for the Direct Trichloroacetimidate Esterification (Route B).
2.3. Principle and Rationale
The reaction proceeds via the protonation of the imidate nitrogen by the carboxylic acid, making it an excellent leaving group. The subsequent nucleophilic attack by the carboxylate oxygen on the tert-butyl group is catalyzed by a Lewis acid (e.g., BF₃·OEt₂).[10] This method is highly effective for sterically hindered esters and is compatible with a wide range of functional groups.[11][12] The primary amine of 5-aminopentanoic acid is typically protonated under these conditions, preventing it from competing as a nucleophile.
2.4. Detailed Protocol: Route B
-
Materials:
-
5-Aminopentanoic acid
-
Tert-butyl 2,2,2-trichloroacetimidate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., cyclohexane/DCM mixture)
-
-
Procedure:
-
Suspend 5-aminopentanoic acid in a mixture of anhydrous cyclohexane and DCM.
-
Add tert-butyl 2,2,2-trichloroacetimidate to the suspension.
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a catalytic amount of BF₃·OEt₂ dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate it from the trichloroacetamide byproduct.
-
Comparative Analysis of Synthetic Routes
The choice between these synthetic strategies depends on factors such as scale, available reagents, and desired purity.
| Parameter | Route A: Protection-Esterification | Route B: Trichloroacetimidate |
| Number of Steps | 2-3 (Protection, Esterification, Deprotection) | 1 |
| Overall Yield | Moderate to Good | Good to Excellent[9] |
| Scalability | Well-established and scalable | Scalable, but reagent cost may be a factor |
| Reagent Cost/Toxicity | (Boc)₂O is common; DCC is a sensitizer | Trichloroacetonitrile is toxic; reagent is moisture sensitive |
| Byproducts | Dicyclohexylurea (DCU) can be difficult to remove | Trichloroacetamide is generally easier to remove |
| Mildness of Conditions | Generally mild, except for final deprotection step | Very mild, avoids strong acids/bases |
| Substrate Scope | Very broad | Broad, excellent for acid-sensitive substrates[10] |
Conclusion and Recommendations
Both Route A and Route B represent viable and effective methods for the synthesis of this compound.
-
Route A is a robust and well-understood pathway. Its multi-step nature offers clear checkpoints for purification and characterization, which can be advantageous for ensuring high purity, albeit at the cost of atom economy and overall yield.
-
Route B offers a more elegant and efficient alternative. Its single-step process under mild conditions makes it an attractive option, particularly for substrates containing sensitive functional groups.[10][12] The primary considerations for this route are the handling of the moisture-sensitive and potentially costly trichloroacetimidate reagent.
For large-scale industrial production, the efficiency and reduced number of steps in Route B may be preferable, provided the reagent costs are manageable. For laboratory-scale synthesis, particularly in academic or early-stage drug discovery settings, the reliability and familiarity of Route A make it a consistently dependable choice.
References
- 1. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Cas 27219-07-4,Boc-5-aminopentanoic acid | lookchem [lookchem.com]
- 9. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl 2,2,2-trichloroacetimidate|lookchem [lookchem.com]
- 12. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tert-butyl 5-aminopentanoate for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of tert-butyl 5-aminopentanoate, a versatile building block crucial in pharmaceutical research and development. From sourcing and quality control to synthesis and application, this document offers field-proven insights to empower researchers, scientists, and drug development professionals in their endeavors.
Strategic Sourcing of this compound
The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research and development. The selection of a reliable supplier for this compound (and its commonly used hydrochloride salt) directly impacts the reproducibility of synthetic routes and the purity of final compounds.
Identifying Reputable Suppliers
A multitude of chemical suppliers offer this compound. However, quality, documentation, and customer support can vary significantly. The following table summarizes a selection of established suppliers, providing key information to aid in the procurement process.
| Supplier | Product Name(s) | CAS Number(s) | Purity | Notes |
| Chem-Impex | This compound hydrochloride | 1283760-93-9 | ≥ 97% | Offers detailed product specifications and safety data sheets.[1][2] |
| BLD Pharm | This compound, this compound hydrochloride | 63984-03-2, 1283760-93-9 | Varies | Provides access to analytical data such as NMR, HPLC, and LC-MS.[3] |
| ChemShuttle | This compound | 63984-03-2 | High Purity | Specializes in intermediates for drug development.[4] |
| ECHEMI | This compound | 63984-03-2 | Varies | Online marketplace with multiple listed suppliers.[5] |
| Ambeed | This compound hydrochloride | 1283760-93-9 | High Purity | Provides comprehensive analytical data.[6] |
| Advanced ChemBlocks | 5-Aminopentanoic acid tert-butyl ester hydrochloride | 1283760-93-9 | 95% | Offers a range of building blocks for research.[7] |
| Key Organics | This compound | 63984-03-2 | >95% | Provides Safety Data Sheets and Certificates of Analysis.[4] |
It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier prior to purchase. The CoA provides critical data on the purity, identity, and presence of any impurities for a specific batch of the chemical.
The Significance of the Hydrochloride Salt
For many applications, this compound is supplied as its hydrochloride salt. This form offers several advantages, including enhanced stability and improved solubility in various solvents, which can be beneficial for reaction setup and purification.[1][2]
Synthesis of this compound: A Step-by-Step Protocol
While commercially available, understanding the synthesis of this compound can be invaluable for troubleshooting and for developing novel analogs. A common and efficient method involves the esterification of 5-aminopentanoic acid.
Reaction Workflow
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. keyorganics.net [keyorganics.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (S)-tert-butyl 4,5-diamino-5-oxopentanoate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 4,5-diamino-5-oxopentanoate, a protected derivative of the amino acid L-glutamine, is a critical building block in modern medicinal chemistry. Its unique structural features, particularly the tert-butyl ester protecting group, offer strategic advantages in complex multi-step syntheses of pharmacologically active molecules. This guide provides an in-depth analysis of its commercial availability, examines the nuances of its synthesis, and explores its applications, with a focus on providing practical insights for researchers in the field.
While commercially available, the quality and scalability of (S)-tert-butyl 4,5-diamino-5-oxopentanoate can present challenges. As noted in patent literature, the hydrochloride salt is typically available in gram quantities, but the cost can be significant for large-scale preparations, with prices ranging from $300 to $800 per 100g.[1] Furthermore, delivery times can be lengthy, and the reported chemical purity of 95-98% may not always be accompanied by well-defined data on chiral purity.[1] This underscores the importance of robust analytical methods for quality control and the need for scalable and cost-effective synthesis routes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-tert-butyl 4,5-diamino-5-oxopentanoate is fundamental for its effective use in synthesis and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C9H18N2O3 | PubChem[2] |
| Molecular Weight | 202.25 g/mol | PubChem[2] |
| CAS Number | 17193-29-2 | Sigma-Aldrich, Appretech Scientific Limited[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 357.1 ± 37.0 °C at 760 mmHg | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
Commercial Availability and Supplier Landscape
(S)-tert-butyl 4,5-diamino-5-oxopentanoate and its hydrochloride salt are available from a range of chemical suppliers. However, it is crucial for researchers to exercise due diligence when sourcing this reagent, paying close attention to the purity specifications and the availability of comprehensive analytical data.
Key Suppliers:
-
Sigma-Aldrich: Offers (S)-tert-butyl 4,5-diamino-5-oxopentanoate with a reported purity of 97%.
-
ChemScene LLC: Listed as a preferred partner on Sigma-Aldrich, also provides this compound.[4]
-
Universal Biologicals: Supplies the hydrochloride salt of tert-butyl (S)-4,5-diamino-5-oxopentanoate.[4]
-
Simson Pharma Limited: Offers tert-butyl(S)-4,5-diamino-5-oxopentanoate Hydrochloride and provides a Certificate of Analysis with their products.
-
Appretech Scientific Limited: Lists tert-butyl (S)-4,5-diamino-5-oxopentanoate with a minimum purity of 98%.[3]
-
CP Lab Safety: Provides (S)-Tert-Butyl 4, 5-Diamino-5-Oxopentanoate with a minimum purity of 97%, intended for professional research and manufacturing use.[5]
It is important to note that this compound is intended for research and manufacturing purposes only and is not for medical or consumer use.[5]
Synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate
The synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate is a critical area of process development, as existing methods reported in the literature have limitations for large-scale production.[1][6] Challenges include the use of large solvent volumes and purification steps that can lead to variable purity.[1][6]
A common precursor for the synthesis is L-glutamic acid.[7] One patented approach involves the ring-opening of an N-protected oxazolidin-5-one moiety with ammonia or a protected amine.[1][6] This method aims to provide a more controlled and scalable process.
Illustrative Synthetic Pathway
The following diagram outlines a generalized synthetic approach, highlighting the key transformations.
Caption: Generalized synthetic workflow for (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
Applications in Drug Discovery and Development
The primary application of (S)-tert-butyl 4,5-diamino-5-oxopentanoate lies in its role as a key intermediate in the synthesis of complex molecules, particularly those containing an (S)-2-aminoglutarimide moiety.[1][6] This structural motif is present in a number of potent therapeutic agents.
Synthesis of Glutarimide-Containing Compounds
A notable application is in the preparation of compounds like (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, where it serves as a crucial starting material for constructing the (S)-2-aminoglutarimide portion of the molecule.[1]
Role in Prodrug Development
The tert-butyl ester group can also be strategically employed in the design of prodrugs. For instance, tert-butyl ester-based prodrugs of the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON) have been developed to enhance metabolic stability and improve tumor delivery.[8][9]
Use in Peptide Synthesis
As a derivative of L-glutamine, this compound and its analogs are valuable in peptide synthesis. The tert-butyl ester provides a stable protecting group for the carboxylic acid, preventing unwanted side reactions during peptide coupling.[7]
Experimental Protocol: Quality Control and Analysis
Given the potential for variability in commercial batches, a robust quality control protocol is essential.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL in the mobile phase).
-
Prepare a sample solution of the batch to be tested at the same concentration.
-
Inject both the standard and sample solutions into the HPLC system.
-
Compare the peak areas of the main component and any impurities to calculate the purity.
-
2. Chiral Purity Determination by Chiral HPLC
-
Objective: To determine the enantiomeric excess of the (S)-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column suitable for separating amino acid derivatives.
-
Mobile Phase: An appropriate mixture of hexane and isopropanol, as recommended by the column manufacturer.
-
Procedure:
-
Dissolve a sample of the compound in the mobile phase.
-
Inject the sample into the chiral HPLC system.
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess by comparing the peak areas of the (S) and (R) enantiomers.
-
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The resulting spectra should be consistent with the expected chemical shifts and coupling constants for (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
-
Logical Workflow for Sourcing and Utilization
The following diagram illustrates a logical workflow for researchers from sourcing to application of this critical reagent.
Caption: Decision workflow for sourcing and using (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
Conclusion
(S)-tert-butyl 4,5-diamino-5-oxopentanoate is an indispensable reagent for the synthesis of complex nitrogen-containing molecules, particularly in the development of novel therapeutics. While its commercial availability has improved, researchers must remain vigilant regarding its quality and purity. A thorough understanding of its properties, coupled with robust in-house analytical verification, is paramount to ensure the success and reproducibility of synthetic endeavors. The development of more efficient and scalable synthetic routes remains an important area of research to meet the growing demand for this versatile building block in the pharmaceutical industry.
References
- 1. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 2. Tert-butyl 4,5-diamino-5-oxopentanoate | C9H18N2O3 | CID 54033776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appretech.com [appretech.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 7. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions for Tert-butyl 5-aminopentanoate hydrochloride
An In-Depth Technical Guide to the Optimal Storage of Tert-butyl 5-aminopentanoate Hydrochloride
Authored by a Senior Application Scientist
Preamble: The Imperative of Precision in Preclinical Research
In the landscape of drug discovery and development, the integrity of our starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately translatable data are built. This compound hydrochloride is a versatile intermediate, frequently employed in the synthesis of novel pharmaceutical agents and in peptide chemistry.[1] Its molecular stability is paramount. This guide moves beyond simplistic storage instructions to provide a comprehensive, scientifically-grounded framework for the handling and storage of this critical reagent. Adherence to these protocols is essential for safeguarding its chemical fidelity from the moment of receipt to its final use in an experimental workflow.
Core Storage Parameters: A Quantitative Overview
The stability of this compound hydrochloride is contingent upon a controlled environment. The following parameters represent the synthesized recommendations from leading suppliers and safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes rates of potential hydrolytic and thermal degradation. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents moisture absorption and potential slow oxidation. |
| Container | Tightly Sealed, Original Packaging | Protects from atmospheric contaminants, especially moisture.[2][3] |
| Light | Amber Vial / Store in a Dark Place | Mitigates risk of photodegradation.[3] |
| Location | Dry, Well-Ventilated Area | Ensures a stable external environment and prevents moisture ingress.[2] |
The Scientific Basis for Stringent Storage Conditions
Understanding the chemical causality behind storage recommendations empowers researchers to make informed decisions and troubleshoot potential issues.
Temperature: Mitigating Thermal and Hydrolytic Degradation
The recommendation for refrigerated storage (2°C to 8°C) is the primary defense against chemical degradation.[1][4] this compound hydrochloride possesses two key functional groups susceptible to degradation: the tert-butyl ester and the primary amine hydrochloride salt.
-
Ester Hydrolysis: The tert-butyl ester, while relatively stable, can undergo hydrolysis to form tert-butanol and 5-aminopentanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by elevated temperatures. Storing at reduced temperatures significantly slows the kinetics of this undesirable reaction.
-
Hygroscopicity of the Hydrochloride Salt: Hydrochloride salts are often hygroscopic, meaning they readily attract and absorb moisture from the atmosphere. Refrigeration helps maintain a low-humidity environment within a sealed container, reducing water uptake that could both physically alter the compound (clumping) and facilitate hydrolysis.
Atmospheric Control: The Case for an Inert Environment
Storing the compound under an inert atmosphere, such as argon or nitrogen, is a critical best practice.[4] This serves two main purposes:
-
Exclusion of Moisture: As discussed, water is a key reactant in the degradation of the ester. An inert atmosphere displaces moist air from the container's headspace, providing a robust barrier against hydrolysis.
-
Prevention of Oxidation: While the molecule is not acutely susceptible to oxidation, prolonged exposure to atmospheric oxygen over months or years, especially if catalyzed by trace metal impurities, can lead to degradation of the primary amine.
For these reasons, the container must be kept tightly closed at all times when not in use.[2][3][5]
Incompatible Materials: Preventing Exothermic and Degradative Reactions
Safety data sheets explicitly warn against storing this compound hydrochloride with strong oxidizing agents .[2][3][6] Contact with such agents could lead to a vigorous, exothermic reaction, compromising the integrity of the material and posing a significant safety hazard. It is crucial to segregate this compound from classes of chemicals like peroxides, nitrates, and permanganates within the laboratory storage scheme.[7]
Standard Operating Protocol: From Receipt to Use
A self-validating system for handling ensures that the compound's purity is maintained throughout its lifecycle in the lab. The following workflow is a recommended best practice.
Workflow for Handling and Storage
Caption: Workflow for maintaining the integrity of this compound hydrochloride.
Step-by-Step Methodology:
-
Receipt and Inspection:
-
Upon receipt, immediately inspect the external packaging for any signs of damage.
-
Verify that the manufacturer's seal on the primary container is intact.
-
Cross-reference the received product with the Certificate of Analysis (CoA) to confirm identity and purity.
-
-
Entry into Storage:
-
Log the compound into the laboratory inventory system, noting the date of receipt and assigned lot number.
-
Place the container in a designated, labeled area within a refrigerator maintained at 2-8°C. This area should be away from incompatible materials.[3]
-
-
Aliquoting for Experimental Use:
-
Before opening, place the sealed container in a desiccator at room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Conduct all weighing and handling in a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, as the compound is a skin and eye irritant.[2]
-
Quickly weigh the desired amount and securely close the primary container.
-
For optimal long-term stability of the bulk supply, it is highly recommended to backfill the container's headspace with an inert gas (e.g., argon) before resealing.
-
Immediately return the primary container to refrigerated storage.
-
Stability Profile and Degradation Pathways
While stable under the recommended conditions, deviation from these protocols can lead to degradation.[6]
-
Primary Degradation Pathway: The most probable route of degradation is the hydrolysis of the tert-butyl ester, particularly in the presence of moisture. This will result in the formation of 5-aminopentanoic acid hydrochloride and tert-butanol, compromising the purity and potentially affecting reaction outcomes.
-
Thermal Decomposition: Although a specific decomposition temperature is not widely published, exposing the compound to high heat should be avoided.[2] In the event of a fire, hazardous decomposition products, including toxic hydrogen chloride gas and oxides of nitrogen and carbon, may be produced.[3][5]
-
Disposal: All waste material should be handled as chemical waste and disposed of in accordance with local, state, and federal environmental regulations.[9]
Conclusion
The chemical integrity of this compound hydrochloride is not a passive state but an actively maintained condition. By implementing a storage and handling strategy grounded in the scientific principles of chemical stability—specifically, the control of temperature, atmosphere, and light—researchers can ensure the validity of their results. The protocols detailed in this guide provide a robust framework for preserving the compound's purity, thereby upholding the standards of scientific integrity and reproducibility in drug discovery and chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. peptide.com [peptide.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. alliancechemical.com [alliancechemical.com]
Stability of Tert-butyl 5-aminopentanoate under various conditions
An In-Depth Technical Guide to the Stability of Tert-butyl 5-aminopentanoate
Abstract
This compound is a bifunctional molecule of significant interest in pharmaceutical and chemical research, primarily serving as a versatile building block in peptide synthesis and as an intermediate in the development of novel therapeutics.[1] Its utility is intrinsically linked to the orthogonal reactivity of its functional groups: a primary amine and a tert-butyl ester. The stability of this molecule under various chemical and physical stresses is a critical parameter that dictates its storage, handling, and reaction conditions. This guide provides a comprehensive technical overview of the stability profile of this compound, grounded in established chemical principles and supported by authoritative literature. We will explore its behavior under acidic, basic, thermal, oxidative, and photolytic conditions, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Characteristics
A foundational understanding of a molecule's physicochemical properties is essential before assessing its stability. This compound is commercially available as a free base and, more commonly, as a hydrochloride salt to enhance solubility and handling.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉NO₂ | [2][3][4] |
| Molecular Weight | 173.25 g/mol (Free Base) | [3] |
| 209.7 g/mol (HCl Salt) | [1] | |
| CAS Number | 63984-03-2 (Free Base) | [3][4][5] |
| 1283760-93-9 (HCl Salt) | [1][6][7] | |
| Appearance | Colorless to light yellow liquid (Free Base) | [5] |
| White wax-like or brown solid (HCl Salt) | [1] | |
| Predicted pKa | 10.27 ± 0.10 (for the amine function) | [5] |
| Predicted Boiling Point | 220.1 ± 23.0 °C | [5] |
| Recommended Storage | Keep in a dark place, inert atmosphere, under -20°C | [3][5] |
Stability Under Forced Degradation Conditions
Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing. It is crucial for identifying potential degradation products, elucidating degradation pathways, and establishing the intrinsic stability of a molecule.
Acidic Conditions: The Achilles' Heel of the Tert-butyl Ester
The most significant vulnerability of this compound is the acid-catalyzed hydrolysis of its tert-butyl ester group. Unlike primary or secondary alkyl esters, which hydrolyze via a tetrahedral intermediate (BAC2 mechanism), tert-butyl esters undergo cleavage through a distinct pathway involving a stabilized carbocation.[8][9]
Mechanism of Degradation: The hydrolysis proceeds via an AAL1-type mechanism. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, instead of a nucleophilic attack by water at this position, the C-O single bond cleaves to form a relatively stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid (5-aminopentanoic acid).[8][9][10] The tert-butyl cation is then neutralized by water to form tert-butanol or can eliminate a proton to form isobutylene gas.[8] This unique lability to acid is precisely why the tert-butyl group is a widely used carboxylic acid protecting group in organic synthesis; it can be selectively removed under mild acidic conditions while remaining stable to base.[8][11]
Caption: Acid-catalyzed hydrolysis of this compound via an AAL1 mechanism.
Causality and Experimental Choices: A wide range of acids, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), can effect this transformation.[8] The choice of acid and solvent system allows for fine-tuning of the deprotection rate. For stability studies, exposure to dilute HCl or H₂SO₄ at various temperatures (e.g., ambient, 60°C) is a standard approach to assess the degradation kinetics.
Basic Conditions: A Story of Steric Hindrance
In stark contrast to its acid lability, this compound is remarkably stable under basic conditions.[8] The standard base-catalyzed hydrolysis of esters, known as saponification, is highly inefficient for tert-butyl esters.
Mechanism and Stability: Saponification proceeds via a nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide ion directly attacks the electrophilic carbonyl carbon.[12][13] However, the bulky tert-butyl group creates significant steric hindrance, shielding the carbonyl carbon from the incoming nucleophile. This steric shield dramatically slows the rate of hydrolysis, rendering the ester functionally stable to many common basic reagents like aqueous sodium hydroxide or potassium hydroxide at moderate temperatures.[14] While cleavage can be forced under very harsh, often non-aqueous conditions (e.g., potassium tert-butoxide in DMSO), these are not typical of standard stability or formulation environments.[11][14]
Caption: General mechanism for saponification, which is very slow for tert-butyl esters.
Thermal Conditions
The thermal stability of this compound is generally robust under typical storage conditions. However, at elevated temperatures, particularly in the presence of protic solvents, thermal degradation can occur.
Mechanism of Degradation: Studies have shown that tert-butyl esters can undergo reagent-free thermal hydrolysis in protic solvents like water or alcohols at high temperatures (120-240°C).[15][16] The mechanism is believed to be analogous to the acid-catalyzed pathway, where the solvent can act as a proton source to facilitate the elimination of isobutylene and formation of the corresponding carboxylic acid.[17][18] This method is often employed in continuous flow chemistry setups where high temperatures and pressures can be safely achieved.[15]
Oxidative Conditions
The primary amine functionality is a potential site for oxidative degradation. The ester group is comparatively resistant to oxidation under mild conditions.
Mechanism of Degradation: The oxidation of primary amines can yield a variety of products depending on the strength and nature of the oxidizing agent.[19][20]
-
Mild Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peroxy acids can lead to the formation of hydroxylamines or nitroso compounds.[19][21]
-
Strong Oxidation: Stronger agents like potassium permanganate (KMnO₄) can potentially oxidize the amine further, possibly leading to cleavage of C-N bonds or formation of nitriles or nitro compounds under specific conditions.[19][22][23]
The choice of oxidant in a forced degradation study is critical. A 3-30% solution of hydrogen peroxide is commonly used to simulate oxidative stress that might be encountered from peroxide-forming excipients or atmospheric oxygen.
Photolytic Conditions
There is limited specific data on the photostability of this compound. However, an assessment can be made based on its functional groups. Neither the aliphatic amine nor the ester carbonyl are strong chromophores in the near-UV or visible range. Therefore, significant direct photodegradation is not expected. However, in the presence of photosensitizers or in complex formulations, indirect degradation could occur. A comprehensive stability study must include photostability testing according to ICH Q1B guidelines.
Recommended Storage and Handling
Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Temperature: Store in a freezer, under -20°C for long-term storage, or at 0-8°C for short-term use.[1][3][5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation of the amine group.[5]
-
Light: Protect from light to prevent any potential, albeit unlikely, photolytic degradation.[5]
-
pH: Avoid contact with acidic materials, which will rapidly hydrolyze the ester. The compound is most stable under neutral to moderately basic conditions.
Analytical Methodologies for Stability Assessment
A robust analytical method is required to separate the parent compound from its potential degradation products and quantify them accurately.
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for stability studies.
-
Stationary Phase: A reversed-phase column (e.g., C18) is typically suitable for separating the polar parent compound from its less polar (or more polar) degradants.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is often employed.
-
Detection: this compound lacks a strong UV chromophore. Therefore, detection can be challenging. Several options exist:
-
Universal Detectors: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are excellent choices.
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity and allows for the identification of unknown degradation products by their mass-to-charge ratio.
-
Pre-column Derivatization: Derivatizing the primary amine with a UV-active agent can be performed, but this adds complexity to the sample preparation.
-
Experimental Protocols
The following protocols are self-validating frameworks for conducting forced degradation studies. They should be accompanied by control samples (unstressed compound in the same solvent) and blanks (solvent only).
General Workflow for Forced Degradation
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Protocols
Objective: To achieve approximately 5-20% degradation of the active substance.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound (or its HCl salt) in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 1, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the vial in a water bath at 60°C.
-
Withdraw aliquots at time points. (Note: significant degradation is not expected).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points for analysis.
-
-
Thermal Degradation:
-
Solution: Place a vial of the stock solution in an oven at 80°C.
-
Solid State: Place a vial containing the solid compound in an oven at 80°C.
-
Sample at time points. For the solid sample, dissolve in the stock solution solvent before analysis.
-
-
Photostability:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the samples after the exposure period.
-
Conclusion
This compound is a molecule with a distinct and predictable stability profile dominated by the characteristics of its two functional groups. The tert-butyl ester is highly labile under acidic conditions, undergoing rapid hydrolysis via a carbocation-mediated mechanism, while remaining exceptionally stable to base-catalyzed hydrolysis due to steric hindrance. The primary amine group is the main site of susceptibility to oxidative degradation. The compound exhibits good thermal stability under standard conditions but can be degraded at very high temperatures. By understanding these stability characteristics, researchers can optimize reaction conditions, select appropriate analytical methods, and establish proper storage protocols to ensure the quality and integrity of this valuable chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H19NO2 | CID 10607312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 63984-03-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. keyorganics.net [keyorganics.net]
- 5. This compound CAS#: 63984-03-2 [amp.chemicalbook.com]
- 6. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. 5-Aminopentanoic acid tert-butyl ester hydrochloride 95% | CAS: 1283760-93-9 | AChemBlock [achemblock.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tert-butyl 5-aminopentanoate and Its Derivatives for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 5-aminopentanoate, a versatile building block in modern medicinal chemistry. We will delve into its synthesis, purification, and characterization, offering detailed, field-proven protocols. The guide further explores the synthesis of key derivatives, including N-acylated, urea, and thiourea analogs, which are pivotal in the development of novel therapeutics. Finally, we will examine the current applications of these derivatives in drug discovery, with a particular focus on neurodegenerative diseases and enzyme inhibition, supported by relevant biological data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel chemical entities with desired pharmacological profiles. This compound, and its hydrochloride salt, has emerged as a particularly valuable intermediate.[1] Its structure, featuring a terminal primary amine and a sterically hindered tert-butyl ester, offers a unique combination of reactivity and stability.
The primary amine serves as a versatile handle for a wide array of chemical modifications, allowing for the introduction of diverse functional groups and pharmacophores. Simultaneously, the tert-butyl ester provides robust protection of the carboxylic acid functionality, stable to a variety of reaction conditions, yet readily cleavable under specific acidic conditions.[2] This orthogonality makes it an ideal synthon for multi-step synthetic campaigns.
This guide will provide a detailed exploration of the synthesis and derivatization of this key building block, offering practical insights and robust protocols to empower researchers in their quest for new therapeutic agents.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the esterification of 5-aminopentanoic acid (also known as 5-aminovaleric acid). A common and effective method involves the use of tert-butyl acetate in the presence of a strong acid catalyst.
Synthetic Protocol: Tert-butyl Esterification of 5-Aminopentanoic Acid
This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product purification.
Materials:
-
5-Aminopentanoic acid
-
Tert-butyl acetate
-
Perchloric acid (70%)
-
Deionized water
-
1.0 N Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a suspension of 5-aminopentanoic acid (1.0 eq) in tert-butyl acetate (used as both reactant and solvent, approx. 2 mL per mmol of amino acid) in a round-bottom flask equipped with a magnetic stirrer, slowly add perchloric acid (1.5 eq) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1) and visualizing with ninhydrin stain.
-
Upon completion, wash the reaction mixture with deionized water, followed by 1.0 N HCl solution.
-
Carefully neutralize the organic layer by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.
Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.45 ppm.[3] Other key signals include a triplet for the methylene group adjacent to the ester carbonyl (CH₂ COO) and a triplet for the methylene group adjacent to the amino group (CH₂ NH₂). The remaining methylene protons will appear as multiplets. The protons of the primary amine may appear as a broad singlet.
-
¹³C NMR: The spectrum will display a signal for the quaternary carbon of the tert-butyl group and the ester carbonyl carbon. The distinct signals for the five carbons of the pentanoate chain will also be present.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum will exhibit a strong absorption band for the C=O stretch of the ester at approximately 1730 cm⁻¹. The N-H stretching vibrations of the primary amine will be visible as one or two bands in the region of 3300-3400 cm⁻¹. The C-H stretching of the aliphatic chain and the tert-butyl group will be observed around 2960 cm⁻¹.[1]
-
-
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry will show the molecular ion peak (M⁺). A prominent fragment corresponds to the loss of the tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pattern for tert-butyl esters.[4]
-
Synthesis of Key Derivatives
The true utility of this compound lies in its ability to be readily derivatized at the primary amine. This section provides protocols for the synthesis of N-acylated, urea, and thiourea derivatives.
N-Acylation
N-acylation is a fundamental transformation to introduce a wide variety of functional groups.
Protocol: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting N-acetylated derivative by column chromatography.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in many biologically active molecules and serve as important hydrogen bond donors and acceptors.[5][6]
Protocol: Synthesis of an N-Aryl Urea Derivative
Materials:
-
This compound
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Add the aryl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the starting amine is consumed, remove the solvent under reduced pressure.
-
The crude urea derivative can often be purified by recrystallization or column chromatography.
For the synthesis of thiourea derivatives, the corresponding aryl isothiocyanate is used in place of the aryl isocyanate, following a similar procedure.
Applications in Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to act as linkers or present key pharmacophoric elements.
Neurodegenerative Diseases
The development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease is a critical area of research.[7] Several studies have utilized building blocks similar to this compound to construct molecules that can modulate key pathological pathways. For instance, derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE) or to prevent the aggregation of amyloid-beta (Aβ) peptides.[8] The pentanoate chain can serve as an optimal spacer to position pharmacophores for interaction with target proteins.
Enzyme Inhibition
The versatile nature of the amino group allows for the synthesis of a wide range of derivatives that can target various enzyme classes.
-
Cathepsin Inhibitors: Cathepsins are a family of proteases implicated in a variety of diseases, including osteoporosis and cancer.[5] β-amino acid derivatives have been identified as inhibitors of Cathepsin A.[9] The flexible five-carbon chain of this compound can be functionalized to create potent and selective cathepsin inhibitors. For example, acylated derivatives have shown inhibitory activity against various cathepsins.[10]
The following table summarizes the biological activity of representative derivatives.
| Derivative Class | Target | Biological Activity (IC₅₀) | Reference |
| N-Acylamino Penam | Cathepsin K | Nanomolar to sub-nanomolar range | [10] |
| Ureido Methylpiperidine Carboxylate | Cathepsin V | Potent and selective inhibition | [11] |
| Dihydrochalcone | Cathepsin K | 170 nM | [5] |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the efficient construction of diverse molecular architectures. The derivatives of this compound have demonstrated significant potential in the development of novel therapeutics for a range of diseases, particularly in the fields of neurodegenerative disorders and enzyme inhibition. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important chemical entity.
Diagrams
Synthesis of this compound
Caption: Synthetic scheme for this compound.
Derivatization Workflow
Caption: Common derivatization pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel β-amino acid derivatives as inhibitors of cathepsin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Acylamino-penam derivatives: synthesis and inhibition of cathepsins B, L, K, and S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Analogs of Tert-butyl 5-aminopentanoate: A Technical Guide for Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of building blocks available to the discerning researcher, tert-butyl 5-aminopentanoate and its analogs have emerged as exceptionally versatile synthons. Their utility spans from the rational design of neurotransmitter mimetics to the construction of sophisticated targeted protein degradation platforms. This guide provides an in-depth exploration of the synthesis, application, and strategic considerations for employing these valuable chemical entities. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for therapeutic innovation.
PART 1: Foundational Concepts
The Cornerstone: this compound
This compound is a bifunctional molecule featuring a terminal primary amine and a tert-butyl protected carboxylic acid. This unique arrangement of functional groups, separated by a flexible five-carbon chain, underpins its utility. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions, providing an orthogonal handle for synthetic transformations.[1][2] This combination of stability and selective reactivity makes it an ideal starting point for the synthesis of more complex molecules.[3]
Dual Roles in Drug Discovery: GABA Analogs and PROTAC Linkers
The analogs of this compound have found significant application in two key areas of drug discovery:
-
GABA Analogs: As structural mimics of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), these analogs are instrumental in the development of therapies for a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain.[4][5] The pentanoate backbone provides a scaffold for introducing various functionalities to modulate receptor binding and pharmacokinetic properties.
-
PROTAC Linkers: In the burgeoning field of targeted protein degradation, these molecules serve as flexible linkers in Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8][9] The linker's length, composition, and attachment points are critical determinants of the efficacy of the resulting PROTAC.[4][10]
PART 2: Modulating the GABAergic System
A Glimpse into the GABAergic Synapse
The GABAergic synapse is the primary site of inhibitory neurotransmission in the central nervous system.[11] GABA, synthesized from glutamate, is released into the synaptic cleft and binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[5][7][12] Dysregulation of this system is implicated in numerous neurological and psychiatric conditions.[4]
Caption: The GABAergic signaling pathway.
Crafting GABA Analogs: A Synthetic Approach
The synthesis of GABA analogs from this compound typically involves the modification of the terminal amine. A common strategy is the introduction of bulky or conformationally restricted groups to enhance receptor selectivity and bioavailability.
Experimental Protocol: Synthesis of an N-Aryl GABA Analog
-
Starting Material: this compound hydrochloride.
-
Step 1: Boc Protection of the Amine.
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and sodium bicarbonate (2.5 eq).
-
Stir at room temperature for 12-16 hours.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This step is crucial for preventing side reactions at the amine during subsequent modifications.[10]
-
-
Step 2: N-Arylation.
-
To a solution of the Boc-protected amino ester (1.0 eq) in an appropriate solvent (e.g., DMF), add a substituted aryl halide (1.1 eq) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos).
-
Add a base such as cesium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
-
Step 3: Deprotection.
-
Dissolve the N-arylated, Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purify the final product by chromatography or recrystallization.[1]
-
Structure-Activity Relationships: Fine-Tuning for Efficacy
The therapeutic efficacy of GABA analogs is highly dependent on their three-dimensional structure. Modifications to the aminopentanoate backbone can significantly impact binding to GABA receptors.
| Analog Modification | Effect on Activity | Rationale |
| Introduction of a phenyl group at the 4-position | Increased potency at GABA-B receptors. | The aromatic ring can engage in pi-pi stacking interactions with aromatic residues in the receptor binding pocket. |
| Constraining the backbone with a cyclic structure | Enhanced selectivity for specific GABA-A receptor subtypes. | A rigid conformation reduces the entropic penalty of binding and allows for more specific interactions.[3] |
| Varying the length of the alkyl chain | Optimal activity is often seen with a 4- or 5-carbon spacer. | This length mimics the natural spacing between the amine and carboxylate groups of GABA, allowing for optimal interaction with the receptor. |
Confirming Identity and Purity: Analytical Characterization
The structural integrity and purity of synthesized GABA analogs must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The tert-butyl group provides a characteristic singlet at approximately 1.4 ppm in the 1H NMR spectrum.[13][14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[13][16]
PART 3: Engineering Targeted Protein Degradation
PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of target proteins.[8] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[9] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient ubiquitination and subsequent degradation by the proteasome.[1][17][18][19]
Caption: The mechanism of PROTAC-mediated protein degradation.
Building the Bridge: Synthesis of Aminopentanoate-Based Linkers
This compound is an excellent starting material for the synthesis of PROTAC linkers due to its flexible alkyl chain and orthogonal protecting groups.
Experimental Protocol: Synthesis of a PROTAC Linker Precursor
-
Starting Material: this compound.
-
Step 1: Amide Coupling.
-
To a solution of this compound (1.0 eq) in DCM, add a carboxylic acid-containing moiety (e.g., a PEG linker with a terminal carboxyl group) (1.0 eq), a coupling agent such as HATU (1.1 eq), and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion. The choice of a PEG-based linker can improve the solubility and pharmacokinetic properties of the final PROTAC.[10]
-
Work up the reaction and purify the product by column chromatography.
-
-
Step 2: Deprotection of the Tert-butyl Ester.
-
Dissolve the coupled product in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure to yield the linker precursor with a free carboxylic acid, ready for coupling to the E3 ligase ligand.
-
The Linker's Influence: Impact on PROTAC Efficacy
The nature of the linker is a critical determinant of PROTAC activity.[10]
| Linker Modification | Effect on PROTAC Efficacy | Rationale |
| Increasing Linker Length | Can enhance ternary complex formation up to an optimal length. | A longer linker provides the necessary flexibility for the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[4][20] |
| Introducing Rigidity (e.g., cyclic structures) | May improve binding affinity and cell permeability. | A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic cost of binding.[] |
| Varying Attachment Points | Can dramatically alter degradation efficiency. | The exit vector for the linker from both the target-binding ligand and the E3 ligase ligand must be carefully chosen to avoid disrupting key binding interactions. |
From Synthesis to Cellular Activity: A Workflow for PROTAC Evaluation
Caption: A typical workflow for the development and evaluation of a PROTAC.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. rsc.org [rsc.org]
- 14. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 17. researchgate.net [researchgate.net]
- 18. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Application of Tert-butyl 5-aminopentanoate in Modern Biochemical Research
Introduction: A Versatile Building Block for Complex Syntheses
In the landscape of biochemical research and drug development, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Tert-butyl 5-aminopentanoate has emerged as a highly versatile and valuable reagent due to its unique bifunctional nature.[1] It possesses a nucleophilic primary amine at one end of a flexible five-carbon aliphatic chain and a sterically hindered, acid-labile tert-butyl ester at the other.[2][3] This orthogonal reactivity allows for sequential, controlled modifications, making it an ideal component in the synthesis of peptides, complex linker molecules for targeted therapies, and novel enzyme inhibitors.[1][4][5] The hydrochloride salt is frequently used to enhance the compound's stability and solubility.[1]
Core Chemical Properties and Rationale for Use
The utility of this compound is rooted in its distinct chemical features, which dictate its application in multi-step synthetic strategies. The primary amine serves as a potent nucleophile for standard coupling reactions, while the tert-butyl ester provides robust protection for the carboxylic acid functionality under a wide range of conditions, except for strong acids. This stability profile is critical for ensuring that the carboxyl group remains unreactive until its strategic deprotection is required.
| Property | Data | Source(s) |
| Molecular Formula | C9H19NO2 | [2][6] |
| Molecular Weight | 173.25 g/mol | [2] |
| CAS Number | 63984-03-2 | [3][6] |
| Appearance | Colorless to light yellow liquid | [3] |
| Key Functional Groups | Primary Amine (-NH2), Tert-butyl Ester (-COOC(CH3)3) | [2] |
| Primary Utility | Peptide Synthesis, Linker Chemistry, Intermediate | [1][4][7] |
The Strategic Importance of the Tert-butyl Ester Protecting Group
The tert-butyl (tBu) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[8][9] Its primary advantage lies in its cleavage mechanism. Unlike other esters that may be susceptible to hydrolysis under basic or nucleophilic conditions, the tBu ester is stable. It is efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), via a mechanism that involves the formation of a stable tertiary carbocation (isobutylene).[10] This orthogonality is crucial in methodologies like Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where the base-labile Fmoc protecting group on the N-terminus must be removed repeatedly without affecting the C-terminal ester or acid-labile side-chain protecting groups.[8]
Foundational Application: Peptide Synthesis
This compound serves as a non-canonical amino acid building block in peptide synthesis, where it can be used to introduce a flexible spacer or to modify the peptide's overall physicochemical properties.[1] Its incorporation follows standard peptide coupling protocols, making it readily adaptable to both automated and manual synthesis platforms.[11]
Role in Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, the synthesis proceeds from the C-terminus to the N-terminus. This compound can be coupled to a resin-bound amino acid or peptide chain. The free amine of the aminopentanoate is coupled to the deprotected carboxyl group of the growing peptide. Following this coupling, the tert-butyl ester remains intact, effectively serving as a protected C-terminus for this specific building block until the final cleavage from the resin.
Workflow Diagram: Incorporation into a Peptide Chain
Caption: Workflow for incorporating this compound in SPPS.
Experimental Protocol: Coupling of this compound in Fmoc-SPPS
This protocol outlines a general procedure for coupling this compound to a deprotected N-terminal amine on a solid-phase resin.
-
Resin Preparation: Swell the Fmoc-deprotected, resin-bound peptide in dimethylformamide (DMF).
-
Activation Solution: In a separate vessel, prepare the activation solution. Dissolve this compound hydrochloride (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and catalyze the reaction.[5] Allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activation solution to the prepared resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative ninhydrin test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Continuation: Proceed with the next Fmoc-deprotection step to continue elongating the peptide chain.
Advanced Application: A Versatile Linker in Drug Discovery
The bifunctional nature of this compound makes it an exemplary tool for constructing linkers, which are critical components of many modern therapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][12]
Case Study: Synthesis of PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. This compound is an ideal starting material for the linker component.[12] Its amine group can be readily coupled to an activated carboxyl group on one of the ligands. Following this step, the tert-butyl ester is deprotected to reveal a carboxylic acid, which can then be activated and coupled to the second ligand, completing the synthesis of the PROTAC.
Workflow Diagram: PROTAC Synthesis using an Aminopentanoate Linker
Caption: Sequential synthesis of a PROTAC using a bifunctional linker.
Targeted Applications in Enzyme Inhibition
This compound also serves as a valuable scaffold for the synthesis of enzyme inhibitors.[5] Its carbon chain can mimic the side chain of amino acids like lysine or ornithine, or act as a spacer to optimally position pharmacophoric groups within an enzyme's active site.
Example: Building Block for N-end Rule Pathway Inhibitors
The N-end rule pathway is a cellular proteolytic system that recognizes and degrades proteins based on their N-terminal amino acid residue. Inhibitors of this pathway have therapeutic potential. In the synthesis of such inhibitors, this compound has been used as a building block.[5] For instance, it can be coupled to other molecular fragments to create larger compounds designed to interact with the substrate-binding pockets of enzymes in the pathway. The length of the five-carbon chain is often critical for achieving the correct geometry for potent inhibition.
Logical Diagram: Role as a Scaffold in Inhibitor Design
Caption: Conceptual role of the aminopentanoate as a central scaffold.
Handling, Stability, and Deprotection Strategies
Proper handling and strategic deprotection are key to the successful use of this compound.
Storage and Handling Recommendations
The compound, particularly in its hydrochloride salt form, should be stored in a cool, dry, and inert atmosphere to prevent degradation.[1] For the free base, storage under an inert atmosphere in a freezer (e.g., -20°C) is recommended to minimize potential side reactions.[3]
Protocol: Standard Tert-butyl Ester Deprotection
This protocol describes the cleavage of the tert-butyl ester to yield the free carboxylic acid.
-
Dissolution: Dissolve the tert-butyl ester-containing compound in a minimal amount of Dichloromethane (DCM).
-
Acid Treatment: Add a solution of 50-95% Trifluoroacetic acid (TFA) in DCM.[10] The concentration depends on the sensitivity of other functional groups in the molecule. A common mixture is 1:1 DCM/TFA.[10]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, remove the TFA and DCM under reduced pressure. The residue can be co-evaporated with toluene to remove residual TFA.
-
Purification: The resulting crude carboxylic acid can be purified by an appropriate method, such as crystallization or chromatography, if necessary.
Conclusion: An Indispensable Tool for Chemical Biology
This compound is more than a simple chemical; it is a strategic tool that provides researchers with a reliable and versatile method for constructing complex molecular architectures. Its predictable reactivity, orthogonal protecting group strategy, and flexible aliphatic backbone have cemented its role in diverse areas of biochemical research, from creating novel peptides to designing next-generation targeted protein degraders and enzyme inhibitors. As the demand for more sophisticated and precisely engineered bioactive molecules grows, the utility of well-designed building blocks like this compound will continue to be indispensable.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H19NO2 | CID 10607312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 63984-03-2 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. keyorganics.net [keyorganics.net]
- 7. 63984-03-2|this compound|BLD Pharm [bldpharm.com]
- 8. peptide.com [peptide.com]
- 9. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Semantic Scholar [semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
A Technical Guide to the Strategic Application of Tert-butyl 5-Aminopentanoate in Enzyme Interaction Studies
Executive Summary
In the intricate landscape of drug discovery and chemical biology, the ability to selectively probe and modulate enzyme function is paramount. Small molecules that can be predictably incorporated into larger, biologically active constructs are indispensable tools for researchers. Tert-butyl 5-aminopentanoate emerges as a uniquely versatile building block, offering a strategic combination of a reactive primary amine and a sterically hindered, acid-labile tert-butyl ester. This dual functionality allows it to serve as a cornerstone in the rational design of enzyme inhibitors, high-specificity probes, and advanced chemical biology tools like PROTACs. This guide provides an in-depth exploration of the chemical principles behind its utility, its diverse applications in studying enzyme interactions, and detailed, field-proven protocols for its implementation in the laboratory.
Core Chemical Attributes of this compound
This compound, at its core, is a bifunctional molecule featuring a primary amine at one end of a five-carbon aliphatic chain and a carboxylic acid at the other, which is masked as a tert-butyl ester. This specific arrangement provides two distinct points of chemical reactivity that can be addressed under orthogonal conditions, a feature that is highly prized in multi-step organic synthesis.[1][2]
The primary amine serves as a versatile nucleophile, readily participating in standard reactions like amide bond formation, reductive amination, and urea synthesis.[3][4] This allows for its covalent attachment to peptide backbones, inhibitor scaffolds, or linker systems.
The tert-butyl ester, conversely, acts as a robust protecting group for the carboxylic acid. Its significant steric bulk renders it highly resistant to a wide range of reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation, which would readily cleave simpler esters like methyl or ethyl esters.[5][6] This stability is critical for preserving the carboxyl functionality while other parts of the molecule are being manipulated.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Reference(s) |
| CAS Number | 63984-03-2 | 1283760-93-9 | [7][8][9] |
| Molecular Formula | C₉H₁₉NO₂ | C₉H₂₀ClNO₂ | [1][2] |
| Molecular Weight | 189.25 g/mol | 209.7 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | White to brown solid | [1][7] |
| Boiling Point | ~220 °C (Predicted) | N/A | [7][10] |
| Storage | Store at -20°C, inert atmosphere | Store at 0 - 8 °C | [1][7] |
The Strategic Role of the Tert-butyl Protecting Group
The utility of this compound in complex syntheses is fundamentally enabled by the specific properties of the tert-butyl (tBu) ester. In fields like peptide synthesis, where multiple functional groups must be managed, protecting groups are chosen based on an "orthogonal" strategy—the ability to remove one type of protecting group without affecting others.[11]
The tBu group is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[12] The N-terminal Fmoc group is base-labile (removed with piperidine), while side-chain protecting groups, including tBu esters on aspartic or glutamic acid, are acid-labile.[11][12] The tBu ester remains completely intact during the repeated base treatments required for chain elongation but is efficiently and cleanly removed during the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA).[11][13] The byproducts of this deprotection—isobutylene and carbon dioxide—are volatile and easily removed, simplifying purification.[5]
This acid-lability is the key to its function. The mechanism involves protonation of the ester oxygen, followed by the formation of a highly stable tertiary carbocation (the tert-butyl cation), which readily eliminates as isobutylene. This process unmasks the free carboxylic acid, which is often crucial for enzyme recognition or chelation of metal cofactors in an active site.
Diagram 1: General workflow for the acid-catalyzed protection and deprotection of a carboxylic acid using the tert-butyl group.
Applications in Studying Enzyme Interactions
The unique structure of this compound makes it a versatile tool for probing a variety of enzyme classes. Its five-carbon chain can mimic natural substrates like lysine or ornithine, or act as a flexible spacer.
A Core Building Block for Enzyme Inhibitor Synthesis
Rational drug design often relies on creating molecules that mimic the substrate or transition state of an enzyme-catalyzed reaction, thereby blocking the active site.[14][15] this compound is frequently used as an intermediate to introduce a protected carboxylic acid functionality into a larger inhibitor scaffold.
Case Study: GABA Aminotransferase (GABA-AT)
γ-Aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[16][17] Inhibiting GABA-AT increases brain GABA levels, which is a therapeutic strategy for treating epilepsy and other neurological disorders.[18] Since GABA (4-aminobutanoic acid) is a short-chain amino acid, analogues like 5-aminopentanoic acid are logical starting points for designing inhibitors. By using this compound, medicinal chemists can couple the amine to other pharmacophores and retain the carboxylate group in a protected form until the final synthesis step, ensuring it does not interfere with previous reactions. The final deprotection reveals the carboxylate, which is often critical for binding to the enzyme's active site.
Case Study: Transglutaminases (TGs)
Transglutaminases are enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine residues in proteins.[19] They recognize short-chain primary amines as substrates. Derivatives of 5-aminopentane (cadaverine) are well-known substrates for these enzymes. Researchers have developed probes where a reporter tag (like a fluorophore or biotin) is attached to an amine-containing molecule to study TG activity. This compound can be used to synthesize more complex TG probes or inhibitors, where the amine end engages the enzyme and the protected carboxylate end can be deprotected later for further modification or to influence binding.[19]
A Versatile Linker for Advanced Chemical Probes
The field of chemical biology is increasingly focused on creating bifunctional molecules that can bridge two different proteins to induce a specific biological outcome. Proteolysis-targeting chimeras (PROTACs) are a prime example. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[20] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.
The linker's length and composition are critical for PROTAC efficacy. This compound and related structures like tert-butyl (5-aminopentyl)carbamate are used as flexible, aliphatic linkers in PROTAC synthesis.[20][21] The amine provides an attachment point for one of the ligands, while the protected carboxylate allows for further synthetic elaboration before being coupled to the second ligand.
Diagram 2: Schematic of a PROTAC, where this compound can serve as a foundational piece of the linker component.
Experimental Protocols & Methodologies
The trustworthiness of any chemical tool relies on robust and reproducible synthetic protocols. Below are representative, step-by-step methods for the application of this compound.
Protocol: Amide Coupling to a Carboxylic Acid Scaffold
This protocol describes a standard procedure for forming an amide bond between the amine of this compound and a generic N-protected amino acid, a common step in building peptide-based inhibitors.[4][22]
Materials:
-
N-protected amino acid (e.g., Boc-Gly-OH)
-
This compound hydrochloride
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDCI (1.5 eq) and HOBt (1.5 eq) to the solution. Stir for 20 minutes to pre-activate the carboxylic acid. Rationale: EDCI and HOBt react to form an activated ester, which is more susceptible to nucleophilic attack by the amine and minimizes side reactions.
-
Amine Addition: In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and create the free amine. Rationale: DIPEA is a non-nucleophilic base used to deprotonate the amine salt without competing in the coupling reaction.
-
Coupling Reaction: Add the free amine solution dropwise to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Rationale: The acidic wash removes excess DIPEA, while the basic wash removes unreacted starting acid and HOBt.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Diagram 3: Experimental workflow for a standard amide coupling reaction.
Protocol: Tert-butyl Ester Deprotection
This protocol describes the final step to unmask the carboxylic acid.
Materials:
-
Tert-butyl ester-protected compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger like Triisopropylsilane (TIS)
Procedure:
-
Preparation: Dissolve the tBu-protected compound in DCM (e.g., 10 mL per 100 mg of substrate).
-
Acidolysis: Prepare a cleavage cocktail, typically 50-95% TFA in DCM. If the substrate contains sensitive functional groups prone to reacting with the released tert-butyl cation, add a scavenger like TIS (2-5%).[11]
-
Reaction: Add the cleavage cocktail to the substrate solution and stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Once the reaction is complete, remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting crude product is the free carboxylic acid, which can be purified further if necessary.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic tool that provides chemists with control over reactivity and timing in complex molecular design. Its robust, yet selectively labile, protecting group combined with a versatile amine handle makes it an ideal component for building enzyme inhibitors, linkers, and probes. As research continues to push the boundaries of targeted therapeutics and chemical biology, the intelligent application of foundational building blocks like this compound will remain essential for translating complex biological hypotheses into tangible molecular solutions that can diagnose and treat disease.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H19NO2 | CID 10607312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 63984-03-2 [amp.chemicalbook.com]
- 8. keyorganics.net [keyorganics.net]
- 9. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. This compound|lookchem [lookchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GABA-transaminase in brain and blood platelets: basic and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 22. rsc.org [rsc.org]
Methodological & Application
Protocol for Tert-butyl 5-aminopentanoate synthesis
An In-Depth Guide to the Synthesis of Tert-butyl 5-aminopentanoate for Chemical and Pharmaceutical Research
This compound is a crucial bifunctional molecule widely employed as a versatile building block and linker in medicinal chemistry and drug development.[1] Its structure incorporates a primary amine and a sterically hindered tert-butyl ester, which provides orthogonal protection for the carboxylic acid functionality. This unique arrangement makes it an ideal starting material for the synthesis of peptides, peptidomimetics, and other complex pharmaceutical intermediates where selective modification of the amino group is required without affecting the carboxyl end.[1] This guide provides a detailed exploration of established protocols for its synthesis, focusing on the underlying chemical principles, practical execution, and rigorous characterization.
Physicochemical and Safety Profile
A thorough understanding of the target compound's properties is paramount before commencing any synthetic work.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO₂ | [2][3] |
| Molecular Weight | 173.25 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid or white/brown solid | [1] |
| Boiling Point | 220.1 ± 23.0 °C (Predicted) | [4] |
| Storage | Store under inert atmosphere, preferably at -20°C | [4] |
| CAS Number | 63984-03-2 | [2] |
Safety Considerations: Standard laboratory safety protocols should be strictly adhered to. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.[3] Specific hazards associated with reagents in the following protocols, such as the high toxicity of sodium azide and the corrosive nature of strong acids, will be highlighted in the respective sections.
Strategic Approaches to Synthesis
The synthesis of this compound requires a strategy that can differentiate between the two functional groups. The tert-butyl ester is generally stable to basic and nucleophilic conditions but is easily cleaved by strong acids.[5] Conversely, the primary amine is nucleophilic and requires protection during certain esterification procedures. Two robust strategies are presented here.
References
High-Recovery Purification of Tert-butyl 5-aminopentanoate Using Modified Normal-Phase Flash Chromatography
An Application Note for Drug Development Professionals
Abstract
Tert-butyl 5-aminopentanoate is a critical building block in medicinal chemistry and peptide synthesis, valued for its role as a versatile intermediate in the development of novel therapeutics.[1] However, its purification presents a significant challenge due to its dual chemical nature: a polar primary amine and a bulky, non-polar tert-butyl ester group.[2] Standard silica gel chromatography often results in poor recovery and significant peak tailing due to strong, irreversible interactions between the basic amine and the acidic silanol groups of the stationary phase.[3][4] This application note provides a robust and detailed protocol for the high-purity, high-recovery purification of this compound using flash column chromatography with a mobile phase modified by a basic additive. This method effectively neutralizes the acidic silica surface, ensuring a clean and efficient separation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy.
The Scientific Principle: Overcoming Amine-Silica Interactions
The primary obstacle in the chromatographic purification of basic compounds like this compound on silica gel is the acid-base interaction. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The primary amine on the target molecule (pKa of the conjugate acid is ≈ 10-11) is basic. This interaction leads to several undesirable outcomes:
-
Irreversible Adsorption: The strong ionic interaction can cause the compound to bind permanently to the column, drastically reducing yield.[4]
-
Peak Tailing: Slow dissociation kinetics from the acidic sites result in broad, asymmetric peaks, leading to poor separation from impurities.[4]
-
Compound Degradation: The acidic environment of the silica can potentially catalyze the degradation of acid-sensitive molecules, particularly those with protecting groups like the tert-butyl ester which is susceptible to cleavage under strong acidic conditions.[5][6]
The Solution: Mobile Phase Modification
To counteract these effects, this protocol employs a mobile phase containing a small percentage of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[3][7] This "competing base" strategy works by neutralizing the acidic silanol sites on the silica gel. The modifier base, being small and in excess, saturates the acidic sites, effectively shielding the target amine from strong interactions.[3] This allows the separation to proceed based on the intended mechanism of differential polarity, enabling the elution of the amine as a sharp, symmetrical peak and ensuring high recovery. A published method for a related synthesis successfully used a chloroform/methanol mobile phase for the chromatographic purification of this compound, which serves as an excellent starting point for our optimization.[8]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, beginning with analytical-scale optimization before proceeding to the preparative scale.
Materials & Equipment
| Category | Item | Recommended Specifications |
| Chemicals | Crude this compound | Purity <95% |
| Silica Gel for Flash Chromatography | 230-400 mesh (40-63 µm) | |
| Dichloromethane (DCM) or Chloroform (CHCl₃) | HPLC Grade | |
| Methanol (MeOH) | HPLC Grade | |
| Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) | Reagent Grade | |
| Hexane / Ethyl Acetate | HPLC Grade (for TLC) | |
| Equipment | Glass Chromatography Column | Appropriate size for scale |
| Fraction Collector or Test Tubes | ||
| Rotary Evaporator | ||
| Thin-Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | |
| TLC Supplies | TLC Developing Chamber, Capillary Spotters | |
| Ninhydrin Stain Solution | For visualization of amines | |
| Heat Gun or Hot Plate | For developing TLC stain |
Workflow Visualization
The overall purification process follows a logical sequence from analytical optimization to final product isolation.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value typically translates well from TLC to column chromatography.
-
Prepare Eluent Systems: Create three test eluents. A literature precedent suggests a methanol/chloroform system is effective.[8]
-
System A: 97:3 (v/v) DCM:MeOH + 0.5% NH₄OH
-
System B: 95:5 (v/v) DCM:MeOH + 0.5% NH₄OH
-
System C: 90:10 (v/v) DCM:MeOH + 0.5% NH₄OH
-
-
Spot the TLC Plate: Dissolve a small amount of the crude material in DCM. Using a capillary tube, spot the solution on the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing one of the prepared eluents. Allow the solvent front to travel up ~80% of the plate's height.
-
Visualize: Remove the plate and mark the solvent front. After the plate is dry, dip it in a ninhydrin stain solution and gently heat it with a heat gun. Amines will appear as purple or pink spots.
-
Select the Best System: Calculate the Rƒ value for the target compound in each system. Choose the system that gives an Rƒ value in the desired 0.25-0.35 range and provides the best separation from impurities.
Step 2: Column Preparation (Slurry Packing)
-
Select Column Size: For every 1 g of crude material, use approximately 50-100 g of silica gel.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the non-polar component of your chosen mobile phase (DCM) to form a free-flowing slurry.
-
Pack the Column: Secure the column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock and use gentle air pressure to help pack the silica bed evenly, draining the excess solvent until it is just level with the top of the silica.
-
Equilibrate: Add the optimized mobile phase (e.g., 95:5 DCM:MeOH + 0.5% NH₄OH) and run it through the column for at least two column volumes to ensure the entire stationary phase is equilibrated with the basic modifier. Never let the column run dry.
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is superior for polar compounds as it prevents band broadening that can occur with liquid injection in a relatively non-polar solvent.
-
Dissolve the crude material (e.g., 1 g) in a minimal amount of a volatile solvent like DCM (5-10 mL).
-
Add a small amount of silica gel (2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed silica bed.
Step 4: Elution and Fraction Collection
-
Gently add a layer of sand on top of the dry-loaded sample to prevent disturbance.
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per tube). Maintain a constant flow rate.
-
Continuously monitor the solvent level and add fresh mobile phase to ensure the column never runs dry.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions using TLC. Spot every second or third fraction on a single TLC plate.
-
Develop and visualize the plate as in Step 1.
-
Identify the fractions containing only the pure product (a single spot at the correct Rƒ).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the mobile phase using a rotary evaporator. The triethylamine or ammonia will also be removed under vacuum.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.
Troubleshooting and Expert Insights
| Problem | Probable Cause | Solution |
| Compound won't elute (Rƒ = 0) | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.[3] |
| Compound elutes too quickly (Rƒ > 0.5) | Mobile phase is too polar. | Decrease the percentage of the polar solvent. |
| Streaking or Tailing of Spots | Insufficient neutralization of silica. | Increase the concentration of the basic modifier (e.g., from 0.5% to 1.0% NH₄OH or Et₃N).[4][7] |
| Poor Separation of Close Impurities | Insufficient column resolution. | Use a finer mesh silica gel (if not already), a longer column, or a shallower solvent gradient (if using automated flash chromatography). |
| Low Product Recovery | Irreversible adsorption on silica. | Ensure the column is thoroughly pre-equilibrated with the base-modified mobile phase before loading the sample. |
Conclusion
The purification of this compound, while challenging, can be accomplished efficiently and with high recovery using standard flash chromatography equipment. The critical factor for success is the deactivation of the acidic silica stationary phase by incorporating a basic modifier into the mobile phase. The systematic approach detailed in this protocol—beginning with TLC optimization and utilizing a dry loading technique—provides a reliable and scalable method for obtaining this key synthetic intermediate in high purity, ready for subsequent use in pharmaceutical development and research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H19NO2 | CID 10607312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Recrystallization of Tert-butyl 5-aminopentanoate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the principles and a detailed protocol for the purification of tert-butyl 5-aminopentanoate via recrystallization. Analysis of the compound's physical properties reveals that the free base is a liquid at ambient temperature, making direct recrystallization unsuitable. Therefore, this guide focuses on the purification of its stable, solid hydrochloride salt. The protocol is designed for researchers, scientists, and drug development professionals, providing a robust framework for obtaining high-purity this compound hydrochloride, a critical intermediate in pharmaceutical and chemical research.[1][2]
Introduction: The Importance of Purity
This compound is a versatile building block in medicinal chemistry and peptide synthesis, often serving as a key intermediate in the development of novel therapeutics.[1] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. While chromatographic methods are common, recrystallization offers a cost-effective and scalable method for achieving high purity, particularly when the target compound is a stable crystalline solid.
Initial characterization indicates that this compound free base is a colorless to light yellow liquid, precluding purification by recrystallization.[2] However, its hydrochloride salt is a white, wax-like, or brown solid, which is amenable to this purification technique.[1] Converting the amine to its hydrochloride salt not only facilitates purification by crystallization but also enhances the compound's stability and handling characteristics.[1]
The Science of Recrystallization for Amine Salts
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent for recrystallizing a specific compound should exhibit the following properties:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or very low solubility for impurities, so they either remain in solution or can be filtered off while the solution is hot.
-
A boiling point that is below the melting point of the compound to be recrystallized.
-
Inertness, meaning it does not react with the compound.
For polar compounds like amine hydrochlorides, polar solvents are generally good candidates. The presence of the ionic ammonium chloride group in this compound hydrochloride significantly increases its polarity compared to the free base. Therefore, polar solvents such as alcohols (e.g., ethanol, isopropanol) are excellent starting points for solvent screening.
Alternatively, a two-solvent (or mixed-solvent) system can be employed. This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which the compound is insoluble. For this compound hydrochloride, a polar solvent like methanol could be the "solvent," and a less polar solvent like ethyl acetate or diethyl ether could serve as the "anti-solvent."
Experimental Protocol: Recrystallization of this compound Hydrochloride
This protocol provides a detailed, step-by-step methodology for the purification of this compound hydrochloride. A preliminary solvent screening is recommended to determine the optimal solvent system.
Materials and Equipment
-
Crude this compound hydrochloride
-
Solvent of choice (e.g., isopropanol, ethanol, or a methanol/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing scale
-
Ice bath
-
Drying oven or vacuum desiccator
Proposed Solvent Screening
A systematic approach to identifying the best solvent is crucial. The following table outlines a suggested screening process.
| Solvent/System | Polarity | Boiling Point (°C) | Expected Solubility Behavior for Amine HCl Salt |
| Isopropanol | Polar | 82.6 | Good candidate for single-solvent recrystallization. Likely to show a significant solubility differential with temperature. |
| Ethanol | Polar | 78.4 | Similar to isopropanol, another strong candidate for a single-solvent system. |
| Methanol/Ethyl Acetate | Mixed | Variable | Methanol acts as the solvent, ethyl acetate as the anti-solvent. Good for inducing crystallization. |
| Methanol/Diethyl Ether | Mixed | Variable | Similar to the above, but diethyl ether is a more non-polar and volatile anti-solvent. |
| Water | Very Polar | 100 | May be a good solvent, but removal can be difficult. Potential for use if the compound is highly insoluble in organic solvents. |
Step-by-Step Recrystallization Procedure (Single Solvent: Isopropanol)
-
Dissolution: Place the crude this compound hydrochloride into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol, just enough to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Add small portions of hot isopropanol until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes insoluble contaminants.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 40-50 °C) or under vacuum in a desiccator until a constant weight is achieved.
Workflow Diagram
Caption: Recrystallization workflow for this compound HCl.
Self-Validating Systems and Trustworthiness
The success of this protocol can be validated at several stages:
-
Visual Inspection: The formation of well-defined crystals upon cooling is a positive indicator. The final product should be a white to off-white crystalline solid, with a noticeable improvement in color compared to the crude material.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Comparing the melting point of the recrystallized product to that of the crude material can confirm an increase in purity.
-
Spectroscopic Analysis (NMR, IR): Acquiring spectroscopic data (e.g., ¹H NMR) of the purified product and comparing it to a reference spectrum or the crude material's spectrum can confirm the removal of impurities.
-
Chromatographic Analysis (HPLC, TLC): High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can be used to assess the purity of the final product, ideally showing a single spot or peak.
Conclusion
References
Application Note: NMR Characterization of Tert-butyl 5-aminopentanoate
Abstract
This application note provides a comprehensive guide to the structural characterization of tert-butyl 5-aminopentanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this document outlines detailed protocols for sample preparation, data acquisition, and in-depth spectral analysis. By leveraging established principles of NMR and comparative data from related structures, we present a robust methodology for the unambiguous verification of the molecular structure of this important bifunctional molecule. This guide emphasizes the causality behind experimental choices to ensure reproducible and reliable results.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of peptidomimetics, pharmaceutical intermediates, and other complex organic molecules. Its structure incorporates a protected carboxylic acid in the form of a tert-butyl ester and a free primary amine, making it a versatile synthon for orthogonal chemical modifications. The tert-butyl protecting group offers stability under a range of conditions and can be selectively removed under acidic conditions, a feature highly valued in multi-step syntheses.
Given its role as a precursor, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive and definitive structural elucidation of small organic molecules in solution.[1] This application note details the complete workflow for the characterization of this compound using both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.
Experimental Design and Rationale
The successful NMR characterization of any molecule hinges on a well-designed experiment. Key considerations include sample preparation, choice of solvent, and the specific NMR experiments to be performed.
Sample Preparation: The Foundation of a High-Quality Spectrum
High-resolution NMR spectra are contingent on a properly prepared sample. The primary goal is to have a dilute solution of the analyte, free from particulate matter and paramagnetic impurities, in a suitable deuterated solvent.[2]
-
Analyte Purity: The this compound sample should be of high purity, as impurities will introduce extraneous signals that complicate spectral interpretation. Standard purification techniques such as chromatography or distillation are recommended post-synthesis.
-
Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte and its signal should not obscure key analyte resonances. For this compound, with its polar amine and relatively nonpolar ester, Chloroform-d (CDCl₃) is an excellent first choice due to its good solvating power and the presence of only a single solvent peak at δ ~7.26 ppm in the ¹H NMR spectrum.[3] Deuterium oxide (D₂O) could also be used, particularly for the hydrochloride salt, but the exchange of the amine protons with deuterium would prevent their observation.
-
Concentration: For a standard high-field NMR spectrometer (400 MHz or higher), a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[4] For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.[4]
-
Internal Standard: For precise chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the universally accepted standard for organic solvents like CDCl₃, with its signal defined as 0.00 ppm.[3]
NMR Experiment Selection
Standard 1D ¹H and ¹³C{¹H} NMR experiments are generally sufficient for the structural confirmation of this compound.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C{¹H} NMR: A proton-decoupled ¹³C experiment reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aliphatic).
For more complex molecules or for definitive assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. However, for a molecule of this simplicity, they are often not required.
Step-by-Step Experimental Protocol
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
Protocol:
-
Sample Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial. Gently swirl the vial to ensure the sample is fully dissolved. A clear, homogeneous solution should be obtained.
-
Filtration and Transfer: To remove any microscopic solid particles that can degrade spectral quality, filter the solution into the NMR tube.[2] This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette.
-
Sample Depth: Ensure the height of the solution in the NMR tube is adequate for the spectrometer, typically around 4-5 cm.[2]
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans will be required (e.g., 128-1024 scans) with a longer relaxation delay (2-5 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for the ¹H spectrum and the CDCl₃ triplet centered at 77.16 ppm for the ¹³C spectrum.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Spectral Interpretation and Data Analysis
The structure of this compound with proton and carbon numbering for assignment is shown below.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule, plus a broad signal for the amine protons.
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| a | -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | - | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp singlet. This is a characteristic signal for a tert-butyl ester.[5] |
| b | -CH ₂-COO- | ~2.25 | Triplet (t) | 2H | ~7.2 | These α-protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. They are coupled to the two β-protons (H-c), resulting in a triplet. |
| c | -CH₂-CH ₂-CH₂- | ~1.65 | Quintet (p) or Multiplet (m) | 2H | ~7.2, ~7.0 | The β-protons are coupled to both the α- (H-b) and γ-protons (H-d), leading to a more complex multiplet, often appearing as a quintet. |
| d | -CH ₂-CH₂NH₂ | ~1.50 | Quintet (p) or Multiplet (m) | 2H | ~7.0, ~6.8 | The γ-protons are coupled to the β- (H-c) and δ-protons (H-e), resulting in a multiplet similar to H-c but shifted slightly upfield. |
| e | -CH ₂-NH₂ | ~2.70 | Triplet (t) | 2H | ~6.8 | These δ-protons are adjacent to the electronegative nitrogen atom, causing a downfield shift relative to the other methylene groups. They are coupled to the γ-protons (H-d), giving a triplet. |
| f | -NH ₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | - | Amine protons often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can be variable. This signal will disappear upon shaking the sample with D₂O. |
Note: Predicted chemical shifts are based on data for 5-aminopentanoic acid[1][6] and typical values for tert-butyl esters.
Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals.
| Carbon Number | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 | -C (CH₃)₃ | ~80.5 | The quaternary carbon of the tert-butyl group is significantly shielded by the attached methyl groups but deshielded by the ester oxygen. |
| 2 | -C(C H₃)₃ | ~28.3 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal in a typical aliphatic region.[5] |
| 3 | -C =O | ~173.0 | The carbonyl carbon of the ester group is highly deshielded and appears far downfield, which is characteristic for this functional group. |
| 4 | C H₂ (α) | ~34.5 | The α-carbon is adjacent to the carbonyl group and is thus shifted downfield compared to the other methylene carbons. |
| 5 | C H₂ (β) | ~22.5 | The β-carbon is a standard aliphatic methylene carbon. |
| 6 | C H₂ (γ) | ~32.0 | The γ-carbon is slightly deshielded compared to the β-carbon, influenced by the nearby amino group. |
| 7 | C H₂ (δ) | ~42.0 | The δ-carbon is directly attached to the nitrogen atom, causing a significant downfield shift. |
Note: Predicted chemical shifts are based on data for 5-aminopentanoic acid[6] and related tert-butyl esters.
Workflow Visualization
The overall process for the NMR characterization of this compound can be summarized in the following workflow diagram.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the NMR characterization of this compound. By following the outlined procedures for sample preparation, data acquisition, and spectral analysis, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted ¹H and ¹³C NMR data, based on established chemical shift principles and comparative analysis, serve as a reliable benchmark for experimental results. The successful application of this NMR methodology is a critical step in quality control for any research or development process involving this compound.
References
Introduction: The Critical Role of Purity in Synthesis Intermediates
An Application Note for the Purity Determination of Tert-butyl 5-aminopentanoate by High-Performance Liquid Chromatography (HPLC)
This compound is a versatile chemical building block, serving as a key intermediate in the synthesis of a wide range of pharmaceuticals and complex molecules. Its applications include peptide synthesis and the development of novel therapeutic agents.[1][2] The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for determining the purity of this compound is essential for quality control in research and drug development.
This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative purity analysis of this compound. The method utilizes pre-column derivatization to enhance detection, ensuring high sensitivity and specificity.
Principle of the Method: Overcoming Detection Challenges
This compound lacks a significant UV-absorbing chromophore, making direct detection by UV-Vis HPLC challenging and insensitive. To overcome this, the primary amine group of the molecule is derivatized pre-column with o-phthalaldehyde (OPA) in the presence of a thiol agent (e.g., 3-mercaptopropionic acid). This reaction rapidly forms a highly fluorescent and UV-active isoindole derivative, allowing for sensitive detection.
Following derivatization, the sample is subjected to RP-HPLC. The separation is achieved on a C18 stationary phase, where components are separated based on their hydrophobicity. A gradient elution with an acetonitrile and aqueous buffer mobile phase ensures efficient separation of the derivatized main compound from potential impurities and degradation products.
Materials and Instrumentation
Reagents and Chemicals
-
This compound Reference Standard (≥97% purity)
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade
-
o-Phthalaldehyde (OPA), Reagent Grade
-
3-Mercaptopropionic Acid (3-MPA), Reagent Grade
-
Boric Acid, Analytical Grade
-
Sodium Hydroxide (NaOH), for pH adjustment
-
Hydrochloric Acid (HCl), for pH adjustment and forced degradation
-
Hydrogen Peroxide (H₂O₂), 30% solution for forced degradation
Instrumentation
-
HPLC System equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD). A fluorescence detector can also be used for higher sensitivity.
-
Analytical Balance (5-decimal place)
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Column
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
-
Guard Column: C18 guard column (recommended)
Experimental Protocol
Preparation of Solutions
2.1.1 Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 6.8 with dilute potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): HPLC Grade Acetonitrile.
2.1.2 OPA Derivatization Reagent
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 9.5 with a 5 M NaOH solution.
-
OPA Solution: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add this to 11.2 mL of the 0.4 M borate buffer.
-
Final Reagent: Add 50 µL of 3-mercaptopropionic acid (3-MPA) to the OPA solution and mix well. This reagent should be stored in a dark vial and is typically stable for one week when refrigerated.
2.1.3 Standard Solution Preparation
-
Stock Standard (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard (50 µg/mL): Pipette 5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.
2.1.4 Sample Solution Preparation
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 500 µg/mL.
-
Further dilute 5 mL of this solution into a 50 mL volumetric flask with the diluent to obtain a working sample concentration of 50 µg/mL.
Derivatization and HPLC Analysis Workflow
The derivatization is typically programmed to occur automatically within the autosampler just prior to injection to ensure consistent reaction times.
Automated Pre-column Derivatization Program:
-
Draw 10 µL of the OPA Derivatization Reagent.
-
Draw 10 µL of the working standard or sample solution.
-
Mix the solutions in the injection loop or a mixing coil for 1 minute.
-
Inject the desired volume (e.g., 20 µL) onto the column.
This process is a well-established technique for the analysis of amino acids and related compounds, ensuring reproducibility.[3][4]
Caption: Workflow for HPLC Purity Analysis.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 338 nm |
| Injection Volume | 20 µL |
| Run Time | 40 minutes |
Data Analysis and Results
The purity of the this compound sample is calculated using the area percent method. This method assumes that all impurities have a similar detector response to the main component, which is a common practice in purity analysis when impurity standards are not available.
Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
System Suitability: Before analyzing samples, inject the working standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.
Sample Data Presentation:
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 1,500 | 0.05 | Impurity 1 |
| 2 | 8.2 | 3,200 | 0.11 | Impurity 2 |
| 3 | 12.1 | 2,950,000 | 99.70 | This compound |
| 4 | 15.8 | 2,800 | 0.09 | Impurity 3 |
| 5 | 19.3 | 1,500 | 0.05 | Impurity 4 |
| Total | 2,959,000 | 100.00 |
Method Trustworthiness: Validation and Forced Degradation
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH guidelines. Furthermore, forced degradation studies are crucial to establish that the method is "stability-indicating."
Method Validation Principles
The validation of this analytical procedure should demonstrate:
-
Specificity: The ability to accurately measure the analyte in the presence of potential impurities, degradants, or excipients. Forced degradation studies are the primary tool for demonstrating specificity.[5]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of a spiked matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[4][6]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Forced Degradation Studies: Ensuring Specificity
Forced degradation studies are essential to identify potential degradation products and to prove that the analytical method can separate these degradants from the main analyte peak.[7][8] This confirms the method is stability-indicating. The sample is subjected to stress conditions more severe than accelerated stability testing to induce degradation.
Protocol for Forced Degradation: A solution of this compound (e.g., 500 µg/mL) is subjected to the following conditions with the goal of achieving 5-20% degradation:[9]
| Stress Condition | Reagent / Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 4 hours |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 2 hours |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours |
| Thermal | Dry heat at 80°C | 48 hours |
| Photolytic | UV (254 nm) & Visible light | Expose for 24 hours |
After exposure, samples are neutralized (if necessary), diluted to the working concentration, derivatized, and analyzed by HPLC. The chromatograms of the stressed samples should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the main peak.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | Derivatization reagent has expired or was prepared incorrectly. | Prepare fresh OPA reagent. Ensure correct pH of the borate buffer. |
| Autosampler program error. | Verify the steps of the derivatization program. | |
| Peak Tailing | Column contamination or degradation. | Wash the column with a strong solvent (e.g., 100% ACN), or replace the column. |
| Mobile phase pH is inappropriate for the analyte. | Ensure the mobile phase pH is correctly adjusted. | |
| Variable Retention Times | Fluctuation in column temperature. | Ensure the column oven is on and set to the correct temperature. |
| Inconsistent mobile phase composition. | Ensure mobile phases are well-mixed and degassed. Check pump performance. | |
| Baseline Noise | Air bubbles in the system. | Degas the mobile phase thoroughly. |
| Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents. Flush the detector cell. |
Conclusion
This application note provides a detailed, robust, and sensitive RP-HPLC method for the purity determination of this compound. The use of pre-column OPA derivatization allows for reliable quantification at low levels. The outlined method, when properly validated and supplemented with forced degradation studies, is highly suitable for quality control in both academic and industrial settings, ensuring the integrity of this critical synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. scispace.com [scispace.com]
- 9. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Incorporation of Tert-butyl 5-aminopentanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Expanding the Peptidomimetic Toolkit with Tert-butyl 5-aminopentanoate
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and low toxicity.[1] However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these limitations, enhancing the therapeutic profile of peptide-based drug candidates.[2] this compound, a derivative of 5-aminovaleric acid, is a valuable NPAA that can be utilized as a flexible linker or spacer within a peptide sequence. Its incorporation can influence peptide conformation, stability, and overall pharmacokinetic properties.[3]
This guide provides a comprehensive overview of the principles and methodologies for the successful incorporation of this compound into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into potential challenges and optimization strategies.
The Strategic Advantage of this compound
The incorporation of this compound offers several advantages in peptide design:
-
Introduction of Flexibility: The pentanoate backbone provides a flexible spacer, allowing for the modulation of the distance between key pharmacophoric elements of a peptide. This can be critical for optimizing binding to biological targets.
-
Enhanced Proteolytic Resistance: The non-natural structure of 5-aminopentanoate can disrupt the recognition sites for common proteases, thereby increasing the in-vivo half-life of the peptide.[2]
-
Modulation of Physicochemical Properties: The introduction of this aliphatic linker can alter the overall hydrophobicity and solubility of a peptide, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.
The use of the tert-butyl ester for the carboxyl group protection is central to its application in a standard Fmoc/tBu orthogonal synthesis strategy. The tert-butyl group is stable to the basic conditions required for Fmoc deprotection (typically piperidine in DMF) but is readily cleaved under the strongly acidic conditions of the final cleavage from the resin (typically trifluoroacetic acid).[4][5]
Core Principles of Incorporation: An Orthogonal Approach
The successful incorporation of this compound relies on a robust orthogonal protection strategy, a cornerstone of modern SPPS.[6] In the context of Fmoc-based synthesis, this means that the protecting groups for the N-terminus (Fmoc) and the side chains (including the tert-butyl ester of our NPAA) can be removed under distinct chemical conditions.
Diagram 1: Orthogonal Protection Strategy in Fmoc SPPS
References
Tert-butyl 5-aminopentanoate: A Versatile Bifunctional Building Block for Modern Drug Discovery
An Application Note for Medicinal Chemists
Abstract and Introduction
Tert-butyl 5-aminopentanoate (CAS: 63984-03-2) has emerged as a cornerstone building block in medicinal chemistry, valued for its bifunctional nature that features a nucleophilic primary amine and a sterically hindered tert-butyl ester. This unique arrangement provides a synthetically tractable platform for constructing complex molecular architectures. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide array of reaction conditions yet readily cleaved under specific acidic protocols.[1] This allows for precise, sequential modification at either the N-terminus or the C-terminus.
This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its role in the rational design of Proteolysis Targeting Chimeras (PROTACs), peptidomimetics, and novel γ-aminobutyric acid (GABA) analogues. We present detailed, field-proven protocols for its use in common synthetic transformations, emphasizing the causality behind experimental choices to empower researchers in their drug development endeavors.
Physicochemical Properties and Handling
The utility of a building block is fundamentally linked to its physical properties and stability. This compound is typically a liquid or low-melting solid, while its hydrochloride salt is a more stable, crystalline solid with enhanced solubility in aqueous and polar organic solvents.[2]
Table 1: Physicochemical and Handling Data
| Property | Value | Source / Comments |
| Chemical Name | This compound | [3] |
| CAS Number | 63984-03-2 (Free Base) | [4] |
| 1283760-93-9 (HCl Salt) | [2][5] | |
| Molecular Formula | C₉H₁₉NO₂ | [6] |
| Molecular Weight | 173.25 g/mol (Free Base) | [7] |
| 209.71 g/mol (HCl Salt) | [2] | |
| Appearance | Colorless oil or liquid (Free Base) | [8] |
| White to brown solid (HCl Salt) | [2] | |
| Key Features | Contains a primary amine and a protected carboxylic acid. The HCl salt offers superior stability and solubility.[2] | |
| Storage Conditions | Store at 0 - 8 °C to ensure long-term stability. | [2] |
Core Applications in Medicinal Chemistry
The linear five-carbon chain and terminal functional groups of this compound make it an ideal component for several classes of therapeutic agents.
Flexible Linkers for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[9] The linker connecting the POI-binding ligand and the E3-binding ligand is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the resulting ternary complex.[9][10]
The pentanoate backbone provides a flexible, aliphatic chain, which is a common and effective motif in PROTAC linker design.[11] Its length helps span the requisite spatial distance between the POI and the E3 ligase, while its conformational freedom allows the complex to adopt an optimal orientation for ubiquitination. The building block's two functional handles allow for straightforward, directional synthesis of the final PROTAC construct.
Scaffolds for Peptidomimetics and Non-Natural Peptides
Incorporating non-natural amino acids is a classic strategy to develop peptidomimetics with improved pharmacological properties, such as enhanced stability against proteolytic degradation and controlled conformational profiles. This compound serves as a valuable precursor for such modifications.[2][12] When integrated into a peptide sequence, its five-carbon backbone introduces a degree of flexibility and hydrophobicity that can be tuned to optimize binding affinity and bioavailability. It is also employed in the synthesis of peptoids, a class of peptide mimics with N-substituted glycine units.[13]
Precursor for GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its deficiency is linked to several neurological disorders.[14] However, GABA itself has poor bioavailability and does not efficiently cross the blood-brain barrier. Consequently, there is significant interest in developing GABA analogues with improved lipophilicity and pharmacokinetic profiles.[14][15] 5-Aminopentanoic acid, the deprotected form of the title compound, is a close structural homologue of GABA, differing by only one additional carbon in its backbone. This makes it an ideal starting point for the synthesis of novel GABA analogues designed to modulate GABAergic neurotransmission.[16][17]
Key Synthetic Protocols and Methodologies
The following protocols are designed to be robust and reproducible. All manipulations involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: General Amide Bond Formation via Amine Coupling
This protocol details the coupling of a generic carboxylic acid to the primary amine of this compound using standard peptide coupling reagents.
-
Rationale: The use of coupling agents like EDC (or HBTU) in the presence of an activator like HOBt minimizes side reactions and promotes the efficient formation of a stable amide bond by first converting the carboxylic acid into a more reactive intermediate. DIPEA is a non-nucleophilic base used to neutralize any acid salts and facilitate the reaction.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated product.
-
Protocol 2: Deprotection of the Tert-butyl Ester
This protocol describes the standard procedure for cleaving the tert-butyl ester to reveal the free carboxylic acid using trifluoroacetic acid (TFA).
-
Rationale: The tert-butyl group is highly susceptible to acid-catalyzed cleavage.[18] TFA is a strong, volatile acid that effectively protonates the ester oxygen, leading to the elimination of isobutylene gas and formation of the desired carboxylic acid. The volatility of both TFA and DCM simplifies their removal post-reaction.[1][13]
-
Materials:
-
N-protected this compound derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for azeotropic removal of TFA)
-
-
Procedure:
-
Dissolve the tert-butyl ester starting material in DCM (approx. 0.1 M).
-
Add an equal volume of TFA to the solution (a 1:1 DCM:TFA mixture is common).[13]
-
Stir the reaction mixture at room temperature for 2-5 hours.
-
Monitoring: Completion is typically confirmed by LC-MS, observing the disappearance of the starting material and the appearance of the product with a mass difference of -56 Da.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To ensure complete removal of residual TFA, add toluene to the crude residue and concentrate again under reduced pressure. Repeat this co-evaporation step 2-3 times.[1]
-
The resulting crude carboxylic acid (as a TFA salt) is often of sufficient purity to be used directly in the subsequent step without further purification.
-
Protocol 3: Streamlined One-Pot Deprotection and Amide Coupling
This highly efficient workflow combines deprotection and coupling into a single sequence without isolating the intermediate, saving time and maximizing yield.[1]
-
Rationale: This procedure leverages the fact that the crude carboxylic acid TFA salt generated in the deprotection step can be directly used in a subsequent amide coupling reaction.[1] The in-situ neutralization of the TFA salt by a non-nucleophilic base like DIPEA allows the coupling reaction to proceed smoothly in the same vessel.
-
Procedure:
-
Deprotection: Following Protocol 2 , deprotect the N-protected this compound derivative and thoroughly remove the TFA via co-evaporation with toluene.
-
Coupling: To the flask containing the crude carboxylic acid TFA salt, add anhydrous DCM or DMF.
-
Add the desired amine partner (1.0-1.2 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Cool the mixture to 0 °C and slowly add DIPEA (at least 3.0 eq to neutralize both the TFA salt and the HCl generated by EDC).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Perform the aqueous workup and purification as described in Protocol 1 .
-
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its simple, bifunctional structure provides a reliable and predictable platform for building molecular complexity. As demonstrated, it is a key component in the synthesis of cutting-edge therapeutics, from targeted protein degraders to novel CNS agents and stabilized peptides. The robust and efficient protocols detailed herein are intended to facilitate its broader application in the ongoing quest for new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 63984-03-2 [amp.chemicalbook.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. This compound | C9H19NO2 | CID 10607312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 63984-03-2|this compound|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO1985000520A1 - Gaba esters and gaba analogue esters - Google Patents [patents.google.com]
- 16. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Applications of Tert-butyl 5-aminopentanoate in drug discovery
An Application Guide to Tert-butyl 5-aminopentanoate in Drug Discovery
Abstract
This compound has emerged as a highly versatile and valuable chemical entity in the landscape of modern drug discovery. Its unique bifunctional nature, possessing a sterically hindered tert-butyl ester and a reactive primary amine on a flexible five-carbon chain, makes it an ideal component for a multitude of synthetic strategies. This guide provides an in-depth exploration of its applications, moving beyond simple definitions to explain the causal relationships behind its use in complex molecular design. We will detail its role as a foundational building block in peptide and GABA analogue synthesis and as a critical linker component in the rational design of targeted therapeutics like PROTACs. The protocols herein are presented not merely as steps, but as self-validating systems grounded in established chemical principles, designed for researchers, scientists, and drug development professionals.
Introduction: The Molecular Logic of a Versatile Scaffold
At its core, this compound is an aliphatic amino acid derivative. Its power lies in the orthogonal reactivity of its two terminal functional groups. The primary amine serves as a nucleophilic handle for standard amide bond formation, alkylation, and other amine-specific chemistries. Simultaneously, the carboxylic acid is masked as a tert-butyl ester. This protecting group is robust enough to withstand a wide range of reaction conditions, yet can be selectively cleaved under specific acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] This dual-functionality, combined with the conformational flexibility of the pentanoate backbone, provides a reliable and adaptable tool for medicinal chemists.
The hydrochloride salt of the compound is frequently used to improve its stability and solubility in various solvents, making it a more practical reagent in a laboratory setting.[3]
Caption: Core structure of this compound.
Application as a Foundational Building Block
The most direct application of this compound is as a component part in the synthesis of larger, more complex molecules. Its predictable reactivity makes it a staple in iterative synthetic processes.
Peptide and Peptoid Synthesis
In the realm of peptide science, non-natural amino acids are crucial for developing peptides with enhanced stability, novel functions, or improved pharmacokinetic profiles. This compound serves as an excellent scaffold for creating gamma-amino acid (GABA)-like residues within a peptide sequence.
Causality of Experimental Choice:
-
Protection Strategy: The tert-butyl ester is the protecting group of choice for the C-terminus because it is completely stable to the basic conditions (e.g., piperidine) used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), as well as to the reagents used for most coupling reactions.[2] Its removal requires strong acid (e.g., TFA), which is typically used in the final cleavage step of SPPS, ensuring it remains intact until the very end.[1]
-
Coupling Reactions: The free primary amine is readily available to participate in standard amide bond formation, typically mediated by coupling reagents like HATU, HBTU, or EDC, which activate the carboxylic acid of the incoming N-protected amino acid.
Caption: Workflow for incorporating the compound into a dipeptide.
Protocol 1: General Peptide Coupling This protocol describes the liquid-phase synthesis of a simple dipeptide.
-
Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the solution. Stir for 5-10 minutes to allow for the formation of the activated ester.
-
Coupling: Dissolve this compound hydrochloride (1.0 eq) and an additional equivalent of DIPEA (to neutralize the hydrochloride) in a separate portion of anhydrous DMF. Add this solution to the activated amino acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the protected dipeptide.
Synthesis of GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogues are a cornerstone of neurology and psychiatry for treating conditions like epilepsy, neuropathic pain, and anxiety disorders.[4] this compound, as an extended GABA analogue, is a key starting material for novel GABAergic modulators.[5][6]
Causality of Experimental Choice: The pentanoate backbone provides a scaffold that can be functionalized to explore structure-activity relationships (SAR) at GABA receptors. The primary amine can be alkylated or acylated to introduce various pharmacophores, while the protected carboxylate allows for these modifications before being revealed for further chemistry or to serve as the acidic bioisostere.
Caption: Strategy for synthesizing novel GABA analogues.
Application as a Linker in Targeted Drug Discovery
Perhaps the most impactful modern application of this compound is in the construction of linkers for bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs).
PROTAC Linker Synthesis
PROTACs are revolutionary therapeutic agents that co-opt the cell's natural protein disposal machinery to destroy specific disease-causing proteins.[7] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[8] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (Target-PROTAC-E3 Ligase), which ultimately dictates degradation efficacy.[9]
Causality of Experimental Choice: this compound provides a simple, flexible, and synthetically tractable starting point for an aliphatic linker.
-
Amine Handle: The primary amine can be coupled to a carboxylic acid on an E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands).[7]
-
Protected Acid Handle: After this coupling, the tert-butyl ester can be deprotected to reveal a free carboxylic acid. This acid is then ready to be coupled to an amine handle on the target protein ligand, completing the PROTAC assembly. This stepwise approach prevents unwanted polymerization and ensures a controlled, directional synthesis.
| Linker Property | Rationale & Impact on PROTAC Activity |
| Length | The 5-carbon chain provides ~6-7 Å of separation. This distance is critical for allowing the two large proteins (target and E3 ligase) to bind simultaneously without steric clash. Linker length is often a key parameter to optimize for each specific target/E3 pair. |
| Flexibility | The aliphatic chain has high conformational freedom, which can help the PROTAC adopt the optimal orientation for ternary complex formation. However, excessive flexibility can sometimes be entropically unfavorable. |
| Solubility | While a simple alkyl chain is lipophilic, this starting point can be elaborated with more polar units (e.g., PEG moieties) if increased aqueous solubility is required for the final PROTAC. |
Protocol 2: Synthesis of a PROTAC Linker Intermediate This protocol outlines the synthesis of a key intermediate where an E3 ligase ligand is attached, leaving a masked carboxylic acid for the next step.
-
Ligand Activation: Dissolve the E3 ligase ligand bearing a carboxylic acid (e.g., a pomalidomide derivative) (1.0 eq) and a coupling agent like HATU (1.0 eq) in anhydrous DMF.
-
Coupling: In a separate flask, dissolve this compound hydrochloride (1.1 eq) and DIPEA (2.2 eq) in DMF. Add this solution to the activated E3 ligand.
-
Reaction & Purification: Stir at room temperature for 2-6 hours until the reaction is complete (monitored by LC-MS). Perform an aqueous work-up as described in Protocol 1 and purify by column chromatography to obtain the coupled intermediate: E3-Ligand-(linker)-COOtBu.
-
Deprotection: Dissolve the purified intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).[1]
-
Cleavage: Stir at room temperature for 1-2 hours. The tert-butyl group is cleaved as volatile isobutylene and tert-butanol.
-
Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting product, E3-Ligand-(linker)-COOH, is the final linker intermediate, ready for coupling to the target protein ligand.
Caption: Stepwise synthesis of a PROTAC molecule.
Conclusion
This compound is a prime example of a simple molecule with profound utility in drug discovery. Its value is derived from its predictable, orthogonal reactivity and its structurally relevant carbon backbone. Whether used as a building block to introduce non-natural residues into peptides, as a scaffold for novel CNS-active agents, or as a fundamental component in the linkers of next-generation therapeutics like PROTACs, it provides chemists with a reliable and versatile tool. The protocols and strategies outlined in this guide underscore its importance and provide a framework for its effective implementation in research and development programs.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO1985000520A1 - Gaba esters and gaba analogue esters - Google Patents [patents.google.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
Application Notes & Protocols: Strategic Synthesis of GABA Analogs for Neurological Disorders
Introduction: Overcoming the Blood-Brain Barrier with GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] Deficiencies in GABAergic neurotransmission are implicated in a host of neurological and psychiatric conditions, including epilepsy, neuropathic pain, anxiety, and Parkinson's disease.[3][4] However, GABA itself is a poor therapeutic agent because its high polarity prevents it from efficiently crossing the blood-brain barrier (BBB).[5]
This limitation spurred the development of GABA analogs, structurally modified molecules designed for improved pharmacokinetic properties, particularly BBB penetration. Among the most successful are the gabapentinoids, such as Gabapentin and Pregabalin. These drugs, despite being structural analogs of GABA, do not act on GABA receptors.[6][7] Instead, their primary mechanism involves binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[8][9] This interaction reduces the trafficking of these channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[9][10] This mode of action effectively dampens neuronal hyperexcitability, which is the underlying cause of seizures and neuropathic pain.[7]
This guide provides an in-depth exploration of the synthetic strategies for producing these vital drugs, with a primary focus on the industrially prevalent synthesis of Gabapentin. We will also explore the fundamental role of protecting groups, such as tert-butyl esters, which are indispensable tools in modern organic synthesis, although not direct precursors in the most common Gabapentin synthesis routes.
Section 1: The Core Chemistry of Gabapentin Synthesis
The chemical structure of Gabapentin, 2-[1-(aminomethyl)cyclohexyl]acetic acid, presents a unique synthetic challenge: the installation of an aminomethyl group and a carboxylic acid group on the same quaternary carbon of a cyclohexane ring. While several synthetic routes have been developed, the most efficient and widely adopted industrial method relies on a multi-step process culminating in a Hofmann rearrangement.[11][12]
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[13] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[13] This method is highly effective for synthesizing Gabapentin from 1,1-cyclohexanediacetic acid monoamide.[14][15]
Overall Synthetic Workflow
The synthesis begins with 1,1-cyclohexanediacetic acid, which is converted to its anhydride. This anhydride is then selectively amidated to form the key intermediate, 1,1-cyclohexanediacetic acid monoamide. This monoamide is the direct substrate for the Hofmann rearrangement, which, after acidification and workup, yields Gabapentin.
Caption: Workflow for Gabapentin synthesis via Hofmann rearrangement.
Section 2: The Role of Protecting Groups in Synthesis: The Tert-butyl Ester
While the primary industrial synthesis of Gabapentin does not originate from linear precursors like tert-butyl 5-aminopentanoate, understanding the function of protecting groups is fundamental for any drug development professional. Tert-butyl esters are commonly used to protect carboxylic acid moieties during synthetic sequences.
The tert-butyl group is sterically bulky, which shields the carbonyl group from nucleophilic attack. Furthermore, it is stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and reactions involving many organometallic reagents. Its key advantage is its lability under acidic conditions, where it is readily cleaved via a stable tert-butyl carbocation intermediate to release the free carboxylic acid, often with gaseous isobutylene as the only byproduct.[16]
A molecule like this compound exemplifies a bifunctional reagent where the carboxylic acid is masked by a tert-butyl group, leaving the primary amine available for further reactions, such as amide bond formation.
Caption: The general principle of using a tert-butyl ester as a protecting group.
Section 3: Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Gabapentin via Hofmann Rearrangement
This protocol is adapted from established industrial processes and patent literature.[12][17][18]
Step A: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)
-
Anhydride Formation: Suspend 1,1-cyclohexanediacetic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq). Heat the mixture to reflux (approx. 140°C) for 2-3 hours until a clear solution is obtained.
-
Solvent Removal: Cool the reaction mixture and remove the excess acetic anhydride and acetic acid byproduct under reduced pressure. The resulting crude 1,1-cyclohexanediacetic anhydride can be used directly or purified by crystallization.
-
Amidation: Dissolve the crude anhydride in a suitable solvent like toluene or THF. Cool the solution to 0-5°C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in isopropanol slowly while maintaining the temperature.[17]
-
Isolation: Stir the reaction mixture at low temperature for 1-2 hours. The product, 1,1-cyclohexanediacetic acid monoamide, will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Step B: Hofmann Rearrangement to Gabapentin
-
Preparation of Sodium Hypobromite: In a separate reaction vessel, prepare an aqueous solution of sodium hydroxide (approx. 4.0 eq). Cool this solution to -10°C to -5°C. Slowly add bromine (1.0-1.1 eq) dropwise while vigorously stirring and maintaining the low temperature. This forms the sodium hypobromite reagent in situ.
-
Amide Addition: Dissolve the CDMA (1.0 eq) from Step A in a separate, cold aqueous solution of sodium hydroxide (approx. 2.0 eq).
-
Rearrangement Reaction: Slowly add the cold CDMA solution to the sodium hypobromite solution, ensuring the internal temperature does not rise above 0°C.[12] After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.
-
Completion: Slowly warm the reaction mixture to room temperature, then heat to 50-60°C for approximately 1 hour to ensure complete hydrolysis of the isocyanate intermediate.
Step C: Isolation and Purification of Gabapentin
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify to a pH of ~7.0-7.5 using concentrated hydrochloric acid.[19] This is the isoelectric point of Gabapentin, where its solubility in water is minimal.
-
Crystallization: The crude Gabapentin will precipitate from the aqueous solution. Cool the mixture to 0-5°C to maximize precipitation.
-
Filtration: Collect the crude Gabapentin by filtration and wash the solid with cold deionized water, followed by a cold alcohol like isopropanol.[20]
-
Recrystallization: For higher purity, recrystallize the crude product from a mixture of methanol and isopropanol or water and isopropanol.[20] Dissolve the crude solid in a minimal amount of hot methanol or water, then add isopropanol as an anti-solvent and cool slowly to induce crystallization.
-
Drying: Filter the pure crystals and dry under vacuum at 40-50°C to a constant weight.
Protocol 2: General Deprotection of a Tert-butyl Ester
This protocol illustrates the standard procedure for cleaving a tert-butyl ester protecting group.[16]
-
Dissolution: Dissolve the tert-butyl protected compound (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA), often in a 1:1 mixture with the solvent (e.g., 50% TFA in DCM), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-5 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting crude carboxylic acid can be co-evaporated with a solvent like toluene to remove residual TFA.
-
Purification: The final product can be purified by crystallization, precipitation, or column chromatography as required by its physical properties.
Section 4: Data Summary
The following table summarizes typical results and characterization data for the synthesis of Gabapentin. Actual values may vary based on reaction scale and specific conditions.
| Parameter | 1,1-Cyclohexanediacetic Acid Monoamide | Gabapentin |
| Appearance | White crystalline solid | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₅NO₃ | C₉H₁₇NO₂ |
| Molar Mass | 185.22 g/mol | 171.24 g/mol |
| Typical Yield | >90% (from anhydride) | 70-85% (from monoamide) |
| Purity (HPLC) | >99% | >99.5% |
| ¹H NMR (DMSO-d₆) δ | ~12.0 (s, 1H), 7.2 (s, 1H), 6.7 (s, 1H), 2.3 (s, 2H), 2.2 (s, 2H), 1.4-1.2 (m, 10H) | ~8.2 (bs), 2.90 (s, 2H), 2.44 (s, 2H), 1.50-1.30 (m, 10H)[21] |
| ¹³C NMR (DMSO-d₆) δ | ~174.5, 172.1, 42.1, 40.5, 35.8, 33.5, 26.0, 21.5 | ~173.5, 45.8, 39.1, 35.3, 33.1, 25.9, 21.4[21] |
Conclusion
The synthesis of neurological drugs like Gabapentin is a testament to the power of classic organic reactions applied to modern pharmaceutical challenges. The Hofmann rearrangement provides a robust and scalable pathway to this important GABA analog. While direct precursors like this compound are not central to this specific route, the principles of chemical synthesis they represent—particularly the strategic use of protecting groups like tert-butyl esters—are universally critical in the field of drug development. A thorough understanding of these synthetic workflows, reaction mechanisms, and laboratory protocols is essential for researchers and scientists aiming to innovate and produce the next generation of therapies for neurological disorders.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 10. Gabapentin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2019073476A1 - Continuous process for the preparation of gabapentin salt - Google Patents [patents.google.com]
- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 18. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 19. US8431739B2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 20. EP3060544A1 - Process for preparing gabapentin - Google Patents [patents.google.com]
- 21. US20050148792A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
Application Notes and Protocols for the Deprotection of Tert-butyl 5-(Boc-amino)pentanoate using Trifluoroacetic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Unveiling of a Primary Amine
The tert-butyloxycarbonyl (Boc) group stands as a cornerstone in the edifice of modern organic synthesis, particularly in the realm of peptide and medicinal chemistry. Its widespread use is a testament to its robustness under a variety of synthetic conditions and, crucially, its susceptibility to clean removal under acidic treatment.[1][2] The deprotection of tert-butyl 5-(Boc-amino)pentanoate to reveal the primary amine is a critical transformation, yielding a versatile intermediate for further elaboration in drug discovery and materials science.
This document provides a comprehensive guide to this deprotection reaction using trifluoroacetic acid (TFA), a common and highly effective reagent for this purpose.[2] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss critical considerations for reaction monitoring, work-up, and purification, with a special emphasis on the properties of the target molecule, 5-aminopentanoic acid.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group by trifluoroacetic acid is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly decarboxylates to afford the free amine and carbon dioxide gas.[3] The newly formed amine is then protonated by the excess TFA present in the reaction medium to yield the corresponding trifluoroacetate salt.[3]
The tert-butyl cation, a reactive electrophile, can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or in some cases, lead to unwanted side reactions by alkylating electron-rich functionalities within the substrate.[3][4] It is imperative that the reaction is not conducted in a closed system to allow for the safe release of the gaseous byproducts, carbon dioxide and isobutylene.[3]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocols
This section outlines two detailed protocols for the Boc deprotection of tert-butyl 5-aminopentanoate. The choice between isolating the trifluoroacetate salt or the free amine depends on the requirements of the subsequent synthetic steps.
Protocol 1: Isolation of 5-Aminopentanoic Acid Trifluoroacetate Salt
This protocol is advantageous when the subsequent reaction is compatible with the TFA salt or when the free amine is highly water-soluble, making extractive work-up challenging.
Materials:
-
Tert-butyl 5-(Boc-amino)pentanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve tert-butyl 5-(Boc-amino)pentanoate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control any potential exotherm upon the addition of TFA.
-
TFA Addition: To the stirred solution, slowly add an equal volume of trifluoroacetic acid (TFA) (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored until the starting material is completely consumed.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material. A suitable eluent system is DCM:Methanol (9:1). Staining with ninhydrin can be used to visualize the primary amine product.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Azeotropic Removal of Residual TFA: To ensure complete removal of residual TFA, add toluene (2-3 times the initial volume of DCM) to the residue and concentrate again under reduced pressure. Repeat this step two more times.[5]
-
Final Product: The resulting residue is the 5-aminopentanoic acid trifluoroacetate salt, which can be dried under high vacuum and used in the next step without further purification.
Protocol 2: Isolation of 5-Aminopentanoic Acid (Free Amine)
This protocol is suitable when the free amine is required for the subsequent reaction. Given the high water solubility of 5-aminopentanoic acid, careful handling during the work-up is essential to maximize yield.
Materials:
-
All materials from Protocol 1
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Reaction: Follow steps 1-5 from Protocol 1.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Neutralization: Carefully dissolve the residue in a minimal amount of water and cool in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution with stirring until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extraction: Due to the high water solubility of 5-aminopentanoic acid, extraction with common organic solvents like ethyl acetate or DCM may result in low yields. A more effective method is to concentrate the neutralized aqueous solution to dryness under reduced pressure.
-
Purification: The resulting solid will be a mixture of the free amine and inorganic salts. The free amine can be purified by dissolving the solid in a minimal amount of hot isopropanol or ethanol, filtering off the insoluble inorganic salts, and then concentrating the filtrate. Alternatively, for small-scale reactions, the use of a basic ion-exchange resin (e.g., Amberlyst A21) can be employed to capture the TFA and provide the free amine in solution.[6]
-
Drying and Storage: The purified 5-aminopentanoic acid should be dried under high vacuum. It is a hygroscopic solid and should be stored in a desiccator.
Data Presentation: Reaction Parameters and Considerations
| Parameter | Condition | Rationale and Expert Insights |
| Substrate Concentration | 0.1 - 0.5 M in DCM | While higher concentrations can be used, this range typically ensures good solubility of the starting material and effective mixing. |
| TFA Concentration | 25% - 50% (v/v in DCM) | A 1:1 mixture of TFA:DCM is a robust starting point for most Boc deprotections.[7] For substrates with other acid-sensitive functional groups, a lower concentration of TFA (e.g., 25%) and longer reaction times may be necessary. |
| Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C to mitigate any exothermic reaction upon mixing the acid and the substrate solution. The reaction is then typically allowed to warm to room temperature for completion. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should always be monitored by TLC or LC-MS. For simple aliphatic amines like the substrate , the reaction is often complete within 1-2 hours. |
| Work-up Strategy | Isolation of TFA salt or free amine | The choice is dictated by the subsequent chemistry. The TFA salt is often a stable, easily handled solid. Isolating the highly water-soluble free amine requires careful planning to avoid significant product loss. |
Visualization of the Experimental Workflow
Caption: General workflow for Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not proceed to completion, consider increasing the reaction time or the concentration of TFA. Gentle heating (e.g., to 40 °C) can also be employed, but care must be taken if other thermally labile functional groups are present.
-
Side Reactions: For substrates containing sensitive functional groups prone to alkylation by the tert-butyl cation (e.g., tryptophan or methionine residues in peptides), the addition of a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture is recommended.
-
Work-up of Water-Soluble Amines: As highlighted, the product 5-aminopentanoic acid is very soluble in water. Standard aqueous work-ups involving extraction with organic solvents will likely lead to poor recovery. Lyophilization of the neutralized aqueous layer or the use of basic ion-exchange resins are superior methods for isolating such products.[6]
-
Removal of TFA: Residual TFA can interfere with subsequent reactions. Co-evaporation with a non-polar solvent like toluene is an effective method for removing trace amounts of TFA.[5] For the free amine, ensuring a thoroughly basic wash during work-up is critical.
Conclusion
The TFA-mediated deprotection of tert-butyl 5-(Boc-amino)pentanoate is a reliable and efficient transformation that provides access to a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and a well-considered work-up strategy tailored to the high water solubility of the product are paramount for achieving high yields and purity. The protocols and insights provided herein are intended to equip researchers with the necessary tools to successfully perform this important synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Utilizing Tert-butyl 5-aminopentanoate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] The architecture of a PROTAC, consisting of a target protein ligand, an E3 ligase ligand, and a connecting linker, is crucial to its efficacy.[3][4] The linker, far from being a passive spacer, plays a critical role in dictating the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby influencing degradation efficiency, selectivity, and pharmacokinetic properties.[][6] This document provides a detailed guide on the application of tert-butyl 5-aminopentanoate, a versatile building block for constructing aliphatic linkers in PROTACs. We will delve into the rationale behind using aliphatic linkers, provide a detailed protocol for incorporating this compound into a PROTAC scaffold, and outline experimental procedures to validate the efficacy of the resulting degrader.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules that act as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to potent and sustained pharmacological effects.[1][7]
The linker connecting the two ligands is a key determinant of a PROTAC's success.[] Its length, rigidity, and chemical composition influence the relative orientation of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[6] While polyethylene glycol (PEG) linkers are commonly used for their hydrophilicity, aliphatic linkers, composed of saturated or unsaturated hydrocarbon chains, offer distinct advantages in certain applications.[][9]
Advantages of Aliphatic Linkers:
-
Enhanced Membrane Permeability: The hydrophobic nature of aliphatic chains can improve passive diffusion across cell membranes, leading to better bioavailability.[]
-
Metabolic Stability: Aliphatic linkers are often less susceptible to oxidative metabolism compared to other linker types.[]
-
Synthetic Tractability: The synthesis of aliphatic linkers is often straightforward, allowing for systematic modifications to optimize linker length and composition.[][10]
This compound is a commercially available building block that is well-suited for the construction of aliphatic PROTAC linkers. It features a five-carbon aliphatic chain with a terminal primary amine and a tert-butyl protected carboxylic acid. The amine provides a reactive handle for conjugation to a warhead or E3 ligase ligand, while the protected acid allows for further elongation or functionalization of the linker before its deprotection and subsequent coupling.
The PROTAC Mechanism of Action: A Visual Guide
The function of a PROTAC can be visualized as a catalytic cycle that hijacks the cell's natural protein degradation machinery.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. portlandpress.com [portlandpress.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate: An Application Note and Protocol
Abstract
(S)-tert-butyl 4,5-diamino-5-oxopentanoate is a critical chiral building block in the synthesis of various pharmaceutically active compounds. However, previously established laboratory-scale syntheses present significant challenges for industrial scale-up, primarily due to the use of excessive solvent volumes, uncontrolled precipitation leading to inconsistent purity, and a lack of defined stereochemical control.[1][2] This application note provides a comprehensive and scalable protocol for the synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride. The described method circumvents the limitations of prior art by employing a robust and efficient strategy centered on the ring-opening of an N-protected oxazolidin-5-one intermediate. This process is designed to ensure high yield, purity, and stereochemical integrity, making it suitable for drug development and manufacturing professionals.
Introduction: Overcoming the Hurdles of Scale-Up
The hydrochloride salt of (S)-tert-butyl 4,5-diamino-5-oxopentanoate serves as a key starting material in the synthesis of complex molecules, including those with an (S)-2-aminoglutarimide moiety.[1][2] The conventional synthesis, often commencing from Cbz-(L)-Glu(tBu)-OH, is plagued by inefficiencies at a larger scale.[1][2] Reports highlight the use of up to 56 volumes of solvent (56 mL per gram of substrate), which is economically and environmentally unsustainable in a production environment.[1][2] Furthermore, the common practice of removing the solvent to dryness results in an uncontrolled precipitation, yielding a product with variable purity.[1][2] Crucially, existing literature often lacks detailed information on maintaining the chiral purity of the final product, a critical parameter for pharmaceutical applications.[1][2]
This guide details a scalable synthetic route that addresses these challenges head-on. By utilizing a controlled ring-opening reaction of a protected oxazolidin-5-one, this protocol offers a more efficient and reproducible method for the large-scale production of the target compound with high chemical and chiral purity.
The Synthetic Strategy: A Process Designed for Scalability
The cornerstone of this scalable synthesis is the strategic use of an N-protected oxazolidin-5-one intermediate. This approach allows for a more controlled introduction of the amino and amido functionalities, mitigating the issues of uncontrolled reactions and by-product formation. The overall synthetic workflow is depicted below.
Caption: Scalable synthetic route for (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| N-Boc-L-glutamic acid | ≥98% | Commercially Available |
| Paraformaldehyde | Reagent Grade | Commercially Available |
| p-Toluenesulfonic acid monohydrate | ACS Reagent | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Ammonia | 7N solution in Methanol | Commercially Available |
| Methanol | Anhydrous, ≥99.8% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Hydrochloric acid | 4M in 1,4-Dioxane | Commercially Available |
| Ethyl acetate | ACS Reagent | Commercially Available |
| n-Heptane | ACS Reagent | Commercially Available |
Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser.
-
Nitrogen inlet for inert atmosphere.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column for purity and enantiomeric excess determination.
Detailed Synthesis Protocol
Step 1: Synthesis of (S)-tert-butyl 4-((tert-butoxycarbonyl)amino)-5-oxotetrahydrofuran-2-carboxylate (N-Boc-Oxazolidin-5-one)
-
To a jacketed reactor equipped with a Dean-Stark trap, add N-Boc-L-glutamic acid 5-(tert-butyl) ester (1.0 equiv), paraformaldehyde (1.2 equiv), and p-toluenesulfonic acid monohydrate (0.05 equiv).
-
Add toluene (5 volumes) and heat the mixture to reflux (approximately 110-115 °C) with continuous removal of water via the Dean-Stark trap.
-
Monitor the reaction by HPLC for the disappearance of the starting material (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 volumes) and brine (2 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-oxazolidin-5-one as an oil, which is used in the next step without further purification.
Step 2: Ring-Opening with Ammonia to form (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-carbamoylbutanoate
-
Dissolve the crude N-Boc-oxazolidin-5-one (1.0 equiv) in methanol (5 volumes) in a clean, dry reactor.
-
Cool the solution to 0-5 °C using a chiller.
-
Slowly add a 7N solution of ammonia in methanol (3.0 equiv) via an addition funnel, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by HPLC for the consumption of the oxazolidinone.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
-
The resulting crude product is a mixture of the desired product and the corresponding primary amide from the tert-butyl ester hydrolysis. This mixture is carried forward to the next step.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude product from the previous step in ethyl acetate (5 volumes).
-
Cool the solution to 0-5 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (2.5 equiv) while maintaining the temperature below 10 °C.
-
A precipitate will form. Stir the resulting slurry at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Collect the solid by filtration and wash the filter cake with cold ethyl acetate (2 x 1 volume).
-
Dry the solid in a vacuum oven at 40-45 °C to a constant weight to yield (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride as a white to off-white solid.
Purification and Characterization
The hydrochloride salt can be further purified by recrystallization if necessary. A suitable solvent system for recrystallization is a mixture of methanol and ethyl acetate.
Recrystallization Protocol
-
Suspend the crude hydrochloride salt in a minimal amount of hot methanol (approximately 3-4 volumes) until fully dissolved.
-
Slowly add ethyl acetate (approximately 6-8 volumes) while maintaining the temperature near the boiling point of the mixture.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2-4 hours to maximize crystallization.
-
Collect the crystals by filtration, wash with a cold methanol/ethyl acetate (1:2) mixture, and dry under vacuum.
Analytical Data
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Chemical Purity (HPLC) | ≥ 98% |
| Chiral Purity (Chiral HPLC) | ≥ 99% ee |
| Identity (¹H NMR, ¹³C NMR, MS) | Conforms to structure |
Safety Considerations
-
Hazardous Reagents : Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3]
-
Ammonia : Ammonia in methanol is corrosive and has a strong odor. Use in a well-ventilated area and avoid inhalation.
-
Hydrochloric Acid : The 4M HCl in dioxane is highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
Pressure : Be cautious of potential pressure buildup during the amidation and deprotection steps. Ensure the reactor is properly vented.
Discussion and Conclusion
The protocol outlined in this application note presents a robust and scalable synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride. By addressing the key limitations of previously reported methods, this approach offers several advantages for industrial applications:
-
Reduced Solvent Volumes : The process utilizes significantly lower volumes of solvents compared to the prior art, leading to improved process efficiency and reduced environmental impact.
-
Controlled Precipitation : The final product is isolated as a crystalline hydrochloride salt, which allows for purification through recrystallization, ensuring high and consistent purity.[1][2]
-
Stereochemical Control : The use of a chiral starting material and mild reaction conditions helps to preserve the stereochemical integrity of the product. Chiral HPLC analysis is essential to confirm the enantiomeric excess.
-
Scalability : The described unit operations are standard in a manufacturing setting, making the process readily scalable to produce kilogram quantities of the target compound.
This detailed guide provides researchers, scientists, and drug development professionals with a reliable and efficient method for the large-scale production of a key pharmaceutical intermediate, thereby facilitating the advancement of drug discovery and development programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 5-aminopentanoate
Welcome to the technical support center for the synthesis of tert-butyl 5-aminopentanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a question-and-answer format, providing in-depth technical guidance rooted in established chemical principles.
Section 1: Troubleshooting Common Side Reactions
The synthesis of this compound can be approached through several routes, each with its own set of potential side reactions. The most common strategies involve either the direct esterification of 5-aminopentanoic acid or a two-step process involving N-protection followed by esterification. This section will address the challenges you might encounter with these methods.
Frequently Asked Question 1: I'm attempting a one-pot synthesis by protecting the amine of 5-aminopentanoic acid with Boc anhydride (Boc₂O) and then esterifying the carboxylic acid. However, I'm observing significant lactam formation. Why is this happening and how can I prevent it?
Answer:
This is a classic challenge when working with amino acids. The intramolecular cyclization of 5-aminopentanoic acid to form δ-valerolactam is a competing reaction that can be surprisingly facile, especially under certain conditions.[1][2]
Causality of Lactam Formation:
The formation of the six-membered δ-valerolactam is thermodynamically and kinetically favorable. The reaction is often catalyzed by the reagents used for either the Boc protection or the esterification itself. For instance, the basic conditions sometimes employed for Boc protection can deprotonate the carboxylic acid, and the resulting carboxylate can be in equilibrium with the amino group, facilitating cyclization. Similarly, activating the carboxylic acid for esterification also activates it for intramolecular amidation.
Visualizing the Competing Reactions:
Caption: Competing pathways in this compound synthesis.
Troubleshooting and Mitigation Strategies:
To minimize lactam formation, a two-step approach is generally more reliable.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: N-Boc Protection of 5-Aminopentanoic Acid [3]
-
Dissolution: Dissolve 5-aminopentanoic acid in a suitable solvent system. A mixture of dioxane and aqueous sodium hydroxide is a common choice.
-
Reagent Addition: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH between 9 and 10 with the addition of aqueous NaOH.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with a cold aqueous solution of a mild acid (e.g., citric acid or KHSO₄) to a pH of 2-3.
-
Extraction: Extract the product, N-Boc-5-aminopentanoic acid, with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.
Step 2: Tert-butylation of N-Boc-5-aminopentanoic Acid
There are several methods for this esterification, each with its own advantages and potential pitfalls.
-
Method A: Tert-butyl Bromide with a Non-nucleophilic Base
-
Dissolution: Dissolve N-Boc-5-aminopentanoic acid in a polar aprotic solvent like DMF.
-
Base Addition: Add a non-nucleophilic base such as cesium carbonate or potassium carbonate.
-
Alkylating Agent: Add tert-butyl bromide and heat the reaction mixture.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.
-
-
Method B: Using Tert-butanol with a Coupling Agent
-
Dissolution: Dissolve N-Boc-5-aminopentanoic acid, a coupling agent (e.g., DCC or EDC), and a catalyst like DMAP in a suitable solvent such as dichloromethane (DCM).
-
Alcohol Addition: Add tert-butanol to the mixture.
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up and Purification: Filter off any precipitated urea byproducts (if using DCC/EDC) and purify the filtrate by column chromatography.
-
Frequently Asked Question 2: I am trying to esterify N-Boc-5-aminopentanoic acid with tert-butanol using DCC and DMAP, but the reaction is sluggish and I'm getting a low yield. What could be the issue?
Answer:
While DCC/DMAP is a common choice for esterifications, the steric hindrance of the tert-butyl group can make this reaction challenging.
Causality of Low Yield:
-
Steric Hindrance: The bulky tert-butyl group of tert-butanol is a poor nucleophile, making the attack on the activated carboxylic acid slow.
-
Reagent Decomposition: Di-tert-butyl dicarbonate can react with DMAP, leading to side products and reducing the efficiency of the desired reaction.[5][6]
-
Moisture: The presence of water can hydrolyze the activated ester intermediate, leading back to the starting carboxylic acid.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Solvent | Use a scrupulously dry, non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). | Minimizes side reactions and ensures the solubility of reagents. |
| Temperature | Running the reaction at slightly elevated temperatures (e.g., 40 °C) can sometimes improve the rate, but should be done cautiously to avoid decomposition. | Balances reaction rate with reagent stability. |
| Reagent Purity | Ensure all reagents, especially tert-butanol and the solvent, are anhydrous. | Prevents hydrolysis of the activated intermediate. |
| Alternative Coupling Agents | Consider using more potent coupling agents like HATU or HBTU, which can be more effective for sterically hindered alcohols. | These reagents form more reactive activated esters. |
Frequently Asked Question 3: During the Boc protection of 5-aminopentanoic acid, I notice the formation of a significant amount of a byproduct that I suspect is a urea derivative. How is this formed and how can I avoid it?
Answer:
The formation of urea derivatives can occur, particularly if the reaction conditions are not carefully controlled.
Mechanism of Urea Formation:
This side reaction is more common when using isocyanates, but can also occur with Boc anhydride under certain conditions, especially with primary amines in the presence of DMAP.[5] The reaction of a primary amine with Boc₂O and DMAP can lead to the formation of an isocyanate, which then reacts with another molecule of the amine to form a urea.
Visualizing the Urea Formation Pathway:
Caption: Side reaction leading to urea byproduct formation.
Prevention Strategies:
-
Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to disfavor the formation of the isocyanate intermediate.
-
Stoichiometry: Use a slight excess of the amine relative to Boc anhydride to ensure complete consumption of the protecting group reagent.
-
Avoid DMAP if possible: While DMAP can catalyze the Boc protection, it can also promote side reactions. Using a base like triethylamine or sodium hydroxide is often sufficient.
Frequently Asked Question 4: I'm considering using a Mitsunobu reaction to form the tert-butyl ester of N-Boc-5-aminopentanoic acid. What are the potential pitfalls of this approach?
Answer:
The Mitsunobu reaction is a powerful tool for ester formation with inversion of stereochemistry at an alcohol center, but it has its own set of characteristic side reactions and purification challenges when applied to esterification.[7][8]
Potential Issues with the Mitsunobu Reaction:
-
Byproduct Removal: The reaction generates triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can be difficult to separate from the desired product, especially on a large scale.[9]
-
Acidity of the Nucleophile: The pKa of the carboxylic acid should ideally be below 13 for the reaction to proceed efficiently.[7][10] N-Boc-5-aminopentanoic acid meets this requirement.
-
Side Reactions with the Azodicarboxylate: The azodicarboxylate (e.g., DEAD or DIAD) can sometimes react as a nucleophile, leading to undesired byproducts.[7]
Recommendations for a Successful Mitsunobu Reaction:
-
Purification Strategy: Plan your purification carefully. Using polymer-supported triphenylphosphine can simplify the removal of the phosphine oxide byproduct by filtration.
-
Alternative Reagents: Consider using modified azodicarboxylates, such as di-tert-butyl azodicarboxylate, where the byproduct can be removed by treatment with trifluoroacetic acid.[7]
-
Careful Stoichiometry and Addition: Slowly add the azodicarboxylate to a cooled solution of the other reagents to maintain control over the reaction.
Section 2: Purification and Characterization
Q: What are the best methods for purifying this compound and its intermediates?
A: The purification strategy will depend on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying small to medium-scale reactions. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective for separating the desired product from nonpolar byproducts and unreacted starting materials.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining highly pure material on a larger scale.
-
Acid-Base Extraction: This can be a useful technique for removing acidic or basic impurities. For example, an acidic wash can remove any unreacted amine starting material, while a basic wash can remove unreacted carboxylic acid.
Q: What are the key spectroscopic signatures to confirm the successful synthesis of this compound?
A: A combination of NMR spectroscopy and mass spectrometry is ideal for confirming the structure of your product.
-
¹H NMR: Look for the characteristic singlet at around 1.4 ppm corresponding to the nine protons of the tert-butyl group. You should also see multiplets for the methylene protons of the pentanoate chain and signals for the amine protons.
-
¹³C NMR: The carbonyl carbon of the ester will appear around 172-173 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm.
-
Mass Spectrometry (ESI-MS): You should observe the [M+H]⁺ ion corresponding to the molecular weight of your product.
References
- 1. byjus.com [byjus.com]
- 2. Lactam - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Tert-butyl 5-aminopentanoate
Welcome to the technical support guide for Tert-butyl 5-aminopentanoate. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during the synthesis, storage, and application of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
Impurities in this compound can be broadly categorized into three classes: synthesis-related, degradation-related, and process-related. Understanding the synthetic route is crucial for predicting potential impurities.
-
Synthesis-Related Impurities: These arise from incomplete reactions or side reactions.
-
Unreacted Starting Materials: Residual 5-aminopentanoic acid, tert-butyl 5-bromovalerate, or tert-butanol, depending on the synthetic pathway.[1]
-
Side-Products: Di-tert-butyl esters of oligomeric species (e.g., a dimer of 5-aminopentanoic acid esterified at both ends).
-
Boc-Protected Analogs: If N-Boc-5-aminovaleric acid is used as a precursor, incomplete deprotection can leave traces of the N-Boc protected compound.[2][3]
-
-
Degradation-Related Impurities: These form during storage or under specific experimental conditions.
-
5-Aminopentanoic Acid: Hydrolysis of the tert-butyl ester group, often catalyzed by acidic or strong basic conditions, is a primary degradation pathway.[4] The tert-butyl ester is known to be labile in acidic conditions.[5]
-
Oligomers (Dimer, Trimer): Self-condensation of the parent molecule or the free amino acid can occur, especially at elevated temperatures, leading to the formation of dimers and trimers.[6][7] This is a known impurity profile for similar compounds like 6-aminocaproic acid.[7][8]
-
Valerolactam (Piperidin-2-one): Intramolecular cyclization of 5-aminopentanoic acid (formed from hydrolysis) can lead to the formation of the corresponding lactam, analogous to caprolactam formation in aminocaproic acid.[7]
-
-
Process-Related Impurities: These include residual solvents, reagents, or metal ions from manufacturing equipment.[9][10]
Q2: I need a quick preliminary assessment of my sample's purity. What do you recommend?
For a rapid purity check, ¹H NMR is an excellent first-pass technique. It provides a spectral fingerprint of your compound and can reveal the presence of major impurities.
Causality: The beauty of ¹H NMR is its quantitative nature for signals from the same molecule. The tert-butyl group at ~1.4 ppm provides a strong, sharp singlet integrating to 9 protons. You can use this signal as an internal reference to check the integration of other protons in the molecule. Significant deviations or the presence of unexplainable peaks are clear indicators of impurities. For instance, the presence of tert-butanol (a common starting material impurity) would show a singlet around 1.3 ppm.
Q3: Which analytical technique is best for impurity identification versus quantification?
The choice of technique depends on the goal. No single method is sufficient for both comprehensive identification and accurate quantification of all potential impurities. A multi-tiered approach is recommended.[8]
-
For Identification (Structural Elucidation):
-
Mass Spectrometry (MS), especially LC-MS: Unrivaled for determining the molecular weight of impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for identifying unknown structures.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the precise chemical structure of impurities, provided they can be isolated or are present at a sufficient concentration (>1%).[7][8]
-
-
For Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities.[8] When coupled with a UV detector, it is excellent for chromophoric impurities. For non-UV active impurities like oligomers, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is necessary. Quantification requires reference standards for the highest accuracy.[8]
-
Quantitative NMR (qNMR): Can be highly accurate for quantification without needing a reference standard for the impurity itself, provided a certified internal standard is used and there are unique, well-resolved signals for the impurity and the main compound.
-
Troubleshooting Guide & Protocols
Q: My ¹H NMR spectrum shows unexpected peaks. How do I begin to identify them?
A systematic analysis of the unexpected signals is the key. Compare your spectrum against a reference spectrum for pure this compound.[5][11][12] Then, focus on the chemical shift, multiplicity, and integration of the unknown peaks.
Caption: Systematic workflow for identifying unknown peaks in an NMR spectrum.
| Impurity | Key ¹H NMR Signal (ppm) | Rationale for Presence |
| 5-Aminopentanoic Acid | ~2.3 (t, α-CH₂), ~2.9 (t, ε-CH₂) | Hydrolysis of the tert-butyl ester. |
| tert-Butanol | ~1.3 (s) | By-product of hydrolysis or unreacted starting material. |
| Valerolactam | ~3.2 (m, N-CH₂), ~2.3 (m, C=O-CH₂) | Intramolecular cyclization of the hydrolyzed free acid.[7] |
| Dimer | Broader polymer-like peaks | Self-condensation of the amino acid.[7] |
| N-Boc-5-aminovaleric acid | ~1.44 (s, Boc), ~3.1 (q, N-CH₂) | Common precursor in some synthetic routes.[2][3][13] |
Q: My HPLC chromatogram shows multiple impurity peaks. What is a systematic approach to identify them using LC-MS?
An HPLC-MS (or UPLC-MS) analysis is the most powerful tool for this scenario. It provides retention time (from HPLC) and mass-to-charge ratio (m/z) data simultaneously, allowing you to correlate each chromatographic peak to a specific molecular weight.
Expert Rationale: The separation on the HPLC column is based on polarity. We expect more polar impurities (like the free acid or dimer) to elute earlier in a reversed-phase method, while less polar impurities might elute later. Coupling this to a mass spectrometer allows for immediate confirmation of these hypotheses.
-
Sample Preparation:
-
Accurately weigh ~10 mg of your this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of your detector (~10-100 µg/mL).
-
-
Instrumentation & Conditions:
-
Column: C18 stationary phase (e.g., Legacy L1, 4.6 x 150 mm, 5 µm) is a good starting point.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.7 - 1.0 mL/min
-
UV Detection: 210 nm (for peptide bonds in oligomers) and 220 nm.[14]
-
MS Detector: Electrospray Ionization (ESI) in positive mode. Scan a mass range from m/z 50 to 1000.
-
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram. Report impurities as Area % relative to the main peak if reference standards are unavailable.[8]
-
For each impurity peak, extract the mass spectrum. The [M+H]⁺ ion will be the most prominent.
-
Match the observed m/z values to the theoretical masses of suspected impurities (see Table 2).
-
| Potential Impurity | Molecular Formula | Theoretical [M+H]⁺ (m/z) |
| This compound | C₉H₁₉NO₂ | 174.15 |
| 5-Aminopentanoic Acid | C₅H₁₁NO₂ | 118.09 |
| Valerolactam | C₅H₉NO | 100.08 |
| Dimer (Amide-linked) | C₁₀H₂₀N₂O₃ | 217.16 |
| Trimer (Amide-linked) | C₁₅H₂₉N₃O₄ | 316.23 |
Q: My sample is degrading during storage, showing an increase in polar impurities on HPLC. What is happening?
This is a classic sign of hydrolysis of the tert-butyl ester, especially if the material has been exposed to moisture or trace acidic/basic contaminants. The tert-butyl group is designed to be removed under acidic conditions, making it susceptible to cleavage.[4][5]
Mechanism of Degradation & Prevention:
Caption: Common degradation pathways for this compound and recommended prevention strategies.
Self-Validating Protocol: To confirm hydrolysis, take a small aliquot of your material, dissolve it in a solution with a mild acid (e.g., 1% TFA in water), and monitor it by HPLC over time. You should see a corresponding decrease in the main peak area and an increase in the peak for 5-aminopentanoic acid, confirming the degradation pathway.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. CN117092254A - Method for detecting impurities in aminocaproic acid or preparation thereof - Google Patents [patents.google.com]
- 7. Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are the impurities in Tert - Butylamine and how to remove them? - Blog - Wanhongrun [zbwhr.com]
- 10. greenfield.com [greenfield.com]
- 11. 63984-03-2|this compound|BLD Pharm [bldpharm.com]
- 12. 63984-03-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 13. Boc-5-Ava-OH 97 27219-07-4 [sigmaaldrich.com]
- 14. USP Methods for the Analysis of Aminocaproic Acid using the Legacy L1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting tert-Butyl Protecting Group Removal
Welcome to the technical support center for tert-butyl (tBu) protecting group removal. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the acid-catalyzed cleavage of tBu groups from esters, ethers, and carbamates (Boc). Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Issue 1: Incomplete Deprotection
Q1: My tBu deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the likely causes?
A1: Incomplete deprotection is a common hurdle. Several factors can be at play:
-
Insufficient Acid: While the reaction is catalytic in principle, an insufficient amount of acid may not be enough to drive the reaction to completion, especially if your substrate contains other basic functionalities that can neutralize the acid.[1][2] Using an excess of TFA is a common strategy to ensure the reaction proceeds fully.[1]
-
Reaction Time and Temperature: Many deprotections are effective at room temperature within a few hours. However, for sterically hindered or electronically stabilized tBu groups, longer reaction times (e.g., overnight) or gentle heating (e.g., to 40 °C) may be necessary.[1] Be aware that increasing the temperature can also promote side reactions.[1]
-
Solvent Choice: Dichloromethane (DCM) is a standard solvent for TFA-mediated deprotections.[1] However, the choice of solvent can impact reaction efficiency for certain substrates.
-
Steric Hindrance: A tBu group in a sterically crowded environment will be less accessible to the acid, requiring more forceful conditions for cleavage.[1][2]
Issue 2: Formation of Unexpected Side Products
Q2: I'm observing side products during deprotection. What are they, and how can I prevent them?
A2: The primary cause of side product formation is the generation of a reactive tert-butyl cation (tBu⁺) intermediate during acid cleavage.[2] This carbocation can then alkylate any nucleophilic sites within your molecule or the solvent.[2][3]
-
Symptoms: Analysis by HPLC or LC-MS may reveal unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[2]
-
Cause: Alkylation of nucleophilic functional groups by the tBu⁺ cation is the main culprit.[2]
-
Most Susceptible Groups:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[2]
-
Tyrosine (Tyr), Serine (Ser), and Threonine (Thr): The hydroxyl groups on these residues are also susceptible to alkylation.[2]
-
Q3: What are scavengers, and how do they prevent these side reactions?
A3: Scavengers are reagents added to the deprotection mixture to "trap" the reactive tert-butyl cation before it can alkylate your substrate.[2] By reacting more readily with the tBu⁺ cation, they prevent the formation of these unwanted side products.[2] The choice of scavenger is critical and depends on the specific nucleophilic residues present in your compound.[2]
| Scavenger | Primary Target(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5–5% |
| Water | General carbocation scavenger | 2.5–5% |
| Thioanisole or Dithiothreitol (DTT) | Particularly effective for sulfur-containing residues (Met, Cys) | 2.5–5% |
| Phenol | Protects Tyrosine residues | 2.5–5% |
A common and effective scavenger "cocktail" is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 ratio.[4]
Visualizing the Problem: The Role of the tert-Butyl Cation
The following diagram illustrates the central role of the tert-butyl cation in both the desired deprotection and the undesired side reactions, highlighting the intervention point for scavengers.
Caption: Generation of the tBu cation and its subsequent reactive pathways.
Issue 3: Selectivity Challenges
Q4: Can I selectively deprotect a tBu ester in the presence of other acid-labile groups like N-Boc?
A4: This is a significant challenge as both groups are cleaved under acidic conditions. Generally, the N-Boc group is more sensitive to acid than a tert-butyl ester.[2]
-
Standard Acidic Conditions (TFA): TFA will typically remove both groups.
-
Milder Acidic Conditions: Using milder acids like 4 M HCl in dioxane can sometimes selectively remove the N-Boc group while leaving the t-butyl ester intact.[5][6] The success of this approach is highly substrate-dependent.
-
Lewis Acid Conditions: Certain Lewis acids have been reported to offer the reverse selectivity. For instance, a CeCl₃·7H₂O-NaI system in refluxing acetonitrile has been shown to selectively cleave tert-butyl esters in the presence of N-Boc groups.[7][8] Similarly, ZnBr₂ in DCM has been explored for this purpose, although its effectiveness can be variable.[9]
For robust and reliable selectivity, employing a truly orthogonal protecting group strategy from the outset is the most recommended approach.[2]
Troubleshooting Workflow
If you are experiencing incomplete removal of your t-butyl group, follow this systematic approach, starting with the mildest adjustments.
Caption: A stepwise approach to troubleshooting incomplete deprotection.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection[1]
-
Dissolve the t-butyl protected compound (1.0 eq) in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[1]
-
If the substrate is sensitive to alkylation, add appropriate scavengers (e.g., triisopropylsilane, 2.5-5%).[1]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, remove the solvent and TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
Purify the crude product as necessary.
Protocol 2: Selective N-Boc Deprotection with HCl in Dioxane[5]
-
Dissolve the N-Boc, C-tBu protected compound (1.0 eq) in a minimal amount of dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4 M HCl in anhydrous dioxane.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction closely by TLC or LC-MS for the disappearance of the starting material and the formation of the desired product.
-
Upon completion, evaporate the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the product.
Alternative Deprotection Methods
If standard TFA protocols fail or lead to substrate degradation, consider these alternatives.
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid Catalysis | ZnBr₂ | CH₂Cl₂, room temp, 24 h[9] | Can offer different selectivity. | Reaction times can be long; may not be fully selective.[9] |
| Lewis Acid Catalysis | CeCl₃·7H₂O / NaI | Acetonitrile, reflux[7] | Selective for t-butyl esters over N-Boc.[7] | Requires heating; reagents are less common. |
| Microwave-Assisted | p-Toluenesulfonic Acid (p-TsOH) | Microwave irradiation, 3-4 min[1][10] | Very rapid deprotection. | Requires a microwave reactor.[1] |
| Thermolysis | Heat | 120-240 °C in a continuous flow reactor[1] | Reagent-free. | Requires specialized equipment.[1] |
| Catalytic Radical Cation | "Magic Blue" (MB•+), HSiEt₃ | CH₂Cl₂, room temp[11] | Very mild, catalytic, tolerates many functional groups.[11] | Reagents may be less common.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Formation of t-butyl Cation Side Products
<_
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of tert-butyl (t-butyl) cation side products during the deprotection of acid-labile protecting groups. As experienced chemists know, the generation of this reactive carbocation is a frequent source of frustrating side reactions, leading to impure products and complex purification challenges. This resource is designed to provide both the mechanistic understanding and the practical, field-tested solutions needed to mitigate these issues effectively.
Part 1: Troubleshooting Guide - Diagnosis and Resolution
This section addresses specific issues you might encounter in the lab.
Issue 1: My LC-MS shows an unexpected peak with a mass increase of +56 Da.
Symptoms: After deprotection (e.g., using Trifluoroacetic Acid - TFA) of a peptide or molecule containing Boc or t-butyl ester/ether groups, you observe a significant byproduct with a mass corresponding to your desired product + 56 Da.
Root Cause Analysis: A mass increase of 56 Da is the classic signature of tert-butylation, where a t-butyl group (C₄H₈) has been added to your molecule. This occurs because acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and t-butyl ethers or esters are cleaved via a mechanism that generates a stable, tertiary t-butyl carbocation (t-Bu⁺).[1][2] This highly electrophilic cation will readily react with any available nucleophile in the reaction mixture.[3] If a nucleophilic residue on your target molecule is more reactive than the components of your cleavage cocktail, alkylation will occur.[4]
Immediate Solution: Employ Cation Scavengers The most direct way to solve this problem is to introduce a "scavenger" into your deprotection reaction. Scavengers are nucleophilic molecules added to the cleavage cocktail to trap the t-butyl cation at a much faster rate than it can react with your product.[5][6]
Which amino acid residues are most at risk?
-
Tryptophan (Trp): The electron-rich indole ring is extremely susceptible to tert-butylation.[4][5][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4]
-
Cysteine (Cys): The free thiol group is a prime target for S-alkylation.[4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[4][5]
Issue 2: My peptide contains Tryptophan, and the main byproduct is t-butylated Trp.
Symptoms: You've confirmed via mass spectrometry or NMR that the indole ring of Tryptophan is the primary site of modification.
Root Cause Analysis: The indole nucleus of tryptophan is one of the most nucleophilic side chains and aggressively traps electrophiles like the t-butyl cation.[8][9] Standard cleavage conditions without adequate scavenging will almost certainly lead to this side product.
Optimized Solution: Silane-Based Scavengers For tryptophan, silanes are the scavengers of choice. They react with the t-butyl cation via hydride transfer to produce the inert gas isobutane, effectively and irreversibly removing the cation from the reaction.[10][11]
-
Triisopropylsilane (TIS): Highly effective and the most commonly used scavenger for this purpose.[4][11] A standard "cleavage cocktail" for peptides is often 95% TFA, 2.5% water, and 2.5% TIS.[12]
-
Triethylsilane (TES): Also effective for protecting tryptophan and methionine residues.[4][13]
Issue 3: I'm working with a Cysteine-containing peptide and observing S-tert-butylation.
Symptoms: A +56 Da adduct is observed, and you suspect modification at the Cys thiol group.
Root Cause Analysis: The thiol group (-SH) of cysteine is a potent nucleophile and readily reacts with the t-butyl cation to form a stable thioether.[8] This side reaction is particularly problematic and can be difficult to reverse.
Optimized Solution: Thiol-Based Scavengers While TIS is a good general scavenger, for cysteine-heavy sequences, supplementing with thiol-based scavengers is a robust strategy. These scavengers not only trap carbocations but also help keep the cysteine in its reduced state, preventing disulfide bond formation.[8][14]
-
1,2-Ethanedithiol (EDT): A very common and effective scavenger for protecting cysteine.[4]
-
Dithiothreitol (DTT): A strong reducing agent that protects thiol groups from oxidation and can also act as a scavenger.[4][14][15]
A note of caution: Some research indicates that TIS can, under certain conditions, act as a reducing agent and actively remove some S-protecting groups from cysteine, which may be an undesirable side effect if you wish to preserve them.[10][13]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the exact mechanism of t-butyl cation formation?
A1: During acid-catalyzed deprotection (e.g., with TFA), the process begins with the protonation of the oxygen atom on the Boc or t-butyl ester/ether group.[1][2] This protonation creates a good leaving group. The C-O bond then cleaves, releasing the highly stable tertiary t-butyl carbocation.[16][17] In the case of a Boc group, the resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[1]
}
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Q2: Why doesn't the t-butyl cation just deprotonate to isobutylene gas?
A2: It does, and this is one of the competing pathways for the cation.[1] The t-butyl cation can be quenched by a nucleophile (like a scavenger or your product), or it can lose a proton to form the neutral gas isobutylene.[18] However, in a concentrated acidic solution like a TFA cleavage cocktail, the rate of electrophilic attack on available nucleophiles is often competitive with, or faster than, the rate of deprotonation. You cannot rely on isobutylene formation alone to prevent side reactions.
}
Figure 2: Competing pathways for the t-butyl cation.
Q3: Can I use water as a scavenger?
A3: Yes, water can act as a scavenger by reacting with the t-butyl cation to form tert-butanol. It is a common component in many cleavage cocktails, typically at 2.5-5%.[4] However, water is not a very strong nucleophile, especially in highly acidic conditions, and is often insufficient on its own to prevent alkylation of sensitive residues like tryptophan or cysteine.[19] It is almost always used as part of a "scavenger cocktail."
Q4: How do I choose the right scavenger cocktail?
A4: The optimal cocktail depends entirely on the amino acid composition of your peptide. A good starting point is to analyze your sequence for the presence of Trp, Met, Cys, and Tyr.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, General Cations | 2.5–5% (v/v) | Highly effective hydride donor that converts cations to inert alkanes. The gold standard for Trp.[4][11] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Excellent for preventing S-alkylation of Cys and helps reduce Met oxidation.[4] |
| Thioanisole | Met, General Cations | 5% (v/v) | Effective at preventing S-alkylation of methionine and scavenging other cations.[4][19] |
| Water | General Cations | 2.5–5% (v/v) | Acts as a mild scavenger and aids in the hydrolysis of some protecting groups.[4][19] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Primarily a reducing agent to prevent disulfide formation, but also scavenges cations.[4][8] |
| Anisole / Phenol | Tyr, General Cations | ~5% (v/v) | Aromatic scavengers that trap cations via electrophilic aromatic substitution.[19][20] |
This data is illustrative. Optimal concentrations should be determined empirically for your specific substrate.[4]
Part 3: Experimental Protocols
Protocol 1: Global Deprotection and Cleavage of a Peptide from Resin
This protocol outlines a standard procedure for cleaving a synthesized peptide from the resin while simultaneously removing acid-labile side-chain protecting groups (like Boc, tBu, Trt) using a scavenger cocktail.
Workflow:
}
Figure 3: Standard workflow for peptide cleavage and deprotection.
Step-by-Step Methodology:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) into a suitable reaction vessel with a frit. Swell the resin in Dichloromethane (DCM) for 20-30 minutes, then drain the solvent.
-
Cocktail Preparation (Critical): In a separate vial, freshly prepare the cleavage cocktail based on your peptide's sequence. For a general-purpose, Trp-containing peptide, a common cocktail is Reagent K , modified:
-
Trifluoroacetic Acid (TFA): 9.25 mL (92.5%)
-
Water: 0.5 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
-
Alternative for Trp: 95% TFA, 2.5% Water, 2.5% TIS.[12]
-
Safety: Always prepare the cocktail in a fume hood, adding the acid last.
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin). Cap the vessel and allow it to agitate gently at room temperature for 2-4 hours. The solution will often change color.
-
Peptide Isolation: After the reaction time, filter the cleavage solution away from the resin beads, collecting the filtrate into a clean centrifuge tube (e.g., 50 mL conical tube).
-
Resin Washing: Wash the resin beads 2-3 times with a small volume of fresh TFA or DCM and combine the washes with the initial filtrate to maximize yield.
-
Precipitation: Place the centrifuge tube containing the filtrate in an ice bath. Add cold diethyl ether (typically 10x the volume of the filtrate) to precipitate the peptide as a white solid.
-
Collection and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet by resuspending it in fresh cold ether, centrifuging, and decanting again. Repeat this wash step 2-3 times to remove residual scavengers and organic byproducts.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting crude peptide is now ready for analysis (LC-MS) and purification (HPLC).
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 15. agscientific.com [agscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of Tert-butyl 5-aminopentanoate with Scavengers
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Boc deprotection of tert-butyl 5-aminopentanoate, with a special focus on the strategic use of scavengers to ensure high-yield, high-purity outcomes.
Introduction: The Challenge of the Tert-Butyl Cation
The acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. While effective, the reaction generates a highly reactive tert-butyl cation intermediate.[1][2] This electrophile is the primary culprit for a host of side reactions, particularly the alkylation of any nucleophilic species present. In the case of this compound, the molecule itself contains a tert-butyl ester which, while generally more stable than the N-Boc group, can be susceptible to cleavage under harsh acidic conditions. Furthermore, if this substrate is part of a larger molecule containing sensitive residues (like tryptophan or methionine), the risk of side-product formation increases significantly.[1][2][3]
This is where scavengers become indispensable. These nucleophilic agents are added to the reaction to "trap" the tert-butyl cation, preventing it from reacting with your desired product or other sensitive functional groups.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern during the Boc deprotection of this compound?
A1: The principal concern is the potential for the tert-butyl cation, generated from the Boc group cleavage, to re-react with the starting material or the newly formed free amine. While this compound itself lacks highly nucleophilic side chains like tryptophan or methionine, self-alkylation or polymerization initiated by the carbocation can occur, leading to a complex mixture of byproducts.[4][5] A mass increase of +56 Da in side products is often indicative of tert-butylation.[6][7]
Q2: Why is a scavenger necessary if my molecule doesn't have sensitive residues like Tryptophan or Methionine?
A2: Even in the absence of highly nucleophilic amino acid side chains, scavengers are crucial for several reasons:
-
Preventing Oligomerization: The tert-butyl cation can initiate the polymerization of isobutylene (formed from deprotonation of the cation), leading to a sticky residue that complicates purification.[4]
-
Improving Reaction Cleanliness: By trapping the tert-butyl cation, scavengers ensure a cleaner reaction profile, simplifying downstream workup and purification.
-
Protecting Other Functional Groups: If your synthesis involves other acid-sensitive groups, scavengers can help minimize their degradation by reducing the overall reactivity of the medium.[8]
Q3: Which scavenger should I choose for the deprotection of this compound?
A3: For a substrate like this compound, where the primary goal is to cleanly trap the tert-butyl cation without concern for specific side-chain alkylation, silane-based scavengers are an excellent choice.
| Scavenger | Recommended Equivalents | Key Advantages |
| Triethylsilane (TES) | 5-20 | Highly effective, volatile byproducts are easily removed. |
| Triisopropylsilane (TIS) | 5-20 | Similar to TES, slightly more sterically hindered, which can sometimes offer different selectivity. |
| Water | 2.5-5% (v/v) | Often used in scavenger cocktails to hydrolyze the tert-butyl cation to tert-butanol. |
A common and highly effective cocktail for general-purpose Boc deprotection is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[6][9]
Q4: Can the tert-butyl ester of my product be cleaved during Boc deprotection?
A4: Yes, this is a possibility, especially under harsh conditions (e.g., prolonged reaction times, high temperatures, or very strong acids). The N-Boc group is generally more labile to acid than a tert-butyl ester.[10] However, to favor selective N-Boc deprotection, it is crucial to use the mildest effective conditions and monitor the reaction closely. Using a scavenger helps to ensure the reaction can be driven to completion quickly, minimizing the time the tert-butyl ester is exposed to the acidic environment. If selectivity is a major concern, using milder acids like 4M HCl in dioxane can be a better alternative to neat TFA.[11][12]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
You observe a significant amount of starting material remaining by TLC or LC-MS analysis after the standard reaction time.
-
dot
Caption: Troubleshooting flowchart for incomplete Boc deprotection.
Possible Causes & Solutions:
-
Insufficient Acid Concentration or Equivalents: The concentration of trifluoroacetic acid (TFA) may be too low.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.
Issue 2: Observation of Unexpected Byproducts
Your HPLC or LC-MS analysis shows multiple unexpected peaks, possibly with a mass addition of +56 Da.
-
dot
Caption: Troubleshooting flowchart for byproduct formation.
Possible Cause & Solution:
-
Alkylation by Tert-butyl Cation: This is the classic sign of the tert-butyl cation reacting with your product, starting material, or other nucleophiles.
Issue 3: Difficult Product Isolation/Sticky Residue
After removing the solvent and excess TFA, you are left with a sticky, oily residue that is difficult to handle and purify.
Possible Cause & Solution:
-
Polymerization of Isobutylene: The tert-butyl cation can deprotonate to form isobutylene gas, which can then polymerize under the acidic conditions.[4]
-
Solution: Using a scavenger like TES or TIS prevents the formation of isobutylene by reducing the tert-butyl cation to isobutane. This results in a much cleaner crude product that is often a crystalline solid (as the TFA salt) or a more manageable oil.
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with a Scavenger
This protocol provides a general guideline for the solution-phase deprotection of this compound.
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add the scavenger (e.g., triethylsilane, 10-20 equivalents) to the solution.[1][11]
-
Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add TFA (typically 20-50% v/v, or an equal volume to the DCM) to the stirred solution.[12][14]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 30 minutes to 2 hours).[7]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual TFA.[3][7]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
-
Protocol 2: Monitoring the Reaction by LC-MS
Procedure:
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a diluent (e.g., 1 mL of the initial mobile phase composition).
-
Inject the diluted sample into the LC-MS system.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak. This allows for precise determination of reaction completion and helps to avoid over-exposure to acidic conditions.[14]
Mechanistic Insights
Understanding the underlying mechanism is key to effective troubleshooting. The acid-catalyzed deprotection of the Boc group proceeds through a series of steps, culminating in the formation of the free amine and the problematic tert-butyl cation.
-
dot
Caption: Mechanism of Boc deprotection and fates of the tert-butyl cation.
The key takeaway is that the tert-butyl cation is a branch point. Without a scavenger, it is free to deprotonate to isobutylene (which can polymerize) or, more detrimentally, alkylate any available nucleophile.[4] A scavenger provides a highly favorable, alternative pathway, effectively removing the cation from the reaction mixture and preventing these unwanted side reactions.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preventing S-tert-butylation of cysteine during deprotection
A Guide to Preventing S-tert-butylation During Peptide Deprotection
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, field-proven protocols, and the underlying chemical principles to help you prevent one of the most common side reactions involving cysteine: S-tert-butylation.
Frequently Asked Questions (FAQs)
Q1: I've observed an unexpected mass increase of +56 Da in my cysteine-containing peptide after TFA cleavage. What is it?
A: A mass addition of 56 Da is the definitive signature of S-tert-butylation on a cysteine residue.[1] This side reaction occurs when a tert-butyl cation (t-Bu⁺) alkylates the free sulfhydryl group of cysteine.[2]
Q2: What is the source of the tert-butyl cations during deprotection?
A: During the final cleavage step with trifluoroacetic acid (TFA), all acid-labile protecting groups are removed. The primary source of tert-butyl cations is the cleavage of tert-butyl (tBu) based protecting groups from other amino acids in your sequence, such as Ser(tBu), Thr(tBu), Asp(OtBu), and Glu(OtBu), or the Boc group from Lys(Boc).[3][4]
Q3: Why is the cysteine thiol group so susceptible to this modification?
A: The sulfhydryl group (-SH) of a deprotected cysteine is highly nucleophilic.[3] In the strongly acidic environment of the TFA cleavage cocktail, which is saturated with electrophilic carbocations, the cysteine thiol can readily act as a nucleophile and be irreversibly alkylated.
Q4: What are the consequences of S-tert-butylation?
A: This modification has significant consequences:
-
Incorrect Product: The primary sequence of your peptide is altered, leading to a final product that is structurally incorrect.
-
Blocked Disulfide Formation: The S-tert-butyl group blocks the sulfhydryl, making it impossible to form native disulfide bonds.
-
Purification Challenges: The modified peptide often has a similar retention time in reverse-phase HPLC to the desired product, making purification difficult and reducing the final yield.
Troubleshooting Guide: Diagnosing and Solving S-tert-butylation
This section addresses common scenarios and provides a logical path to a solution.
Issue: Mass spectrometry of the crude product shows a significant peak at [M+56].
-
Probable Cause 1: Insufficient or Inappropriate Scavengers. The most common cause is that the cleavage cocktail lacks the right type or concentration of scavengers to effectively trap the tert-butyl cations being generated. A simple cocktail like TFA/Water/TIS is often insufficient for peptides containing multiple tBu-protected residues.[1]
-
Solution 1: Optimize Your Scavenger Cocktail. The choice of scavenger is critical and depends on the peptide sequence.[5] For cysteine-containing peptides, a robust cocktail should include a silane (like TIS) to scavenge carbocations and a thiol-based scavenger (like EDT or DTT) to maintain a reducing environment and compete for the cations.[6][7] Thioethers like thioanisole and dimethyl sulfide (DMS) are also highly effective.[8]
-
Probable Cause 2: High Concentration of tBu Protecting Groups. If your peptide is rich in residues like Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), or Lys(Boc), the sheer concentration of tert-butyl cations generated upon cleavage can overwhelm a standard scavenger cocktail.
-
Solution 2: Implement an Advanced Two-Step Cleavage Protocol. A highly effective strategy is to use a staged approach where the initial cleavage is performed with a lower concentration of TFA and a higher concentration of scavengers.[1][8][9] This allows the most reactive cations to be trapped under less harsh conditions before the final, full-strength acidolysis. See Protocol 2 for a detailed methodology.
-
Probable Cause 3: Reversibility of Trityl Group Cleavage. If you are using Cys(Trt), the cleavage of the trityl group is a reversible reaction. The stable trityl cation, if not scavenged, can re-attach to the cysteine thiol.[1] While not S-tert-butylation, it is another common cysteine side reaction.
-
Solution 3: Ensure Adequate Scavenging for Trityl Cations. Triisopropylsilane (TIS) is an excellent trityl cation scavenger.[10] 1,2-Ethanedithiol (EDT) is also highly effective.[11] Ensure your cocktail contains at least one of these at a sufficient concentration (e.g., 2.5-5%).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting S-tert-butylation.
Core Prevention Strategy: The Science of Scavengers
During TFA-mediated deprotection, acid-labile protecting groups are cleaved, generating highly reactive carbocations. These electrophiles will readily and irreversibly modify nucleophilic side chains on the peptide. Scavengers are nucleophilic compounds added to the cleavage cocktail to intercept and neutralize these carbocations before they can cause damage.[3]
Mechanism of S-tert-butylation and Scavenger Intervention
Caption: Mechanism of S-tert-butylation and its prevention by scavengers.
Table 1: Comparison of Common Scavengers for Cysteine-Containing Peptides
| Scavenger | Class | Typical Conc. | Primary Function & Notes |
| Triisopropylsilane (TIS) | Silane | 2.5 - 5% (v/v) | Highly effective carbocation scavenger, particularly for trityl and tert-butyl cations. Acts via hydride donation.[6][10] Can also act as a reducing agent.[12][13] |
| 1,2-Ethanedithiol (EDT) | Thiol | 2.5% (v/v) | Excellent at maintaining a reducing environment, preventing disulfide formation, and scavenging cations.[7][14] Has a strong odor and can occasionally form adducts with cysteine.[8] |
| Dithiothreitol (DTT) | Thiol | 1 - 5% (w/v) | A strong reducing agent that effectively prevents cysteine oxidation and scavenges cations.[6][8] A good, lower-odor alternative to EDT.[15][16] |
| Thioanisole | Thioether | 5% (v/v) | Effective scavenger that can prevent S-alkylation. Often used in combination with other scavengers in robust cocktails like Reagent K.[6][8] |
| Dimethyl Sulfide (DMS) | Thioether | 2 - 10% (v/v) | Works well in combination with thioanisole to suppress S-tert-butylation.[8][9] |
| Water | General | 2.5 - 5% (v/v) | Acts as a general scavenger for various carbocations and aids peptide solubility.[6] |
Table 2: Efficacy of Scavenger Cocktails in Preventing S-tert-butylation
The following data is adapted from a study on a 14-mer somatostatin analog containing two cysteine residues, illustrating the dramatic impact of scavenger choice on suppressing this side reaction.[8]
| Cleavage Cocktail Composition (TFA/Scavengers) | Total S-tBu Side Product (%) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 18.3% |
| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% Thioanisole | 8.8% |
| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% DMS | 7.9% |
| 89% TFA / 2.5% H₂O / 2.5% TIS / 5% Thioanisole / 1% DTT | 6.5% |
| Two-Step Protocol (See Protocol 2) | < 2% |
Experimental Protocols
Safety Precaution: All procedures involving trifluoroacetic acid (TFA) must be performed in a properly ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage with Optimized Scavenger Cocktail
This protocol is suitable for most cysteine-containing peptides that are not exceptionally rich in tBu-based protecting groups.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail immediately before use. A robust, general-purpose cocktail is Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[5] For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads, collecting the filtrate into a centrifuge tube containing 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.[5]
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet at least twice more with cold diethyl ether to remove residual scavengers and TFA.[5] After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: High-Efficacy Two-Step Cleavage for Minimizing S-tert-butylation
This advanced protocol is strongly recommended for peptides with high sensitivity to S-tert-butylation (e.g., multiple Cys residues or a high density of tBu protecting groups).[1][8][9]
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Step 1 Cocktail Preparation: In a fume hood, prepare the initial, scavenger-rich cleavage cocktail: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/v/w) .[2][9] For 100 mg of resin, prepare 1 mL of this cocktail.
-
Initial Cleavage (Step 1): Add the Step 1 cocktail to the resin and agitate at room temperature for 30 minutes.
-
TFA Addition (Step 2): To the same reaction mixture, add pure TFA to bring the final TFA concentration to approximately 80-90%. For the 1 mL initial reaction, this would mean adding ~0.5-1.0 mL of pure TFA.
-
Final Cleavage (Step 2): Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[1][9]
-
Peptide Precipitation, Washing, and Drying: Follow Steps 5 and 6 from the standard protocol.
By implementing these scientifically-grounded strategies and protocols, you can effectively suppress the S-tert-butylation side reaction, leading to higher purity of your crude peptide, simpler purification, and greater confidence in your final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane. | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
Reversing S-alkylation of methionine after t-butyl deprotection
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered during peptide synthesis and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the S-alkylation of methionine residues during t-butyl deprotection and, most importantly, how to reverse this unwanted modification.
Troubleshooting Guide: Identifying and Resolving Methionine S-Alkylation
This section addresses specific issues you may encounter during your experiments.
Q1: I've cleaved my peptide from the resin and see an unexpected major peak in my HPLC/LC-MS analysis. What is it, and how can I identify it?
A1: Initial Diagnosis
After trifluoroacetic acid (TFA)-mediated cleavage and deprotection in Fmoc/tBu solid-phase peptide synthesis (SPPS), the appearance of a new, often more polar, peak alongside your target peptide is a common issue. If your sequence contains methionine (Met), this impurity is very likely the S-tert-butylated methionine adduct .[1][2]
Confirmation via Mass Spectrometry:
The most definitive way to identify this side product is through mass spectrometry (MS). The tert-butyl group adds 56 Da to the mass of the peptide.
-
Expected Mass Shift: Look for a peak with a mass of [M+H]⁺ + 56 Da corresponding to your target peptide.
-
Example: If your expected peptide mass is 718.52 Da, the S-tert-butylated version will appear at or near 774.52 Da. The formation of the sulfonium salt also increases polarity, which may alter its retention time on reverse-phase HPLC.[1]
Q2: What causes the S-alkylation of methionine during the deprotection step?
A2: The Mechanism of S-Alkylation
This side reaction is a direct consequence of the chemistry used for deprotection.[2][3]
-
Generation of Electrophiles: Strong acids like TFA are used to cleave t-butyl-based protecting groups (e.g., from Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), Boc) and, in some cases, the resin linker. This process generates a high concentration of highly reactive tert-butyl cations (tBu⁺) .[4][5]
-
Nucleophilic Attack: The thioether side chain of methionine is a potent nucleophile, even under strongly acidic conditions where other nucleophilic groups (like lysine's amine) are protonated and rendered unreactive.[1][2]
-
Sulfonium Salt Formation: The lone pair of electrons on the methionine sulfur attacks a t-butyl cation, forming a stable S-tert-butyl sulfonium salt. This modification alters the peptide's chemical properties and can compromise its biological activity.
Q3: How can I prevent or minimize S-alkylation in the first place?
A3: The Power of Scavengers
Prevention is the most effective strategy. This is achieved by adding scavengers to your TFA cleavage cocktail. Scavengers are nucleophiles that are more reactive or available than the methionine side chain, effectively "trapping" the t-butyl cations before they can alkylate your peptide.[4][5][6] The choice of scavenger cocktail is critical and depends on the peptide sequence.
| Scavenger Cocktail | Composition (v/v/v) | Primary Application & Rationale |
| Standard ("Reagent R") | TFA / TIS / H₂O (95:2.5:2.5) | General Purpose: Suitable for many simple peptides. Triisopropylsilane (TIS) is a hydride donor that reduces the trityl cation and also scavenges t-butyl cations. Water helps scavenge t-butyl cations.[7] |
| For Trp-containing Peptides | TFA / TIS / H₂O / EDT (94:1:2.5:2.5) | Protecting Indole Ring: Tryptophan is highly susceptible to alkylation. 1,2-ethanedithiol (EDT) is a very effective scavenger for protecting Trp, but it is malodorous. |
| For Met- and Cys-containing Peptides | TFA / Thioanisole / DMS / DTT (90:5:3:2) | Protecting Sulfur Residues: Thioanisole and dimethyl sulfide (DMS) are excellent soft nucleophiles for scavenging cations that would otherwise attack methionine or cysteine.[6] Dithiothreitol (DTT) also helps keep cysteine residues in a reduced state. |
| Optimized for Met Peptides (Reduced Oxidation & Alkylation) | TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Advanced Protection: A recently developed cocktail shown to significantly reduce both S-alkylation and methionine oxidation.[1][2] Anisole is a scavenger, trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) help prevent oxidation, and dimethyl sulfide (Me₂S) acts as a scavenger and co-reductant. For peptides also containing Cys(Trt), the addition of TIS is recommended.[2] |
Q4: My peptide is already S-alkylated. Is it possible to reverse this modification?
A4: Yes, S-tert-butylation of methionine is a reversible reaction.
Unlike some other side reactions, the S-tert-butyl sulfonium salt on methionine can be removed post-purification or on the crude product. Recent studies have demonstrated a simple and effective protocol for this reversal, which relies on heating the peptide in a dilute acidic solution.[1][3][8] This allows the t-butyl group to dissociate, restoring the native methionine residue.
Experimental Protocol: Reversing S-tert-butylation of Methionine
This protocol provides a validated method to remove the S-tert-butyl group from a methionine-containing peptide.
Objective: To quantitatively reverse the S-tert-butylation of a methionine residue in a synthetic peptide.
Materials:
-
S-alkylated peptide (crude or purified)
-
Glacial Acetic Acid
-
HPLC-grade water
-
Water bath or incubator set to 40 °C
-
Lyophilizer
-
LC-MS system for analysis
Procedure:
-
Preparation of Reagent: Prepare a 5% (v/v) solution of acetic acid in HPLC-grade water.
-
Peptide Dissolution: Dissolve the lyophilized crude peptide containing the S-tert-butylated adduct in the 5% acetic acid solution. A typical concentration is 1 mg of peptide per 1 mL of solution, but this can be optimized based on peptide solubility.
-
Incubation: Place the vial containing the peptide solution in a water bath or incubator pre-heated to 40 °C .[1][8]
-
Reaction Time: Allow the reaction to proceed for 24 hours .[1][3]
-
Monitoring (Self-Validation):
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
Analyze the aliquot by LC-MS to monitor the disappearance of the S-alkylated peak ([M+H]⁺ + 56 Da) and the corresponding increase of the target peptide peak ([M+H]⁺).
-
The reaction is complete when the +56 Da adduct is no longer detectable or has been reduced to an acceptable level.
-
-
Work-up: Once the reaction is complete, freeze the sample and lyophilize it to remove the water and acetic acid, yielding the final peptide with the restored methionine residue.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind the reversal of S-alkylation with heated acetic acid?
A1: The reversal is essentially the forward reaction driven in reverse. The S-tert-butyl sulfonium is a good leaving group. The reaction is an equilibrium that, under these specific conditions (mild acid, heat), is shifted towards the more stable, unalkylated thioether. The volatile isobutylene and t-butyl acetate formed from the released t-butyl cation are removed during lyophilization, driving the reaction to completion.
Q2: I also see a peak with a +16 Da mass shift. Is this related to S-alkylation?
A2: No, this is a different, and very common, side reaction for methionine. A +16 Da shift corresponds to the oxidation of the methionine thioether to methionine sulfoxide (Met(O)) .[9][10] This can happen during synthesis, cleavage, or even storage.[11] Unlike S-alkylation, oxidation makes the residue significantly more polar.
Q3: Can the acetic acid heating protocol also reverse methionine oxidation (Met(O))?
A3: No, the protocol for reversing S-alkylation will not reduce methionine sulfoxide. The chemistries of the two side products are distinct. Reversing oxidation requires a chemical reductant. Several methods exist for reducing Met(O) back to Met, but they involve different reagents.[12][13][14] A common laboratory method involves treating the peptide with a solution containing ammonium iodide and dimethyl sulfide.[13] Enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB) are also highly effective and specific.[10][11][15]
Q4: Could the reversal protocol (40 °C in 5% acetic acid) damage other amino acid residues in my peptide?
A4: The conditions are generally considered mild and are unlikely to cause significant degradation for most peptides. However, sequences containing sensitive residues should be monitored carefully. For instance:
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation, a reaction that can be catalyzed by acid and heat.
-
Hydrolysis: While unlikely at this temperature and acid concentration, very long incubation times could potentially lead to minor hydrolysis of sensitive peptide bonds. It is always recommended to monitor the reaction by LC-MS to ensure the integrity of the target peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Process for reducing methionine sulfoxide residues in peptides or proteins | TREA [trea.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Amide Coupling Reactions for Tert-butyl 5-aminopentanoate
Welcome to the technical support center for optimizing coupling reactions involving tert-butyl 5-aminopentanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve yield, minimize side reactions, and streamline the purification of their target amide products. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass recommendation for a coupling reagent to use with this compound?
For a reliable and high-yielding initial reaction, we recommend starting with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . HATU is a third-generation uronium salt that offers rapid kinetics, high coupling efficiency, and excellent suppression of racemization, which is critical when coupling chiral carboxylic acids.[1] Its efficacy stems from the formation of a highly reactive OAt-active ester.[1]
Q2: What is the best solvent and base combination for a HATU-mediated coupling?
A polar aprotic solvent like N,N-Dimethylformamide (DMF) is the standard choice due to its excellent solvating properties for the reactants and reagents.[2] Dichloromethane (DCM) can also be used, depending on the solubility of your carboxylic acid partner.[3] The recommended base is a non-nucleophilic tertiary amine, most commonly N,N-Diisopropylethylamine (DIPEA) .[1][4]
Q3: How should I monitor the progress of my coupling reaction?
The most common methods for reaction monitoring are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: An effective and quick method. You should see the consumption of your limiting reagent (either the carboxylic acid or this compound) and the appearance of a new, typically less polar, product spot.
-
LC-MS: Provides more definitive information, allowing you to track the mass of the starting materials and the desired product. This is the gold standard for confirming reaction completion and identifying potential side products.
Q4: My carboxylic acid has a hydrochloride salt. Do I need to add extra base?
Yes. If your carboxylic acid or amine starting material is a hydrochloride salt, you will need to add an additional equivalent of base to neutralize the salt before the coupling reaction can proceed efficiently.
Troubleshooting Guide: Common Issues & Solutions
This section provides a deeper dive into specific problems you may encounter during the coupling reaction.
Problem 1: Low or No Product Yield
Q: I've run the reaction, but my TLC/LC-MS analysis shows a large amount of unreacted starting material. What went wrong?
Low yield is the most common issue and can stem from several factors. Let's break down the potential causes and solutions.
The activation energy for the coupling may not have been overcome, or the chosen reagent may be unsuitable for your specific substrates, especially if they are sterically hindered.[5]
-
Solution 1: Switch to a More Potent Coupling Reagent. If you started with a carbodiimide like EDC and saw poor results, switching to an onium salt like HATU or COMU is a logical next step.[2][5] These reagents form more reactive intermediates capable of overcoming higher activation barriers.[2][6]
-
Solution 2: Optimize Reaction Time and Temperature. Sterically hindered couplings are slower.[2] Consider extending the reaction time (e.g., from 2-4 hours to overnight).[2] Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but must be used cautiously as it can increase the risk of racemization.[5][7]
-
Solution 3: Perform a "Double Coupling". After the initial reaction time, you can add a second fresh portion of the coupling reagent and carboxylic acid to drive the reaction to completion.[7] This is a common strategy in solid-phase peptide synthesis to ensure complete conversion.[2]
For onium salt reagents like HATU, the order of addition is critical. The carboxylic acid must be "pre-activated" before the amine is introduced.
-
Explanation: The carboxylic acid, in the presence of a base (DIPEA), reacts with HATU to form the highly reactive OAt-active ester.[1] If the amine is present from the beginning, it can competitively react with HATU, leading to side products and reduced yield.[3]
-
Solution: In a separate flask, dissolve your carboxylic acid, HATU, and DIPEA in DMF. Stir this mixture at room temperature for 15-30 minutes to allow for complete formation of the active ester before adding the this compound.[1]
If the reactants, particularly a growing peptide chain, are not fully solvated, they can aggregate, preventing the reactive sites from coming together.[5][8]
-
Solution: Switch to a solvent with superior solvating properties. N-Methyl-2-pyrrolidone (NMP) is often more effective than DMF for preventing aggregation in difficult sequences.[2][9]
Problem 2: Formation of Significant Side Products
Q: My LC-MS shows a peak with the correct mass, but also other significant impurity peaks. What are they and how can I prevent them?
Side product formation compromises yield and complicates purification. The two most common culprits are racemization and reactions involving the coupling reagent itself.
If your carboxylic acid partner has a chiral center adjacent to the carboxyl group, it is susceptible to epimerization under the reaction conditions.
-
Explanation: Over-activation of the carboxylic acid or the use of a strong base can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical purity.[5]
-
Solution 1: Use a Racemization-Suppressing Reagent/Additive. HATU is highly recommended as its HOAt component is superior at suppressing racemization compared to the HOBt found in reagents like HBTU.[10][11] If using a carbodiimide like EDC or DCC, the addition of an additive like 1-Hydroxybenzotriazole (HOBt) or, even better, 1-Hydroxy-7-azabenzotriazole (HOAt) is essential.[12]
-
Solution 2: Use a Weaker Base. If racemization is a persistent issue, consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine .[4][5]
-
Solution 3: Control Temperature. Avoid excessive heating, as higher temperatures accelerate racemization.[5]
When using carbodiimides like DCC or EDC, the reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[13][14] This consumes the activated acid and reduces the product yield.
-
Explanation: This intramolecular rearrangement is a known side reaction pathway for carbodiimides.[14]
-
Solution: Add HOBt or NHS (N-Hydroxysuccinimide). These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[13]
Problem 3: Difficulty with Product Purification
Q: The reaction worked, but I'm struggling to isolate my pure product from the reaction mixture.
Purification challenges often arise from byproducts of the coupling reagents and unreacted starting materials.
-
Problem: If you used DCC (N,N'-Dicyclohexylcarbodiimide) , the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents and can be difficult to remove completely.[11][15]
-
Solution: Filter the crude reaction mixture through a pad of Celite before proceeding with the aqueous workup. For future reactions, consider using DIC (N,N'-Diisopropylcarbodiimide) , whose urea byproduct is more soluble in organic solvents, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[10][11]
-
Problem: Reagents like HATU, HOBt, and DIPEA, along with their byproducts, are often water-soluble and can sometimes be challenging to remove completely with a standard workup.
-
Solution 1: Use EDC. The major advantage of EDC is that its urea byproduct is highly water-soluble, making it easily removable with a simple aqueous wash.[13][15] This is often the cleanest carbodiimide to use for solution-phase synthesis.
-
Solution 2: Acid/Base Washes. Perform a thorough aqueous workup. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt/HOAt, and finally with brine. Caution: The tert-butyl ester is sensitive to strong acid and will be cleaved by reagents like TFA.[16][17] The mild aqueous acid washes used in a standard workup are generally acceptable.
Data & Reagent Comparison
| Coupling Reagent | Class | Pros | Cons | Typical Base | Workup Consideration |
| HATU | Uronium Salt | High efficiency, fast kinetics, low racemization.[1][10] | High cost, potential for side reaction with amine if not pre-activated.[3] | DIPEA, NMM | Byproducts are water-soluble. |
| COMU | Uronium Salt | Similar efficiency to HATU, safer (non-explosive additive), better solubility.[6] | High cost. | DIPEA (1 equiv) | Byproducts are water-soluble.[6] |
| EDC | Carbodiimide | Water-soluble urea byproduct, easy workup, moderate cost.[13][15] | Lower reactivity than onium salts, requires an additive (HOBt/HOAt) to suppress racemization and N-acylurea formation.[13][18] | None required, but often used | Simple aqueous extraction removes byproducts.[15] |
| DCC/DIC | Carbodiimide | Inexpensive and effective.[4] | Forms insoluble (DCC) or soluble (DIC) urea byproduct, significant risk of racemization without additives.[11][15] | None required | DCU (from DCC) must be filtered.[11] |
Visualized Workflows and Mechanisms
Mechanism: HATU-Mediated Amide Coupling
Caption: HATU activation and coupling pathway.
Experimental Workflow: General Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. peptide.com [peptide.com]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 16. rsc.org [rsc.org]
- 17. tert-Butyl Esters [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Aminopentanoate Derivatives
Welcome to the technical support center for the scale-up synthesis of aminopentanoate derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning aminopentanoate synthesis from the bench to production scale. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions (FAQs), grounded in established scientific principles and field-proven experience.
Section 1: Core Synthesis & Scale-Up Challenges
Scaling up any chemical synthesis introduces challenges beyond simple multiplication of reagents.[1] Factors like heat transfer, mass transport, and reaction kinetics, which are often negligible at the lab scale, become critical.[2] This section addresses overarching issues encountered during the large-scale synthesis of aminopentanoate derivatives, which are crucial intermediates for pharmaceuticals like Gabapentin and other bioactive molecules.[3][4]
FAQ 1.1: My reaction yield dropped significantly after scaling up from 1g to 1kg. What are the most likely causes?
A drop in yield upon scale-up is a frequent and multifaceted problem.[5] The root cause often lies in physical parameters that do not scale linearly.
-
Inadequate Mixing & Mass Transfer: At larger volumes, achieving a homogeneous reaction mixture is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Poor Heat Management: Many key reactions in aminopentanoate synthesis, such as reductive aminations or Hofmann rearrangements, are exothermic.[6] Large reactors have a lower surface-area-to-volume ratio than lab flasks, making heat dissipation less efficient. The resulting temperature increase can degrade products or favor impurity formation.[1]
-
Reagent Addition Rate: The rate of adding a critical reagent, which might be done in seconds at the bench, must be carefully controlled over a longer period at scale to manage heat and concentration gradients.
Troubleshooting Flowchart: Diagnosing Low Yield on Scale-Up
References
- 1. researchgate.net [researchgate.net]
- 2. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 3. pipelinepharma.com [pipelinepharma.com]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. US20070287861A1 - A Process Suitable for Industrial Scale Production of Gabapentin - Google Patents [patents.google.com]
Technical Support Center: Improving the Purity of Tert-butyl 5-aminopentanoate
Welcome to the technical support guide for Tert-butyl 5-aminopentanoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common purity-related challenges during the synthesis and purification of this versatile chemical building block. As a key intermediate in peptide synthesis and medicinal chemistry, its purity is paramount for reliable downstream applications.[1][2] This guide provides in-depth, field-proven answers to frequently encountered issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: My crude product after esterification is a persistent oil or gum and fails to solidify. What are the likely impurities?
This is a common issue often caused by the presence of unreacted starting materials, reaction byproducts, or residual solvents that depress the melting point and inhibit crystallization. The most common culprits are:
-
Unreacted Boc-5-aminopentanoic acid: The carboxylic acid starting material is significantly more polar than the desired ester product and can prevent crystallization.[3]
-
Hydrolyzed Product: The tert-butyl ester is sensitive to acidic conditions and can hydrolyze back to Boc-5-aminopentanoic acid during an improper aqueous workup.[4][5]
-
Coupling Reagent Byproducts: If a coupling agent like Dicyclohexylcarbodiimide (DCC) was used for esterification, the resulting dicyclohexylurea (DCU) byproduct can be present. While DCU is a solid, its presence in a mixture can result in an impure oil.
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used during the reaction can be difficult to remove and lead to an oily product.
A proton NMR spectrum of the crude product is the best diagnostic tool to identify the nature and relative amounts of these impurities.
Q2: How can I effectively remove unreacted Boc-5-aminopentanoic acid from my N-Boc protected tert-butyl ester product?
The most efficient method to separate the acidic starting material (Boc-5-aminopentanoic acid) from the neutral ester product (N-Boc-tert-butyl 5-aminopentanoate) is a classic acid-base liquid-liquid extraction. This technique leverages the difference in acidity between the two compounds.[6][7]
The carboxylic acid impurity will react with a mild aqueous base to form a water-soluble salt, which is then extracted into the aqueous phase. The neutral ester product remains in the organic solvent.
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume sufficient to ensure complete dissolution should be used (e.g., 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] Add the NaHCO₃ solution, stopper the funnel, and shake gently at first to release any evolved CO₂ gas, venting frequently. Once gas evolution subsides, shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of the acidic impurity.
-
Repeat: Repeat the basic wash (Step 2 & 3) one or two more times to ensure complete removal of the acid.
-
Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual bicarbonate and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified ester.
Q3: My NMR spectrum indicates that the tert-butyl ester was partially cleaved during workup. How can I prevent this hydrolysis?
The tert-butyl ester functional group is notoriously labile under acidic conditions.[4][5] The cleavage mechanism proceeds via a stable tert-butyl cation intermediate, which is readily formed in the presence of strong acids like HCl or even weaker acids if heated.[5]
To prevent unintended deprotection during purification:
-
Avoid Acidic Washes: Never wash the crude product with an acidic solution (e.g., 1N HCl or NH₄Cl solution).
-
Use Mild Base: Stick to mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for washes. Avoid strong bases like sodium hydroxide (NaOH), which can saponify (hydrolyze) the ester, albeit more slowly than acid-catalyzed hydrolysis.[6]
-
Maintain Low Temperatures: If possible, perform the aqueous workup using cold solutions and minimize the time the product is in contact with the aqueous phase.
Q4: Acid-base extraction improved the purity, but some neutral impurities remain. What is the next logical purification step?
When extractive methods are insufficient, flash column chromatography is the preferred method for separating compounds with similar solubility but different polarities.[8] For this compound (in its N-Boc protected form), the desired ester is significantly less polar than the starting carboxylic acid but may be close in polarity to other byproducts.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | This solvent system offers a good polarity range. Start with a low concentration of the more polar solvent (EtOAc) and gradually increase it to elute compounds of increasing polarity. |
| Typical Gradient | Start: 5% EtOAc in HexaneEnd: 30% EtOAc in Hexane | The less polar product should elute first, followed by more polar impurities. |
| Monitoring | Thin Layer Chromatography (TLC) | Use the same solvent system to determine the Rf values of your product and impurities beforehand to optimize the separation. |
Typical Rf Values (in 20% EtOAc/Hexane):
-
N-Boc-tert-butyl 5-aminopentanoate (Product): ~0.4 - 0.5
-
Boc-5-aminopentanoic acid (Impurity): ~0.1 - 0.2 (streaks)
Q5: I have successfully removed the Boc protecting group to yield the free amine, this compound. How do I purify this basic compound?
After Boc deprotection (typically with a strong acid like trifluoroacetic acid, TFA), the crude product contains the desired basic amine, potentially some unreacted neutral starting material, and the acid used for deprotection.[9][10] Purification involves an "acid-trapping" extraction, which is the reverse of the one described in Q2.
The basic product is protonated by an aqueous acid, moving it into the aqueous layer as a water-soluble salt, while neutral impurities remain in the organic phase.
-
Dissolution: Dissolve the crude residue in an organic solvent (e.g., DCM or EtOAc).
-
Acidic Wash: Transfer to a separatory funnel and extract with a dilute aqueous acid, such as 1M HCl.[11] The amine product will form a hydrochloride salt and dissolve in the aqueous layer.
-
Separate and Wash: Drain the aqueous layer into a clean flask. Wash the organic layer (which contains neutral impurities) one more time with 1M HCl and combine the aqueous layers. Discard the organic layer.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base (e.g., 5M NaOH) or a saturated NaHCO₃ solution with stirring until the pH is basic (pH 8-10, check with pH paper).[12] This neutralizes the amine salt back to the free amine.
-
Re-extraction: Extract the free amine from the basified aqueous solution back into a fresh organic solvent (DCM is often preferred here) multiple times.
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified free amine, which is often an oil.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 27219-07-4: 5-(boc-amino)valeric acid | CymitQuimica [cymitquimica.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
Technical Support Center: Alternative Methods for Tert-Butyl Ester Cleavage
Welcome to the technical support center for the deprotection of tert-butyl (t-Bu) esters. This guide is designed for researchers, scientists, and drug development professionals seeking alternative methods to the standard strong acid cleavage, particularly for sensitive or complex molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for various alternative deprotection strategies.
Navigating Challenges in Tert-Butyl Ester Deprotection
The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability in a wide range of chemical conditions. However, its removal often requires harsh acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), which can be detrimental to sensitive functional groups within a molecule. This guide explores milder and more selective methods for t-Bu ester cleavage.
Frequently Asked Questions (FAQs)
Q1: My substrate is sensitive to strong acids like TFA. What are my options for cleaving a tert-butyl ester?
When dealing with acid-sensitive substrates, several alternative methods can be employed that avoid strongly acidic conditions. These include:
-
Milder Acidic Conditions: Utilizing weaker Brønsted acids or Lewis acids can provide the necessary catalysis for cleavage without causing degradation of sensitive functionalities.[1][2]
-
Enzymatic Cleavage: For highly sensitive molecules, enzymatic methods offer exceptional selectivity and operate under very mild, near-neutral pH conditions.[3][4]
-
Thermolytic Cleavage: In the absence of other thermally labile groups, heating the substrate in specific solvents can effect clean deprotection.[5]
-
Catalytic Methods: Novel catalytic systems can facilitate cleavage under neutral and mild conditions.[6][7]
Q2: I am observing significant side products from the tert-butyl cation. How can I mitigate this?
The formation of the stable tert-butyl cation during cleavage is the root of many side reactions.[8] This highly reactive electrophile can alkylate nucleophilic residues in your molecule or solvent. To prevent this:
-
Use Cation Scavengers: The addition of scavengers to the reaction mixture is a common and effective strategy.[8] Scavengers like triisopropylsilane (TIS) or anisole can trap the tert-butyl cation, preventing unwanted side reactions.[9]
-
Choose a Different Cleavage Method: Methods that do not proceed via a free carbocation, or where the cation is immediately quenched, can be advantageous.
Q3: How can I selectively cleave a tert-butyl ester in the presence of a Boc-protecting group?
While both groups are acid-labile, the tert-butoxycarbonyl (Boc) group is generally more sensitive to acid than the tert-butyl ester.[8] However, achieving high selectivity can be challenging. Some strategies include:
-
Careful Titration of Acid: Using a limited amount of a strong acid or a weaker acid can sometimes selectively remove the Boc group while leaving the t-butyl ester intact.[3]
-
Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as ZnBr₂, have been reported to selectively cleave tert-butyl esters in the presence of other acid-labile groups under specific conditions.[2][10]
-
Enzymatic Deprotection: Enzymes can offer exquisite selectivity, hydrolyzing the tert-butyl ester without affecting the Boc group.[3][4][11]
Q4: My cleavage reaction is sluggish or incomplete. What are the likely causes?
Incomplete cleavage can be frustrating and is often due to several factors:
-
Insufficient Catalyst/Reagent: For catalytic methods, ensure the catalyst is active and used in the correct loading. For stoichiometric reagents, ensure a sufficient excess is used.
-
Steric Hindrance: A sterically congested tert-butyl ester may be less accessible to the cleavage reagent, slowing down the reaction.[12] In such cases, longer reaction times, elevated temperatures, or a less bulky reagent may be necessary.
-
Solvent Effects: The choice of solvent is critical for solubility and can influence reaction rates.[12] Ensure your substrate is fully dissolved.
-
Deactivation of Catalyst: In some cases, functional groups on the substrate can coordinate to and deactivate a Lewis acid catalyst.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient acid strength or concentration. | For mild acid methods, consider a slightly stronger acid or increase the concentration.[12] |
| Steric hindrance around the ester group. | Increase reaction time or temperature. Consider a smaller deprotection reagent. | |
| Poor solubility of the substrate. | Experiment with different anhydrous solvents to ensure complete dissolution.[12] | |
| Substrate Degradation | The reaction conditions are too harsh. | Switch to a milder deprotection method, such as enzymatic cleavage or a weaker Lewis acid.[8] |
| Presence of acid-labile functional groups. | Employ a highly selective method like enzymatic deprotection or a carefully chosen Lewis acid that is compatible with other protecting groups.[1][4] | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add a cation scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture.[9] |
| Polymerization of isobutylene. | Perform the reaction under a stream of inert gas to remove the isobutylene as it forms.[9] | |
| Difficulty with Work-up | Emulsion formation during extraction. | Try different solvent systems for extraction or consider a filtration-based work-up if the product precipitates. |
| Residual catalyst is difficult to remove. | For metal-based catalysts, consider using a scavenger resin or performing a specific aqueous wash to remove the metal salts. |
Alternative Deprotection Protocols
Below are detailed protocols for several alternative methods for tert-butyl ester cleavage.
Method 1: Lewis Acid-Mediated Cleavage with Zinc Bromide (ZnBr₂)
This method is particularly useful for substrates that are sensitive to strong Brønsted acids and can offer selectivity in the presence of certain other acid-labile groups.[2][10][13]
Experimental Protocol:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the tert-butyl ester-containing substrate in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (ZnBr₂) (typically 1.5 to 5.0 equivalents) to the solution.[14][15]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate or water).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[2]
Causality and Insights:
The Lewis acidic ZnBr₂ coordinates to the carbonyl oxygen of the ester, weakening the carbon-oxygen bond and facilitating the departure of the tert-butyl group as a carbocation. This method is generally milder than using strong protic acids. The choice of anhydrous conditions is crucial to prevent the hydrolysis of ZnBr₂.
Caption: Workflow for ZnBr₂-mediated tert-butyl ester cleavage.
Method 2: Enzymatic Cleavage
Enzymatic deprotection offers unparalleled selectivity and operates under extremely mild conditions, making it ideal for complex and sensitive molecules.[3][4][11] Lipases and esterases, such as those from Candida antarctica (CAL-A) or Bacillus subtilis (BsubpNBE), have been shown to be effective.[3][4][16]
Experimental Protocol:
-
Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer, pH 7.0).
-
Substrate Dissolution: Dissolve the tert-butyl ester substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, acetonitrile) and add it to the buffer.
-
Enzyme Addition: Add the selected lipase or esterase to the reaction mixture. The enzyme can be free or immobilized.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Work-up: Once the reaction is complete, denature and remove the enzyme by filtration (if immobilized) or by protein precipitation followed by centrifugation.
-
Extraction and Purification: Acidify the aqueous solution to protonate the carboxylic acid and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the crude product, which can be further purified if necessary.
Causality and Insights:
The enzyme's active site catalyzes the hydrolysis of the ester bond. The high selectivity arises from the specific recognition of the substrate by the enzyme, allowing for deprotection in the presence of other sensitive functional groups, including other ester types and protecting groups like Boc and Fmoc.[3][4]
Caption: General workflow for enzymatic tert-butyl ester cleavage.
Method 3: Catalytic Deprotection with "Magic Blue"
A recently developed method utilizes a catalytic amount of tris(4-bromophenyl)amminium radical cation ("Magic Blue," MB•+) and a stoichiometric amount of a silane, such as triethylsilane (TES), to cleave tert-butyl esters under mild, neutral conditions.[6][7]
Experimental Protocol:
-
Preparation: Dissolve the tert-butyl ester substrate in a suitable anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Reagent Addition: Add a catalytic amount of "Magic Blue" (e.g., 5 mol%) followed by triethylsilane (typically 1.5-2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the resulting carboxylic acid by standard chromatographic techniques.
Causality and Insights:
The proposed mechanism involves the activation of the Si-H bond by the "Magic Blue" catalyst, which then facilitates the cleavage of the C-O bond of the tert-butyl ester.[7] This method avoids the use of strong acids or bases and high temperatures, making it suitable for a wide range of substrates.[7]
Comparison of Alternative Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| **Lewis Acid (ZnBr₂) ** | ZnBr₂ in DCM | Room temperature | Milder than strong acids, good selectivity in some cases.[2][15] | Can be inhibited by coordinating functional groups, requires anhydrous conditions.[14] |
| Enzymatic | Lipase/Esterase in buffer | 30-40 °C, neutral pH | Highly selective, extremely mild conditions.[3][4][17] | Enzyme cost and stability, slower reaction times, substrate scope can be limited.[16] |
| Catalytic ("Magic Blue") | "Magic Blue", Triethylsilane | Room temperature | Mild, neutral conditions, catalytic.[6][7] | Requires a specific catalyst, potential for side reactions with the silane. |
| Milder Brønsted Acid | Aqueous H₃PO₄ | Room temperature to mild heating | Environmentally benign, good selectivity against some other acid-labile groups.[1][6] | Slower than strong acids, may not be suitable for very sensitive substrates. |
| Thermolytic | Fluorinated alcohols (TFE, HFIP) | Reflux/High temperature | No reagents required, simple work-up.[5] | Requires high temperatures, not suitable for thermally sensitive molecules.[5] |
| Heterogeneous (Silica Gel) | Silica Gel in Toluene | Reflux | Simple work-up, can be selective.[8][18] | Requires high temperature, long reaction times.[18] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 17. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of Tert-butyl 5-aminopentanoate
Welcome to the technical support center for tert-butyl 5-aminopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile building block in various solvent systems. Understanding the stability profile of this compound is critical for its effective use in peptide synthesis, drug discovery, and other advanced chemical applications. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter during your experiments involving this compound, with a focus on identifying the root cause and providing actionable solutions.
Question: I am observing a significant loss of my starting material, this compound, during my reaction workup, which involves an acidic wash. What is likely happening and how can I prevent this?
Answer: The most probable cause for the loss of your compound is the acidic workup conditions. The tert-butyl ester functional group is highly susceptible to acid-catalyzed hydrolysis.[1][2] This lability is a cornerstone of its use as a protecting group, but it can be a significant drawback if unintended cleavage occurs.
Causality: The mechanism of acid-catalyzed hydrolysis of a tert-butyl ester proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation).[2][3] This process is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic. In the case of tert-butyl esters, the cleavage of the oxygen-tert-butyl bond is favored due to the stability of the resulting tert-butyl cation, which then typically eliminates to form isobutylene gas.[2] Even brief exposure to moderately acidic conditions can lead to significant degradation.
Mitigation Strategies:
-
Avoid Acidic Washes: If possible, modify your workup procedure to eliminate acidic washes. Consider using a neutral wash (e.g., with deionized water or brine) or a basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium carbonate). Tert-butyl esters are generally stable under neutral and basic conditions.[1][2]
-
Use of Milder Acids: If an acid wash is unavoidable for removing basic impurities, use a very dilute and weak acid and minimize the contact time. Perform the wash at low temperatures (e.g., 0-5 °C) to slow down the rate of hydrolysis.
-
Alternative Purification Methods: Consider alternative purification techniques that do not require acidic conditions, such as column chromatography with a neutral or slightly basic mobile phase, or recrystallization from a suitable solvent system.
Question: I am seeing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored in methanol for a few days at room temperature. What could this impurity be?
Answer: The unexpected peak is likely 5-aminopentanoic acid, the hydrolysis product of this compound. While tert-butyl esters are more stable in neutral conditions, prolonged storage in protic solvents like methanol, especially if the solvent contains trace amounts of acid or water, can lead to slow hydrolysis.
Causality: Protic solvents can facilitate the hydrolysis of esters, even in the absence of a strong acid catalyst, through solvolysis.[4] Methanol, being a protic solvent, can act as a proton source to catalyze the hydrolysis, albeit at a much slower rate than a strong acid. The presence of dissolved CO2 from the atmosphere can also make the solvent slightly acidic, further promoting degradation over time.
Preventative Measures:
-
Solvent Choice for Storage: For short-term storage of solutions, use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). These solvents are less likely to promote hydrolysis.[5]
-
Anhydrous Solvents: When using protic solvents for reactions, it is best practice to use anhydrous grades to minimize water content.
-
Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment to avoid degradation during storage.
-
Proper Storage of Stock Solutions: If stock solutions must be prepared and stored, they should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and stored at low temperatures (-20°C or below) to minimize degradation.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and stability of this compound.
1. What are the recommended storage conditions for solid this compound and its hydrochloride salt?
-
This compound (free base): For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, under an inert atmosphere if possible. Storage in a freezer at -20°C is ideal.[6]
-
This compound hydrochloride: The hydrochloride salt is generally more stable and can be stored at 0-8°C.[7]
2. In which solvents is this compound most stable? this compound is most stable in aprotic solvents. The stability generally follows this trend:
-
High Stability: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Toluene.
-
Moderate Stability: Protic solvents like isopropanol and tert-butanol. Stability is generally higher in bulkier alcohols.
-
Low Stability (especially with acid/base traces): Protic solvents such as Methanol, Ethanol, and Water.
3. How does pH affect the stability of this compound in aqueous solutions? The stability of this compound in aqueous solutions is highly pH-dependent:
-
Acidic pH (pH < 6): The compound is unstable and will undergo hydrolysis to 5-aminopentanoic acid and tert-butanol/isobutylene. The rate of hydrolysis increases significantly as the pH decreases.[5][8]
-
Neutral pH (pH ~7): The compound is relatively stable, but slow hydrolysis can still occur over extended periods, especially at elevated temperatures.
-
Basic pH (pH > 8): The compound is generally stable. Unlike methyl or ethyl esters, tert-butyl esters are resistant to base-catalyzed hydrolysis due to steric hindrance around the carbonyl group.[1][2]
4. What are the primary degradation products of this compound? The primary degradation products resulting from hydrolysis are:
-
5-Aminopentanoic acid: The carboxylic acid portion of the molecule.
-
Tert-butanol and Isobutylene: The tert-butyl group is eliminated as tert-butanol, which can then dehydrate to form isobutylene gas, especially under acidic conditions.[2]
Experimental Protocol: Monitoring the Stability of this compound by HPLC
This protocol provides a step-by-step guide for conducting a stability study of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To quantitatively assess the stability of this compound in a specific solvent over time at a set temperature.
Materials:
-
This compound
-
Solvent to be tested (e.g., Methanol, Acetonitrile, Water with pH buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Vials for sample storage and HPLC analysis
-
Calibrated micropipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the test solvent to a final concentration of approximately 1 mg/mL.
-
-
Sample Incubation:
-
Dispense aliquots of the stock solution into several sealed vials.
-
Store the vials at the desired temperature (e.g., room temperature, 40°C).
-
-
HPLC Analysis (Time Point Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot with the initial mobile phase composition to a concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Inject the diluted sample onto the HPLC system.
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is recommended. For example:
-
Start with 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Derivatization or use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary. If using UV, detection at low wavelengths (~210 nm) might be possible, but baseline noise can be an issue. For this protocol, we assume a suitable detection method is available.
-
-
Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from storage.
-
Prepare and analyze the sample by HPLC as described in step 3.
-
-
Data Analysis:
-
For each time point, determine the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of remaining compound versus time to visualize the degradation profile.
-
Data Summary: Stability Profile of Tert-butyl Esters
| Condition | Solvent/Reagent | Temperature | Stability | Primary Degradation Pathway |
| Acidic | 1 M HCl in Water | Room Temp. | Unstable (rapid decomposition) | Acid-catalyzed hydrolysis |
| Trifluoroacetic Acid (TFA) in DCM (1:1) | Room Temp. | Unstable (rapid decomposition) | Acid-catalyzed hydrolysis | |
| Acetic Acid | Room Temp. | Unstable (slow decomposition) | Acid-catalyzed hydrolysis | |
| Neutral | Water (pH 7) | Room Temp. | Generally Stable (slow hydrolysis over time) | Neutral hydrolysis |
| Methanol / Ethanol | Room Temp. | Moderately Stable (slow solvolysis) | Solvolysis | |
| Acetonitrile (ACN) | Room Temp. | Stable | - | |
| Dichloromethane (DCM) | Room Temp. | Stable | - | |
| Dimethylformamide (DMF) | Room Temp. | Stable | - | |
| Basic | 1 M NaOH in Water | Room Temp. | Stable | Minimal to no reaction |
| Sodium Bicarbonate (aq.) | Room Temp. | Stable | - |
Visualizing Degradation: Pathways and Workflows
Degradation Pathway of this compound in Acidic Media
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Stability Monitoring
Caption: Workflow for monitoring stability via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Lab Report on Hydrolysis of tert-butyl Chloride in polar solvents [art-xy.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validation & Comparative
A Strategic Guide to Selecting Carboxyl Protecting Groups: Tert-butyl 5-aminopentanoate vs. Benzyl 5-aminopentanoate
In the nuanced field of synthetic organic chemistry, particularly in the design and development of novel therapeutics and complex molecular architectures, the selection of appropriate protecting groups is a decision of paramount importance. This choice dictates not only the synthetic route's feasibility but also its efficiency, yield, and the purity of the final product. This guide provides a comprehensive comparison of two widely utilized intermediates, Tert-butyl 5-aminopentanoate and Benzyl 5-aminopentanoate, focusing on their synthesis, stability, and deprotection profiles. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed, strategic decisions in their synthetic endeavors.
Introduction: The Principle of Orthogonal Protection
At the heart of complex multi-step synthesis lies the concept of orthogonal protection . This strategy employs protecting groups that can be removed under distinct, non-interfering conditions, allowing for the selective deprotection and modification of specific functional groups within a multifunctional molecule. The tert-butyl and benzyl esters are classic examples of an orthogonal pair, a cornerstone of modern peptide and medicinal chemistry.[1][2] The tert-butyl ester is characteristically labile to acid, while the benzyl ester is selectively cleaved under reductive conditions, specifically catalytic hydrogenolysis.[3][4] This fundamental difference in their chemical reactivity is the primary determinant in choosing one over the other for a given synthetic pathway.
Physicochemical Properties at a Glance
A foundational understanding of the physical and chemical properties of these two reagents is essential for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Benzyl 5-aminopentanoate |
| Molecular Formula | C₉H₁₉NO₂ | C₁₂H₁₇NO₂ |
| Molecular Weight | 173.25 g/mol | 207.27 g/mol |
| Appearance | Colorless to light yellow liquid | Solid |
| Boiling Point | ~220 °C (predicted) | Not readily available |
| Key Application | Intermediate in pharmaceutical and peptide synthesis.[5][6] | Intermediate in the synthesis of pharmaceuticals and bioactive molecules.[7] |
| Deprotection | Acid-catalyzed cleavage (e.g., TFA) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) |
Synthesis of the Starting Materials
The accessibility and efficient synthesis of the protected aminopentanoate are crucial preliminary steps in any synthetic campaign.
Synthesis of this compound Hydrochloride
A common laboratory-scale synthesis involves the esterification of an N-protected 5-aminopentanoic acid, followed by deprotection of the amino group. For instance, N-Boc-5-aminopentanoic acid can be reacted with tert-butyl alcohol in the presence of a carbodiimide coupling agent and a catalyst like DMAP. The subsequent removal of the Boc group with anhydrous HCl in an organic solvent yields the desired hydrochloride salt.
Alternatively, direct esterification of 5-aminopentanoic acid with isobutylene in the presence of a strong acid catalyst can be employed, followed by conversion to the hydrochloride salt.[8]
Synthesis of Benzyl 5-aminopentanoate Hydrochloride
The synthesis of benzyl 5-aminopentanoate typically involves the esterification of 5-aminopentanoic acid with benzyl alcohol. This can be achieved under acidic conditions (e.g., using a catalytic amount of sulfuric acid or p-toluenesulfonic acid) with azeotropic removal of water. The resulting amino ester is then converted to its hydrochloride salt by treatment with HCl in an appropriate solvent.
The Core of the Comparison: Deprotection Strategies and Mechanisms
The true utility of these protecting groups is realized in their selective removal. The choice of deprotection method is dictated by the stability of other functional groups within the molecule.
Tert-butyl Ester Deprotection: Acid-Catalyzed Cleavage
The tert-butyl ester is renowned for its stability in basic and nucleophilic conditions, as well as to catalytic hydrogenation. Its removal is almost exclusively achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][9]
Mechanism: The deprotection proceeds via an acid-catalyzed E1 elimination mechanism. The carbonyl oxygen of the ester is protonated by TFA, followed by the departure of the stable tertiary tert-butyl carbocation to form the carboxylic acid and isobutylene.[10]
Caption: Workflow for TFA-mediated deprotection of a tert-butyl ester.
Experimental Protocol: TFA Deprotection of this compound
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M).
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq). For more resistant substrates, a higher concentration of TFA (up to 95% in DCM) can be used.[11]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.
-
Isolation: Precipitate the product by adding cold diethyl ether. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-aminopentanoic acid as its trifluoroacetate salt.
Causality and Field Insights: The generation of the highly reactive tert-butyl carbocation is a double-edged sword. While it drives the reaction forward, it can also lead to unwanted side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, and tyrosine in peptide synthesis.[12] To mitigate this, scavengers like triisopropylsilane (TIS) and water are often included in the cleavage cocktail to trap the carbocations.[1]
Benzyl Ester Deprotection: Catalytic Hydrogenolysis
The benzyl ester offers robust stability across a wide pH range, making it compatible with both acidic and basic conditions. Its selective removal is most commonly and cleanly achieved by catalytic hydrogenolysis.[3][13]
Mechanism: The deprotection occurs via the reductive cleavage of the benzylic C-O bond. The reaction takes place on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The products are the free carboxylic acid and toluene, a volatile and easily removable byproduct.
Caption: Workflow for the catalytic hydrogenolysis of a benzyl ester.
Experimental Protocol: Hydrogenolysis of Benzyl 5-aminopentanoate
-
Preparation: Dissolve Benzyl 5-aminopentanoate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the reaction flask or use a Parr hydrogenator. Evacuate and backfill the flask with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-aminopentanoic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Causality and Field Insights: The efficiency of hydrogenolysis is highly dependent on the catalyst activity, which can be diminished by the presence of sulfur-containing compounds or other catalyst poisons.[13] The choice of solvent can also significantly impact the reaction rate. For substrates sensitive to hydrogenation (e.g., containing alkenes or alkynes), transfer hydrogenolysis using a hydrogen donor like ammonium formate can be a milder alternative to using hydrogen gas.[14]
Comparative Performance and Experimental Data
| Parameter | Tert-butyl Ester Deprotection (TFA) | Benzyl Ester Deprotection (Hydrogenolysis) |
| Typical Yield | High (>95%) | Quantitative (>99%)[9] |
| Purity of Crude Product | Generally high, but can be compromised by alkylated side-products. | Very high, with toluene as the major, easily removable byproduct. |
| Reaction Time | Typically 1-4 hours at room temperature.[11] | Highly variable (minutes to hours) depending on catalyst, substrate, and pressure. |
| Key Side Reactions | Alkylation of nucleophilic functional groups by the tert-butyl cation.[12] | Over-reduction of other functional groups (e.g., alkenes, alkynes, some aromatic systems). |
| Compatibility | Incompatible with other acid-labile protecting groups (e.g., Boc, Trityl). | Incompatible with reducible functional groups and catalyst poisons (e.g., thiols). |
| Operational Safety | Requires handling of corrosive and toxic TFA in a well-ventilated fume hood. | Requires handling of flammable hydrogen gas and pyrophoric catalysts. |
Conclusion: A Strategic Choice
The decision between utilizing this compound and Benzyl 5-aminopentanoate is a strategic one, deeply rooted in the overall synthetic plan.
-
Choose this compound when:
-
The synthetic route involves conditions that are incompatible with hydrogenolysis (e.g., presence of reducible groups).
-
A truly orthogonal protection strategy with base-labile (e.g., Fmoc) or other non-acid labile groups is required.
-
The final product is not sensitive to strong acid.
-
-
Choose Benzyl 5-aminopentanoate when:
-
The synthetic route involves acidic conditions that would cleave a tert-butyl ester.
-
The molecule is sensitive to strong acids but stable to reductive conditions.
-
A clean deprotection with a volatile byproduct is desired, and the molecule does not contain other reducible functionalities.
-
By carefully considering the stability, orthogonality, and deprotection conditions of each protecting group, researchers can navigate complex synthetic pathways with greater precision and efficiency, ultimately accelerating the pace of discovery and innovation in drug development and chemical science.
References
- 1. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nacatsoc.org [nacatsoc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Benzyl 5-aminopentanoate hydrochloride [myskinrecipes.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PubChemLite - Benzyl 5-aminopentanoate hydrochloride (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Orthogonality: A Comparative Guide to Tert-Butyl Esters in Solid-Phase Peptide Synthesis
In the intricate discipline of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly influencing the yield, purity, and integrity of the final peptide. Among the arsenal of protective chemistries, the use of tert-butyl (tBu) esters for the protection of acidic amino acid side chains, particularly within the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, represents a cornerstone of modern peptide synthesis. This guide provides an in-depth, objective comparison of the tBu-based protection strategy against its primary alternative, the benzyl (Bzl)-based protection used in tert-butoxycarbonyl (Boc) chemistry. We will explore the fundamental principles, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in the rational design of their synthetic campaigns.
The Core Principle: The Power of Orthogonal Protection
The elegance and widespread adoption of the Fmoc/tBu strategy lie in the principle of orthogonality. An orthogonal protection scheme employs protecting groups that are removed under distinct, non-interfering chemical conditions. In this case, the Nα-amino group is temporarily protected by the base-labile Fmoc group, which is cleaved at each cycle of amino acid addition using a mild organic base like piperidine.[1][2] Concurrently, the reactive side chains of amino acids such as aspartic acid (Asp) and glutamic acid (Glu) are shielded by acid-labile tert-butyl esters.[] These tBu groups remain completely stable during the repetitive basic treatments for Fmoc removal, only to be cleaved at the final step of the synthesis, simultaneously with the peptide's release from the resin, using a strong acid like trifluoroacetic acid (TFA).[4][5]
This stands in stark contrast to the older Boc/Bzl strategy, which is considered semi-orthogonal. In this approach, both the temporary Nα-Boc group and the "permanent" benzyl-based side-chain protecting groups are removed by acid.[] While the Boc group is cleaved with moderate acid (e.g., 50% TFA in DCM) at each cycle, the benzyl groups require a much harsher, hazardous strong acid, such as hydrofluoric acid (HF), for final cleavage.[1][6] This repetitive exposure to acid in the Boc/Bzl strategy can lead to the gradual degradation of the growing peptide chain and the premature loss of side-chain protecting groups, ultimately impacting purity and yield.[4]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Comparative workflows of Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.
Performance Comparison: A Data-Driven Analysis
The theoretical advantages of the Fmoc/tBu strategy, centered on its milder, orthogonal deprotection conditions, translate into tangible benefits in terms of crude peptide purity and, in many cases, overall yield. The harsh repetitive acid treatments in Boc/Bzl SPPS can lead to a higher incidence of side reactions.
The following table summarizes the expected quantitative outcomes for the synthesis of a model decapeptide containing a single glutamic acid residue, comparing the use of Fmoc-Glu(OtBu)-OH within the Fmoc/tBu strategy and Z-Glu-OBzl (a benzyl-protected analog) within the Boc/Bzl strategy.
| Parameter | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) | Z-Glu-OBzl (Boc/Bzl Strategy) | Key Considerations |
| Crude Peptide Purity (HPLC) | ~70-80% | ~75-85% | Purity is highly sequence-dependent. While the Boc/Bzl strategy can sometimes yield higher initial purity for simple peptides, the Fmoc/tBu strategy is often favored for complex or sensitive sequences due to a lower risk of cumulative side reactions.[7] |
| Overall Yield | ~45-55% | ~50-60% | The Boc/Bzl strategy can sometimes offer higher yields for routine, shorter sequences.[7] However, for longer and more complex syntheses, the robustness of the Fmoc/tBu approach often leads to better overall success. |
| Major Side Products | Aspartimide formation, Piperidinyl adducts, Pyroglutamate formation | Alkylated products (from carbocations), Pyroglutamate formation | The side-reaction profiles are distinct. Aspartimide formation is a known challenge in Fmoc/tBu chemistry, particularly with Asp-containing sequences, while the harsh acid cleavage in Boc/Bzl can generate reactive carbocations leading to alkylation of sensitive residues.[7] |
| Final Deprotection Conditions | 95% TFA cocktail (mild) | HF or TFMSA (harsh, hazardous) | The milder final cleavage of the Fmoc/tBu strategy is a significant advantage, preserving the integrity of sensitive modifications and being safer to handle.[1][6] |
For instance, in the challenging synthesis of the aggregation-prone Amyloid Beta (Aβ1–42) peptide, various studies employing the Fmoc/tBu strategy have reported crude yields ranging from 33% to 87% and purities from 56% to 67%, demonstrating the capability of this method even for difficult sequences.[8][9]
The Chemistry of Cleavage and the Critical Role of Scavengers
The final step in the Fmoc/tBu strategy involves the acid-catalyzed cleavage of the tert-butyl esters and the simultaneous release of the peptide from the resin. This is typically achieved using a high concentration of TFA (e.g., 95%).[1][4] The mechanism of tBu group removal proceeds via the formation of a stable tert-butyl cation.
While efficient, these generated carbocations are highly reactive electrophiles. If left unchecked, they can attack nucleophilic side chains of certain amino acids, leading to undesired modifications. The most susceptible residues include:
-
Tryptophan (Trp): Alkylation of the indole ring.
-
Methionine (Met): S-alkylation to form a sulfonium salt.
-
Cysteine (Cys): S-alkylation of the free thiol.[10]
-
Tyrosine (Tyr): C-alkylation of the activated aromatic ring.
To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail to trap the reactive cations.[11] The choice of scavenger cocktail is dictated by the amino acid composition of the peptide.
dot graph { layout=dot; rankdir=LR; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Mechanism of TFA cleavage, side reactions, and scavenger mitigation.
Experimental Protocols
The following are generalized protocols for the final cleavage and deprotection of a peptide synthesized using the Fmoc/tBu strategy. Note: These protocols may require optimization based on the specific peptide sequence and scale of synthesis.
Protocol 1: General-Purpose Cleavage
This protocol is suitable for peptides lacking highly sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation (prepare fresh): In a fume hood, prepare the cleavage cocktail. A commonly used mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . For 100 mg of resin, a typical volume is 2 mL.
-
Rationale: Water acts as a scavenger for some carbocations. TIS is a reducing scavenger that is particularly effective at quenching trityl cations (from Trt-protected Asn, Gln, or His) and also tBu cations.[11]
-
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Seal the vessel and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture through a sintered glass funnel into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the peptide should form.
-
Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and organic-soluble byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides with Sensitive Residues (Trp, Met, Cys)
This protocol incorporates additional scavengers to protect susceptible amino acids.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (prepare fresh): Prepare a more robust scavenger cocktail such as TFA/Water/TIS/1,2-Ethanedithiol (EDT) (94:2.5:1:2.5 v/v/v/v) .
-
Rationale: EDT is a highly effective scavenger for protecting the indole side-chain of Trp and the thioether of Met. For Cys-containing peptides, EDT also helps to maintain the sulfhydryl group in its reduced state, preventing oxidative disulfide bond formation.[12]
-
-
Cleavage Reaction: Follow step 3 from Protocol 1.
-
Peptide Precipitation, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Conclusion
The use of tert-butyl esters as side-chain protecting groups within the Fmoc/tBu SPPS strategy offers a distinct advantage over the traditional Boc/Bzl approach. The true orthogonality of the Fmoc/tBu system, characterized by mild, base-labile Nα-deprotection and a final, single-step acid-labile cleavage, minimizes cumulative damage to the growing peptide chain and is compatible with a wider range of sensitive functionalities and modifications.[] While the generation of tert-butyl cations during final cleavage necessitates the careful selection of scavenger cocktails to prevent side reactions, the well-established protocols and the overall robustness of the methodology have made it the predominant choice for both routine and complex peptide synthesis in academic and industrial settings. A thorough understanding of the underlying chemistry and potential side reactions, as detailed in this guide, empowers the researcher to harness the full potential of this powerful synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 9. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Tert-butyl Containing Compounds: Enhancing Drug Longevity Through Structural Design
In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A key determinant of this profile is a compound's metabolic stability—its resistance to enzymatic breakdown, primarily in the liver. A common strategy employed by medicinal chemists to enhance this stability is the incorporation of a tert-butyl group. This guide provides an in-depth, objective comparison of the metabolic stability of tert-butyl containing compounds against relevant structural analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Dual Role of the Tert-butyl Group in Medicinal Chemistry: A Metabolic Shield and a Potential Liability
The tert-butyl group, -C(CH₃)₃, is a sterically demanding, non-polar moiety frequently introduced into drug candidates. Its primary role in enhancing metabolic stability stems from its significant steric bulk.[1] This three-dimensional shield can physically obstruct the access of metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, to nearby susceptible functional groups, thereby preventing or slowing down enzymatic degradation.[1][2] This "metabolic shielding" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
However, while often employed as a metabolic blocker, the tert-butyl group itself can be a site of metabolism. The sp³ hybridized C-H bonds of its methyl groups are susceptible to oxidation by CYP enzymes, typically leading to hydroxylation to form an alcohol metabolite, which can be further oxidized to a carboxylic acid.[2][3] Therefore, the decision to incorporate a tert-butyl group requires a careful assessment of the overall molecular context and the potential for it to become a metabolic "soft spot."
Assessing Metabolic Stability: Key In Vitro Experimental Approaches
To quantitatively evaluate the metabolic stability of a compound, two primary in vitro assays are routinely employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[4]
-
Liver Microsomal Stability Assay: This is a high-throughput screening method that utilizes the microsomal fraction of liver cells, which is rich in Phase I metabolic enzymes like CYPs.[4] It is particularly useful for assessing a compound's susceptibility to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II (conjugation) metabolic pathways.[4]
Comparative Case Study: The Impact of Tert-butyl Group Bioisosteric Replacement on Metabolic Stability
A powerful strategy to mitigate the potential metabolic liability of a tert-butyl group, while retaining its beneficial steric properties, is the use of bioisosteric replacements. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a molecule with similar biological properties. A notable example is the replacement of a tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group. This replacement removes the metabolically susceptible sp³ C-H bonds, leading to a significant increase in metabolic stability.[3]
A study by Barnes-Seeman et al. (2013) provides compelling quantitative data on this strategy. The team compared the metabolic stability of several tert-butyl-containing compounds with their Cp-CF₃ analogs in human liver microsomes (HLM).
Table 1: Comparative Metabolic Stability of Tert-butyl vs. Trifluoromethylcyclopropyl (Cp-CF₃) Analogs in Human Liver Microsomes (HLM)
| Compound Pair | R Group | t½ (min) in HLM | CLint (µL/min/mg) in HLM |
| 1 | tert-butyl | 19 | 124 |
| 2 | Cp-CF₃ | 100 | 23 |
| 3 | tert-butyl | 19 | 121 |
| 4 | Cp-CF₃ | 168 | 14 |
| Finasteride | tert-butyl | 63 | 37 |
| Finasteride Analog | Cp-CF₃ | 114 | 20 |
Data summarized from Barnes-Seeman et al., 2013.[3]
The data clearly demonstrates that in each case, the replacement of the tert-butyl group with a Cp-CF₃ group resulted in a substantial increase in the metabolic half-life (t½) and a corresponding decrease in intrinsic clearance (CLint), signifying enhanced metabolic stability.[3] For instance, Finasteride, a drug used to treat benign prostatic hyperplasia and male pattern baldness, which contains a tert-butyl group, has a half-life of 63 minutes in HLM. Its Cp-CF₃ analog exhibits a significantly longer half-life of 114 minutes.[3] This highlights the successful mitigation of the tert-butyl group's metabolic liability through bioisosteric replacement.
Detailed Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
This protocol outlines the key steps for assessing the metabolic stability of a test compound using human liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance compound and a low clearance compound)
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693/k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693/t½) * (incubation volume / microsomal protein amount).
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a framework for a more comprehensive metabolic stability assessment using intact hepatocytes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)
-
96-well collagen-coated plates
-
Positive and negative control compounds
-
Acetonitrile with an internal standard
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates at a desired cell density (e.g., 0.5 x 10⁶ cells/mL). Allow the cells to attach and recover in the incubator.
-
Compound Addition: Prepare the dosing solution of the test compound in the incubation medium and add it to the plated hepatocytes.
-
Incubation and Sampling: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation mixture.
-
Reaction Termination: Terminate the metabolic activity in the collected aliquots by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to remove cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal assay, determine the elimination rate constant, half-life, and intrinsic clearance.
Visualizing Metabolic Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Steric hindrance by a tert-butyl group preventing enzymatic metabolism.
Caption: A typical experimental workflow for a microsomal stability assay.
Conclusion
The tert-butyl group is a valuable tool in the medicinal chemist's armamentarium for enhancing the metabolic stability of drug candidates. Its steric bulk can effectively shield vulnerable sites from enzymatic attack, leading to improved pharmacokinetic properties. However, the group itself is not metabolically inert and can undergo oxidation. This guide has demonstrated through comparative data that strategic bioisosteric replacement, such as with a trifluoromethylcyclopropyl group, can overcome this liability, leading to compounds with significantly enhanced metabolic stability. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these critical drug-like properties, enabling data-driven decisions in the optimization of new chemical entities. A thorough understanding and application of these principles are essential for the successful development of safe and effective medicines.
References
A Researcher's Guide: Trifluoromethylcyclopropyl as a Metabolically Stable tert-Butyl Replacement
In the landscape of modern drug discovery, the optimization of a molecule's metabolic stability is a critical hurdle. A common motif in medicinal chemistry, the tert-butyl group, is often employed to provide steric bulk and occupy hydrophobic pockets in target proteins. However, this group frequently introduces a metabolic liability, leading to rapid clearance and poor pharmacokinetic profiles. This guide provides an in-depth comparison of the tert-butyl group and its metabolically robust bioisostere, the 1-(trifluoromethyl)cyclopropyl (TFMCP) group, offering supporting experimental data and detailed protocols for researchers in drug development.
The Challenge: The Metabolic Achilles' Heel of the tert-Butyl Group
The utility of the tert-butyl group is undeniable, but its nine equivalent sp³-hybridized C-H bonds are prime targets for oxidative metabolism. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver, readily abstract a hydrogen atom from one of the methyl groups.[1] This initial oxidation leads to the formation of a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and then a carboxylic acid. This metabolic cascade increases the polarity of the compound, facilitating its rapid excretion and often diminishing its therapeutic efficacy and duration of action.
The susceptibility to metabolism is a significant issue for compounds of medicinal interest that incorporate a tert-butyl moiety.[1][2][3][4] In many lead optimization programs, compounds bearing this group exhibit high clearance in both in vitro microsomal incubations and in vivo studies.[1]
Caption: Metabolic pathway of the tert-butyl group.
A Strategic Solution: The 1-(Trifluoromethyl)cyclopropyl Bioisostere
To overcome the metabolic instability of the tert-butyl group, a novel bioisostere was designed: the 1-(trifluoromethyl)cyclopropyl (TFMCP) group. The core principle behind this design is the strategic removal of all metabolically vulnerable, fully sp³ C-H bonds.[1][2][3][5] This is achieved through two key structural modifications:
-
Replacement of C-H with C-F Bonds: One methyl group of the tert-butyl moiety is replaced with a trifluoromethyl (CF₃) group. The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes.
-
Increased s-character of C-H Bonds: The remaining C-H bonds are part of a cyclopropyl ring. The C-H bonds on a cyclopropane ring have a higher degree of 's-character' compared to those on a methyl group, making hydrogen atom abstraction by metabolic enzymes more difficult.[1][2][3]
This combination of features renders the TFMCP group significantly more resistant to oxidative metabolism, making it an excellent replacement for the tert-butyl group in cases where metabolic stability is a primary concern.[1][4]
Caption: Comparison of metabolic susceptibility.
Head-to-Head Comparison: Physicochemical and Metabolic Properties
When considering a bioisosteric replacement, it is crucial to evaluate its impact on a range of molecular properties beyond just metabolic stability. The TFMCP group was designed to mimic the steric footprint of the tert-butyl group while enhancing metabolic robustness.
| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclopropyl Group | Rationale for Change |
| Metabolic Stability | Low: Prone to CYP-mediated hydroxylation.[1] | High: Lacks easily oxidizable sp³ C-H bonds.[1][2][3][4] | Replacement of C-H with strong C-F bonds and use of a cyclopropyl scaffold.[1][5] |
| Lipophilicity (LogD) | High | Moderately High (Often slightly lower) | The introduction of polar fluorine atoms can temper the high lipophilicity of the hydrocarbon group. |
| Steric Profile | Spheroidal, bulky | Conical, bulky | The groups are designed to have a similar shape and size to occupy the same binding pockets.[1] |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The CF₃ group is a powerful electron-withdrawing group, which can impact the pKa of adjacent functionalities. |
Supporting Experimental Data
Studies have consistently demonstrated the superior metabolic stability of TFMCP analogues compared to their tert-butyl counterparts. In a series of matched molecular pairs, the replacement of a tert-butyl group with TFMCP led to dramatic improvements in stability in both rat and human liver microsomes (RLM, HLM).[1]
| Matched Pair | Group | HLM t₁/₂ (min) | RLM t₁/₂ (min) |
| Compound 1 | tert-butyl | 1.8 | 1.4 |
| Compound 9 | TFMCP | >240 | >240 |
| Compound 11 | tert-butyl | 10 | 1.4 |
| Compound 12 | TFMCP | >240 | 110 |
| Compound 13 | tert-butyl | 2.5 | 1.4 |
| Compound 14 | TFMCP | 110 | 25 |
| Data adapted from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013.[1] |
This enhanced in vitro stability translates directly to improved in vivo pharmacokinetics. For example, TFMCP-containing compounds showed substantially lower clearance in rats compared to their tert-butyl analogues.[1]
Case Study: Enhancing the Stability of Finasteride
A compelling example is the application of this bioisosteric replacement to the drug Finasteride. Finasteride is known to be metabolized predominantly on its tert-butyl group.[1] By replacing this group with a TFMCP moiety, researchers were able to significantly improve its metabolic half-life in human liver microsomes.
| Compound | Group | HLM t₁/₂ (min) |
| Finasteride (23) | tert-butyl | 63 |
| TFMCP-Finasteride (24) | TFMCP | 114 |
| Data adapted from Barnes-Seeman et al., ACS Med. Chem. Lett. 2013.[1] |
This moderate but significant increase demonstrates the effectiveness of the strategy. It is important to note that this replacement will not affect metabolism at other "soft spots" in the molecule, but it effectively eliminates the primary metabolic liability of the tert-butyl group.[1][6]
Experimental Protocols for Evaluation
To empirically validate the benefits of a TFMCP for tert-butyl substitution, two primary in vitro assays are essential: the microsomal stability assay and the hepatocyte stability assay.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to Phase I metabolic enzymes, primarily CYPs, which are abundant in liver microsomes.[7]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound in the presence of liver microsomes.
Materials:
-
Test compounds and positive/negative controls (e.g., Verapamil, Warfarin).
-
Pooled liver microsomes (human, rat, etc.).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).[7]
-
Ice-cold acetonitrile with an internal standard (IS) for reaction termination.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM). Create working solutions by diluting stocks in buffer to the desired concentration (e.g., 1 µM final concentration).[8]
-
Reaction Setup: In a 96-well plate, add the microsomal suspension (final protein concentration 0.5 mg/mL) to the phosphate buffer.[9]
-
Pre-incubation: Add the test compound working solution to the microsome mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8][10]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the IS.[9][10]
-
Controls:
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to the IS peak area.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Clᵢₙₜ) from the half-life and protein concentration.
Caption: Workflow for the Microsomal Stability Assay.
Protocol 2: In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[11][12][13] It also accounts for compound permeability into the cell.[12]
Objective: To determine the intrinsic clearance of a compound in a whole-cell system that mimics the in vivo liver environment more closely.[12]
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.).
-
Hepatocyte incubation medium.
-
Test compounds and controls (Phase I and Phase II substrates, e.g., Verapamil, 7-Hydroxycoumarin).[12]
-
Materials for cell viability assessment (e.g., Trypan Blue).
-
All other materials as listed for the microsomal assay.
Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed medium. Assess cell viability and density. Adjust cell density as required (e.g., 0.5-1 million viable cells/mL).[14]
-
Compound Preparation: Prepare working solutions of test compounds in the incubation medium.
-
Incubation: Add the test compound working solution to the hepatocyte suspension in a 96-well plate and incubate at 37°C in a humidified CO₂ incubator.[12][14]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction with ice-cold acetonitrile containing an internal standard.[14][15]
-
Controls: Include vehicle controls and positive control substrates for both Phase I and Phase II metabolism to ensure enzyme activity.[12]
-
Sample Processing & Analysis: Follow steps 7-9 from the microsomal stability protocol.
-
Data Analysis: Calculate the half-life and intrinsic clearance. The data can be scaled to predict in vivo hepatic clearance.[15]
Conclusion
The strategic replacement of a metabolically labile tert-butyl group with a robust 1-(trifluoromethyl)cyclopropyl group is a powerful and validated strategy in modern medicinal chemistry.[1][2][3][4] This bioisosteric substitution consistently enhances metabolic stability both in vitro and in vivo by removing vulnerable C-H bonds and replacing them with highly stable C-F bonds and a less reactive cyclopropyl ring system.[1] While preserving the necessary steric bulk for receptor binding, this modification can dramatically improve a compound's pharmacokinetic profile, increasing its half-life and potential for oral bioavailability. Researchers should employ rigorous in vitro assays, such as those described here, to quantify the stability benefits and guide the design of more durable and effective drug candidates.
References
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]
- 3. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolically Stable tert-Butyl Replacement. | Sigma-Aldrich [sigmaaldrich.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Alleviating Agents: A Comparative Guide to Scavenger Efficacy in Preventing t-Butylation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the persistent challenge of side reactions is a critical determinant of yield and purity. Among these, t-butylation stands out as a common and troublesome modification that can compromise the integrity of the final peptide product. This guide provides an in-depth comparison of the efficacy of various scavengers used to mitigate this unwanted reaction, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The t-Butyl Cation: A Reactive Menace in Peptide Synthesis
The genesis of t-butylation lies in the acid-catalyzed removal of tert-butyl (tBu) based protecting groups, a cornerstone of the widely used Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.[1][2] During the cleavage of these protecting groups with strong acids like trifluoroacetic acid (TFA), a highly reactive tert-butyl cation is liberated.[1][3] This electrophilic carbocation readily attacks nucleophilic side chains of amino acid residues within the peptide sequence, leading to the formation of undesired t-butylated adducts.[1][4]
The amino acid residues most susceptible to this alkylation are those with electron-rich side chains:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][5]
-
Cysteine (Cys): The free thiol group is a prime target for S-t-butylation.[1][6]
-
Tyrosine (Tyr): The activated phenolic ring can undergo t-butylation.[1][4]
The formation of these byproducts, often observed as a +56 Da mass shift in mass spectrometry analysis, complicates purification and reduces the yield of the desired peptide.[4] The effective trapping of the t-butyl cation by scavengers is therefore paramount to successful peptide synthesis.
The Mechanism of Scavenging: A Proactive Defense
Scavengers are nucleophilic compounds added to the cleavage cocktail that are more reactive towards the t-butyl cation than the sensitive amino acid residues.[1][7] By intercepting the carbocation, they prevent it from reacting with the peptide. The general mechanism involves the scavenger molecule attacking the electrophilic t-butyl cation, forming a stable, unreactive species.
Caption: General mechanism of t-butylation and scavenging.
Comparative Efficacy of Common Scavengers
The choice of scavenger is dictated by the amino acid composition of the peptide. Below is a comparative analysis of commonly used scavengers and their effectiveness in protecting specific residues.
For Tryptophan (Trp) Protection:
The indole side chain of tryptophan is particularly susceptible to t-butylation. Silane-based scavengers are highly effective in preventing this side reaction.
| Scavenger | Typical Concentration | Efficacy & Notes |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | Highly effective at reducing the t-butyl cation to isobutane. Considered one of the most effective scavengers for Trp.[4][8] |
| Triethylsilane (TES) | 2.5-5% (v/v) | Also a very effective carbocation scavenger. Some studies suggest it can reduce the indole ring of tryptophan itself, so caution is advised.[4][9] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Offers good protection for Trp and also helps prevent its oxidation.[2][4] |
| Anisole | 5% (v/v) | A classical scavenger that acts as a decoy for the t-butyl cation through electrophilic aromatic substitution. Generally less effective than silanes. |
For Methionine (Met) Protection:
The primary side reaction for methionine is the S-alkylation of its thioether side chain. Thiol-based and other sulfur-containing compounds are the scavengers of choice.
| Scavenger | Typical Concentration | Efficacy & Notes |
| Thioanisole | 5% (v/v) | Very effective in preventing S-alkylation of methionine.[5] |
| Dimethyl Sulfide (DMS) | 5% (v/v) | A good scavenger for preventing both S-alkylation and oxidation of methionine.[5] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Provides moderate protection against methionine alkylation. |
For Cysteine (Cys) Protection:
The free thiol group of cysteine is a strong nucleophile and readily reacts with the t-butyl cation. Thiol-based scavengers are essential for its protection.
| Scavenger | Typical Concentration | Efficacy & Notes |
| 1,2-Ethanedithiol (EDT) | 2.5-5% (v/v) | The most commonly used and highly effective scavenger for preventing S-t-butylation of cysteine. Also helps maintain the reduced state of the thiol group.[6][7] |
| Dithiothreitol (DTT) | 2.5% (w/v) | An effective reducing agent and scavenger for cysteine.[8] |
For Tyrosine (Tyr) Protection:
The phenolic ring of tyrosine can be alkylated by the t-butyl cation. Phenolic compounds are used as competitive substrates.
| Scavenger | Typical Concentration | Efficacy & Notes |
| Phenol | 5% (v/v) | Acts as a decoy for the t-butyl cation.[4] |
| m-Cresol | 5% (v/v) | Similar to phenol, it serves as a competitive substrate for alkylation.[4] |
| Anisole | 5% (v/v) | Provides moderate protection for the tyrosine side chain. |
Scavenger Cocktails: A Synergistic Approach
For peptides containing multiple sensitive residues, a single scavenger is often insufficient. In such cases, scavenger cocktails, which are mixtures of different scavengers, are employed to provide comprehensive protection.
| Cocktail | Composition | Application |
| TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | A standard and effective cocktail for peptides with Trp, but lacking other highly sensitive residues like Cys or Met.[7] Water can also act as a mild scavenger.[7] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | A robust and widely used cocktail for peptides containing a combination of sensitive residues, including Cys, Met, Trp, and Tyr.[2][7] |
| Low Odor Cocktails | e.g., TFA/TIS/H₂O/DTT | Replaces volatile and malodorous thiols like EDT and thioanisole with DTT, offering a less pungent alternative for protecting Cys and Met.[10] |
Quantitative Comparison of Scavenger Cocktails for a Cysteine-Containing Peptide
The following data, adapted from a study on mitigating S-tert-butylation of a model cysteine-containing peptide, illustrates the quantitative impact of different scavenger cocktails.[8]
| Cleavage Cocktail (TFA/Scavengers) | % S-t-Butylated Peptide |
| TFA/TIS/H₂O (95:2.5:2.5) | 15.4% |
| TFA/TIS/H₂O/Thioanisole/DMS/DTT | Minimized |
This data highlights the significant improvement in preventing side reactions when a more comprehensive scavenger cocktail is used for a susceptible peptide.
Experimental Protocol: Evaluating Scavenger Efficacy
To objectively compare the performance of different scavengers, a standardized experimental protocol is essential.
Caption: Workflow for evaluating scavenger efficacy.
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize a model peptide containing a single sensitive amino acid (e.g., Trp, Met, or Cys) using standard Fmoc/tBu SPPS protocols.
-
Resin Aliquoting: Divide the peptide-resin into equal aliquots for testing with different scavenger cocktails.
-
Cleavage Cocktail Preparation: Prepare a series of cleavage cocktails. Each cocktail should contain the same concentration of TFA (e.g., 95%) but with different scavengers or scavenger combinations at their typical concentrations. Include a control cocktail with no scavengers.
-
Cleavage Reaction: Treat each resin aliquot with its respective cleavage cocktail for a standardized period (e.g., 2 hours) at room temperature.
-
Peptide Precipitation: Following cleavage, filter the resin and precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Dissolve the dried peptide in a suitable solvent for analysis.
-
HPLC and LC-MS Analysis: Analyze each crude peptide sample by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the desired peptide from its t-butylated byproduct. Use liquid chromatography-mass spectrometry (LC-MS) to confirm the identity of the peaks based on their mass-to-charge ratio.
-
Quantification and Comparison: Integrate the peak areas from the HPLC chromatograms to determine the relative percentage of the desired peptide and the t-butylated byproduct for each scavenger condition. Compare these percentages to evaluate the efficacy of each scavenger in preventing t-butylation.
Conclusion: An Informed Choice for Optimal Purity
The prevention of t-butylation is a critical aspect of successful peptide synthesis. While a variety of scavengers are available, their efficacy is highly dependent on the specific amino acid residues present in the peptide sequence. Trialkylsilanes like TIS are generally superior for protecting tryptophan, while sulfur-containing compounds such as thioanisole and EDT are indispensable for methionine and cysteine, respectively. For complex peptides, well-formulated scavenger cocktails like Reagent K offer the most robust protection. By understanding the underlying mechanisms and utilizing the comparative data and protocols presented in this guide, researchers can make informed decisions to minimize side reactions, streamline purification, and ultimately enhance the yield and purity of their synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
A Comparative Guide to the Synthesis of Tert-butyl 5-aminopentanoate for Pharmaceutical Research
In the landscape of modern drug discovery and development, the strategic use of bifunctional linkers is paramount for the creation of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among these critical molecular building blocks is tert-butyl 5-aminopentanoate, a versatile linker that provides a flexible aliphatic chain with orthogonal protecting groups. The tert-butyl ester offers stability under a range of conditions and can be selectively cleaved under acidic conditions, while the primary amine serves as a key handle for conjugation.
This in-depth technical guide provides a comparative analysis of the two most prevalent synthetic routes to this compound. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the practical and mechanistic nuances of each pathway, offering field-proven insights to inform your synthetic strategy. We will explore detailed experimental protocols, compare key performance indicators, and discuss the underlying chemical principles that govern each transformation.
Route 1: The Two-Step Approach from 5-Aminopentanoic Acid
This synthetic pathway commences with the readily available and inexpensive starting material, 5-aminopentanoic acid. The strategy involves a sequential protection of the amino and carboxyl functionalities.
Step 1: N-Boc Protection of 5-Aminopentanoic Acid
The initial step focuses on the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a crucial maneuver to prevent the nucleophilic amine from interfering in the subsequent esterification of the carboxylic acid. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the protonated amine to yield the N-Boc protected product.[1][2]
Experimental Protocol: Synthesis of Boc-5-aminopentanoic acid [3][4]
-
In a suitable reaction vessel, dissolve 5-aminopentanoic acid (5.85 g, 0.05 mol) in a mixture of 100 mL of 2% aqueous sodium hydroxide and 100 mL of dioxane.
-
To this stirred solution, slowly add a solution of di-tert-butyl dicarbonate (10.9 g, 0.05 mol) in dioxane dropwise.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
After the reaction is complete, acidify the mixture to pH 3 with 1 N hydrochloric acid.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield Boc-5-aminopentanoic acid as a white crystalline solid.
Expected Yield: ~10.1 g (93.5%)[4]
Step 2: Tert-butylation of Boc-5-aminopentanoic Acid via Steglich Esterification
With the amino group securely protected, the subsequent step involves the esterification of the carboxylic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol to form isobutene under harsh acidic conditions, the Fischer esterification is not ideal. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), provides a mild and effective alternative.[5][6]
Mechanism of Steglich Esterification:
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol (tert-butanol) to form the desired ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[5][7]
Experimental Protocol: Tert-butylation of Boc-5-aminopentanoic acid [6][8]
-
In a round-bottomed flask, dissolve Boc-5-aminopentanoic acid (e.g., 0.02 mol) in anhydrous dichloromethane (100 mL).
-
Add tert-butanol (3 equivalents, 0.06 mol) and a catalytic amount of DMAP (0.1 equivalents, 0.002 mol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents, 0.022 mol) in dichloromethane.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-(tert-butoxycarbonylamino)pentanoate.
-
The final deprotection of the Boc group can be achieved by treating with an acid like trifluoroacetic acid (TFA) in dichloromethane to yield the final product, this compound.
Route 2: The Halogen Displacement and Reduction Pathway
This alternative synthetic route begins with a commercially available starting material, tert-butyl 5-bromopentanoate, and proceeds through a two-step sequence involving nucleophilic substitution and reduction.
Step 1: Azide Formation via Nucleophilic Substitution
The first step in this pathway is a classic Sₙ2 reaction where the bromide in tert-butyl 5-bromopentanoate is displaced by an azide anion, typically from sodium azide. This reaction is generally efficient and proceeds with inversion of configuration if a chiral center were present at the carbon bearing the halogen.
Experimental Protocol: Synthesis of tert-butyl 5-azidopentanoate
-
Dissolve tert-butyl 5-bromopentanoate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture to facilitate the substitution reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, the reaction is worked up by partitioning between an organic solvent and water, followed by washing and drying of the organic layer.
-
The crude tert-butyl 5-azidopentanoate is then typically used in the next step without extensive purification.
Step 2: Reduction of the Azide to the Primary Amine
The final step is the reduction of the azide to the corresponding primary amine. Several methods are available for this transformation, with the Staudinger reduction and catalytic hydrogenation being the most common. The Staudinger reduction offers a mild alternative to metal hydride reductions.[9][10]
Mechanism of Staudinger Reduction:
The reaction is initiated by the nucleophilic attack of a phosphine, such as triphenylphosphine (PPh₃), on the terminal nitrogen of the azide. This forms a phosphazide intermediate, which then undergoes a retro-[2+2] cycloreversion to release nitrogen gas and form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide.[2][11]
Alternatively, catalytic hydrogenation over a palladium or platinum catalyst is a very clean and efficient method for azide reduction, with nitrogen gas being the only byproduct.[12][13][14]
Experimental Protocol: Synthesis of this compound from tert-butyl 5-azidopentanoate
A detailed protocol for the synthesis of this compound starting from tert-butyl 5-bromopentanoate, which combines the azide formation and a subsequent reduction step, has been reported with a high overall yield.
Comparative Analysis of the Synthesis Routes
| Parameter | Route 1: From 5-Aminopentanoic Acid | Route 2: From tert-Butyl 5-bromopentanoate |
| Starting Material | 5-Aminopentanoic acid | tert-Butyl 5-bromopentanoate |
| Number of Steps | 2 (Boc protection, esterification) + 1 (deprotection) | 2 (Azidation, reduction) |
| Overall Yield | Good (estimated ~70-85%) | High (reported up to 96%) |
| Key Reagents | Boc₂O, DCC, DMAP, tert-butanol | Sodium azide, reducing agent (e.g., PPh₃ or H₂/Pd-C) |
| Scalability | Scalable, but removal of DCU can be problematic on a large scale. | Scalable, but the use of sodium azide requires stringent safety precautions due to its high toxicity and explosive nature. Catalytic hydrogenation is highly scalable. |
| Safety & Handling | DCC is a potent allergen and requires careful handling. | Sodium azide is highly toxic and potentially explosive. Triphenylphosphine oxide can be challenging to remove during purification. |
| Cost-Effectiveness | 5-Aminopentanoic acid is generally less expensive than tert-butyl 5-bromopentanoate. | The cost of the starting material and the catalyst for hydrogenation can be higher. |
| Waste Products | Dicyclohexylurea (DCU), CO₂, tert-butanol | Triphenylphosphine oxide (if Staudinger reduction is used), benign N₂ gas. |
Expert Insights and Recommendations
Both synthetic routes offer viable pathways to this compound, and the choice of method will largely depend on the specific requirements of the project, including scale, available equipment, and safety considerations.
Route 1 is often favored in a laboratory setting due to the readily available and inexpensive starting material. The two-step protection-esterification sequence is robust and well-understood. However, for larger-scale synthesis, the formation of dicyclohexylurea (DCU) as a byproduct of the Steglich esterification can present purification challenges. While DCU is largely insoluble in many organic solvents, its complete removal can be tedious.
Route 2 provides a more direct and often higher-yielding pathway. The use of catalytic hydrogenation for the azide reduction is particularly attractive for its clean reaction profile and ease of product isolation. However, the high toxicity of sodium azide is a significant drawback and necessitates strict safety protocols, especially on a larger scale. For industrial applications where robust safety measures are in place, this route can be highly efficient.
For research and development purposes where flexibility and cost of starting materials are key drivers, Route 1 presents a very practical approach. For process development and scale-up where yield and purity are paramount and the necessary safety infrastructure is available, Route 2 with catalytic hydrogenation is a compelling option.
Visualizing the Synthetic Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. Boc-5-aminopentanoic acid | 27219-07-4 [chemicalbook.com]
- 4. Boc-5-aminopentanoic acid | 27219-07-4 [m.chemicalbook.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Staudinger Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Chiral purity analysis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate
An Expert's Comparative Guide to the Chiral Purity Analysis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate
Introduction: The Critical Role of Stereoisomeric Purity
(S)-tert-butyl 4,5-diamino-5-oxopentanoate is a chiral building block increasingly utilized in the synthesis of complex pharmaceutical agents, particularly those involving (S)-2-aminoglutarimide moieties.[1][2] As with any chiral intermediate destined for therapeutic use, the control of its stereochemical integrity is not merely a matter of chemical purity but a fundamental pillar of safety and efficacy. The presence of the unintended (R)-enantiomer can lead to the formation of diastereomeric impurities in the final active pharmaceutical ingredient (API), potentially altering biological activity or introducing unforeseen toxicity.[3] Consequently, the robust and accurate determination of enantiomeric excess (% ee) is a critical quality control step throughout the development and manufacturing lifecycle.
This guide provides an in-depth comparison of three orthogonal analytical techniques for determining the chiral purity of (S)-tert-butyl 4,5-diamino-5-oxopentanoate: Direct Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following diastereomeric derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents. We will explore the fundamental principles, provide detailed experimental protocols, and present comparative data to empower researchers and drug development professionals to select the most appropriate methodology for their specific needs, from high-throughput screening to stringent GMP release testing.
Methodology 1: Direct Analysis via Chiral HPLC
Direct enantioseparation by HPLC is often the workhorse method in pharmaceutical quality control due to its robustness and direct nature, eliminating the need for sample derivatization.[4] The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.
Causality of Method Choice
For a polar, ionic compound like an amino acid derivative, macrocyclic glycopeptide-based CSPs are particularly effective.[5] These phases, such as those based on teicoplanin, possess ionic groups and operate well in aqueous-organic mobile phases suitable for the analyte. The separation mechanism involves multiple non-covalent interactions (hydrogen bonding, ionic interactions, inclusion complexation) between the analyte enantiomers and the chiral selector, creating a transient diastereomeric complex. The difference in the stability of these complexes for the (S) and (R) enantiomers results in their chromatographic separation.[5]
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector (set to 210 nm).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (S)-tert-butyl 4,5-diamino-5-oxopentanoate sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the mobile phase.
-
Prepare a racemic standard for peak identification and resolution calculation.
-
-
Chromatographic Conditions:
-
Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / 0.1% Acetic Acid in Water. Note: The optimal ratio should be determined during method development, as enantioselectivity on this phase can exhibit a "U-shaped" response to organic modifier concentration.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers using the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Methodology 2: Indirect Analysis via GC-MS with Chiral Derivatization
Gas chromatography offers exceptional resolving power, and when coupled with mass spectrometry, provides high sensitivity and structural confirmation. However, since amino acid derivatives like our target compound are non-volatile, a derivatization step is mandatory.[6] The indirect approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form covalent diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[7]
Causality of Method Choice
This method is chosen when high sensitivity is required (e.g., for trace impurity analysis) or when a suitable chiral HPLC column is unavailable. The derivatization strategy must target a functional group on the analyte. For our compound, the primary amine is an ideal target. We will use (S)-(−)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), a common CDA that reacts readily with amines. The resulting diastereomeric amides are volatile and chromatographically stable.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC system equipped with a Mass Spectrometric (MS) detector.
-
Derivatization Procedure:
-
Dissolve ~1 mg of the amino acid derivative sample in 100 µL of anhydrous pyridine in a micro-reaction vial.
-
Add 50 µL of a 10 mg/mL solution of (S)-(-)-TFAPC in anhydrous dichloromethane.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.
-
-
Chromatographic Conditions:
-
GC Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Injection Mode: Split (20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic fragment ions of the diastereomeric products.
-
-
Data Analysis:
-
Calculate % ee based on the integrated peak areas of the two separated diastereomers. The derivatization step must be validated to ensure no kinetic resolution or on-column racemization occurs.
-
Methodology 3: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a powerful, non-destructive alternative for chiral purity analysis. The method relies on the principle that when a chiral analyte is mixed with a Chiral Solvating Agent (CSA), they form transient, non-covalent diastereomeric complexes.[8] In the chiral environment provided by the CSA, the corresponding protons (or other nuclei) of the two enantiomers become magnetically non-equivalent, resulting in separate, resolvable signals in the NMR spectrum.[9]
Causality of Method Choice
This technique is exceptionally useful for rapid screening, for analyzing samples that are difficult to separate chromatographically, and when a non-destructive method is preferred.[10] BINOL-derived acids, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNDHP), are effective CSAs for amines through the formation of diastereomeric salts via acid-base interactions.[11] The tert-butyl ester group of our analyte provides a sharp, singlet signal in the ¹H-NMR spectrum, making it an ideal probe for observing enantiomeric differentiation.
Detailed Experimental Protocol: ¹H-NMR
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation:
-
Accurately weigh ~5 mg of the (S)-tert-butyl 4,5-diamino-5-oxopentanoate sample directly into an NMR tube.
-
Add ~1.5 to 2.0 molar equivalents of the Chiral Solvating Agent (e.g., (R)-BNDHP).
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a non-polar solvent is crucial as it enhances the host-guest interactions.[11]
-
Shake the tube for 30-60 seconds to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a standard quantitative ¹H-NMR spectrum at 25 °C. Ensure a sufficient relaxation delay (D1) for accurate integration (e.g., 5 times the longest T1).
-
-
Data Analysis:
-
Identify a well-resolved signal that is split into two peaks in the presence of the CSA. The tert-butyl singlet around 1.4-1.5 ppm is an excellent candidate.
-
Carefully integrate the two separated signals.
-
Calculate the % ee from the ratio of the integrals.
-
Visualizing the Analytical Workflow
The selection of an appropriate analytical technique is a critical decision driven by factors such as the stage of development, required sensitivity, and available instrumentation. The following diagram outlines a logical workflow for the chiral purity analysis of our target compound.
Caption: Workflow for Chiral Purity Method Selection.
Comparative Performance Data
To provide an objective comparison, the following table summarizes key performance metrics for the three analytical methods discussed. The data is representative and intended for illustrative purposes; actual results will depend on specific instrumentation and optimized conditions.
| Parameter | Chiral HPLC (Direct) | GC-MS (Indirect) | ¹H-NMR with CSA |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of diastereomers on an achiral column | Differential chemical shifts of transient diastereomeric complexes |
| Resolution (Rs) | > 2.0 | > 2.5 | Signal separation dependent on CSA and analyte concentration |
| Limit of Quant. (LOQ) | ~0.05% | < 0.01% | ~0.5 - 1.0% |
| Analysis Time/Sample | 15 - 30 minutes | 30 - 45 minutes | 5 - 10 minutes |
| Sample Prep Complexity | Low (dissolve and inject) | High (multi-step derivatization) | Medium (weighing of sample and CSA) |
| Destructive? | Yes | Yes | No |
| Best For... | Routine QC, GMP environments, high accuracy and precision.[3] | Ultra-trace impurity detection, orthogonal method validation.[12] | High-throughput screening, reaction monitoring, difficult separations.[13] |
Expert Insights and Conclusion
The choice of analytical method for chiral purity is not a one-size-fits-all decision.
-
For routine quality control and release testing in a regulated (GMP) environment, Direct Chiral HPLC is the undisputed leader. Its robustness, precision, and the absence of a complex derivatization step make it a highly reliable and validatable method. The primary investment is in the specialized chiral column and the initial method development.
-
When the objective is to detect and quantify minute traces of the undesired enantiomer (<0.1%), GC-MS after derivatization offers unparalleled sensitivity. The selectivity of Selected Ion Monitoring (SIM) in the mass spectrometer allows for the confident detection of impurities at levels that might be missed by UV-based HPLC. However, the multi-step sample preparation introduces more potential sources of error and must be carefully validated to prevent racemization or kinetic resolution.[6]
-
¹H-NMR with a Chiral Solvating Agent is an incredibly powerful tool in the R&D and process development setting. Its speed and non-destructive nature make it ideal for screening multiple samples, monitoring the progress of an asymmetric synthesis in near real-time, or for troubleshooting when chromatographic methods fail.[10] While its sensitivity is lower than chromatographic techniques, it often provides a clear "yes/no" answer on enantiomeric enrichment in minutes.
References
- 1. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 2. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Acid Catalysts for Boc Deprotection
In the landscape of synthetic organic chemistry, particularly in pharmaceutical and peptide synthesis, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection. Its popularity is rooted in its remarkable stability across a wide array of reaction conditions, yet it can be readily cleaved under acidic treatment.[1][2] The choice of acid catalyst for this deprotection is not a trivial one; it is a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic campaign.
This guide provides an in-depth comparison of the most commonly employed acid catalysts for Boc deprotection. We will move beyond simple protocols to explore the mechanistic nuances, kinetic profiles, and practical considerations that govern catalyst selection, empowering researchers to make informed, data-driven decisions in their work.
The Mechanism: An Acid-Catalyzed Cascade
The cleavage of the Boc group is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[3][4] Understanding this pathway is fundamental to appreciating the differences between various acid catalysts.
-
Protonation: The reaction initiates with the protonation of the Boc group's carbonyl oxygen by an acid. This is a rapid and reversible step.[1]
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[5]
-
Decarboxylation: The carbamic acid is inherently unstable and swiftly decarboxylates, releasing carbon dioxide.[1]
-
Amine Formation: This decarboxylation yields the free amine, which is immediately protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[3]
The generation of the tert-butyl cation is a key feature of this mechanism. This electrophilic intermediate can potentially lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine, or cysteine) in peptide synthesis.[6][7] This necessitates the use of "scavengers," like anisole, thioanisole, or triisopropylsilane (TIPS), to trap the cation and prevent undesired modifications.[8][9]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Key Acid Catalysts
The choice between Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), and solid-supported acids is dictated by factors including substrate sensitivity, desired product salt form, process scale, and environmental considerations.
Trifluoroacetic Acid (TFA)
TFA is arguably the most common reagent for Boc deprotection, especially in solid-phase peptide synthesis (SPPS).[5] Its high volatility simplifies its removal post-reaction, and its efficacy is well-documented.[3]
-
Strengths:
-
Weaknesses:
-
Corrosive and Toxic: Requires careful handling in a fume hood with appropriate personal protective equipment (PPE).[3]
-
Aggressive Nature: Can cleave other acid-labile protecting groups (e.g., trityl, tert-butyl esters) if not used under carefully controlled conditions.[11]
-
Complex Kinetics: The reaction rate can show an inverse dependence on the trifluoroacetate counter-ion concentration, often necessitating a large excess of TFA for efficient reaction.[12][13]
-
Hydrochloric Acid (HCl)
Often used as a 4M solution in an organic solvent like 1,4-dioxane or ethyl acetate, HCl is a cost-effective and powerful alternative to TFA.[14][15]
-
Strengths:
-
Cost-Effective: Generally less expensive than TFA.
-
Favorable Kinetics: The reaction rate often exhibits a second-order dependence on HCl concentration, allowing for efficient deprotection with fewer equivalents compared to TFA.[12][13][16]
-
Direct Salt Formation: Often precipitates the product as a crystalline hydrochloride salt, which can be isolated by simple filtration, simplifying purification.[4][17]
-
Selectivity: Can offer superior selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers under specific conditions.[14][18]
-
-
Weaknesses:
Solid-Supported Acid Catalysts
Heterogeneous acid catalysts, such as acidic resins (e.g., Nafion) or zeolites (e.g., H-BEA), represent a greener and more process-friendly approach.[21][22] They are particularly well-suited for continuous flow manufacturing.[23]
-
Strengths:
-
Simplified Work-up: The catalyst is removed by simple filtration, eliminating the need for aqueous washes or neutralization steps.[20][21]
-
Reusability: The catalyst can often be recovered and reused, reducing waste and cost.
-
Process Scalability: Ideal for implementation in continuous flow reactors, enhancing efficiency and productivity.[24]
-
-
Weaknesses:
-
Harsher Conditions: Often require higher temperatures (e.g., 140-150 °C) to achieve reaction rates comparable to homogeneous acids.[21][25]
-
Catalyst Poisoning: The amine product can poison the acid sites of the catalyst, potentially reducing its efficacy over time.[21][23]
-
Substrate Compatibility: May not be suitable for thermally sensitive substrates.
-
Quantitative Performance Comparison
The following table summarizes key performance metrics for the different acid catalysts based on literature data.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Solid-Supported Acids (e.g., Zeolite) |
| Typical Reagents | 20-50% TFA in DCM[4][5] | 4M HCl in Dioxane or Ethyl Acetate[14] | H-BEA Zeolite in THF or DMAc[25] |
| Temperature | 0 °C to Room Temperature[5] | Room Temperature[4] | 140 - 150 °C (Flow)[21][25] |
| Reaction Time | 30 minutes - 4 hours[4][5] | 30 minutes - 2 hours[4][14] | < 1 minute (residence time in flow)[21] |
| Work-up | Evaporation, Neutralization (e.g., NaHCO₃ wash)[3] | Precipitation/Filtration or Evaporation[4][15] | Filtration |
| Key Advantage | High efficacy and volatility[1] | Cost-effective, favorable kinetics[4][12] | Green, simplified work-up, flow compatible[23] |
| Key Disadvantage | Corrosive, requires large excess[3][12] | Solvent toxicity (dioxane), potential work-up complexity[6] | High temperatures, potential catalyst poisoning[21][25] |
Experimental Protocols
The following protocols are provided as validated, representative examples. Researchers should always perform small-scale optimization for new substrates.
Protocol 1: Boc Deprotection using TFA in Dichloromethane
This protocol is a standard method for solution-phase Boc deprotection.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. A typical final concentration is 25-50% (v/v).[4][5]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor progress by TLC or LC-MS.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can aid in removing residual TFA.[4]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution to neutralize remaining acid. Caution: CO₂ evolution may cause pressure buildup.[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[3]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is highly effective and often results in the precipitation of the product as its hydrochloride salt.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Place the Boc-protected amine in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).[4]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[4][14]
-
Monitor the reaction by TLC or LC-MS. Often, the deprotected amine hydrochloride salt will precipitate from the solution.
-
Upon completion, collect the precipitate by filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove non-polar impurities and residual solvent.[4]
-
Dry the solid under vacuum to obtain the pure deprotected amine hydrochloride.
Caption: Comparative experimental workflow for TFA vs. HCl protocols.
Conclusion and Future Outlook
The deprotection of the Boc group is a mature and reliable transformation. While TFA and HCl remain the workhorses in both research and manufacturing, the choice between them should be made with careful consideration of kinetics, selectivity, and process logistics.[4] TFA's volatility is advantageous for purification, while HCl's favorable kinetics and ability to precipitate the product as a hydrochloride salt offer a more atom-economical and potentially simpler process.[4][12]
Looking forward, the adoption of solid-supported acid catalysts, particularly within continuous flow systems, represents the most significant evolution in this area.[21][23] This approach aligns with the principles of green chemistry by minimizing waste and improving process efficiency, although it requires initial investment in specialized equipment and process development for thermally sensitive substrates.[6][25] As the pharmaceutical and chemical industries continue to prioritize sustainable manufacturing, the development and application of robust heterogeneous catalysts for cornerstone reactions like Boc deprotection will undoubtedly expand.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [hi.bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 17. benchchem.com [benchchem.com]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. echemi.com [echemi.com]
- 20. researchgate.net [researchgate.net]
- 21. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. m.chem960.com [m.chem960.com]
- 23. Continuous flow <i>N</i>-Boc deprotection of amines using solid acid catalysts [morressier.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Spectroscopic data for Tert-butyl 5-aminopentanoate (NMR, IR, MS)
An In-Depth Guide to the Spectroscopic Characterization of Tert-butyl 5-aminopentanoate: A Comparative Analysis
Authored by a Senior Application Scientist
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular building blocks is paramount. This compound is a bifunctional molecule of significant interest, featuring a terminal primary amine and a sterically hindered tert-butyl ester. This structure makes it a valuable intermediate for peptide synthesis and the creation of complex molecular architectures where selective deprotection is required.
This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. In the absence of a complete, publicly available experimental dataset, we will leverage first-principles of spectroscopy and comparative data from analogous structures to build a reliable analytical profile. This approach not only defines the spectral characteristics of the target molecule but also highlights how subtle structural modifications manifest in NMR, IR, and MS data. We will compare it against its methyl and ethyl ester analogues, as well as its N-Boc protected carboxylic acid precursor, to provide a holistic understanding for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The expected spectra for this compound are dictated by the distinct electronic environments of its protons and carbons.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show five distinct signals. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms.
-
-C(CH₃)₃ (Position a): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around δ 1.45 ppm . This signal is characteristic of the tert-butyl ester protecting group and its integration of 9H is a key identifier.
-
-CH₂- (Position c, d): The two central methylene groups are furthest from the electron-withdrawing functional groups and are expected to resonate in the aliphatic region. They will appear as overlapping multiplets around δ 1.50-1.70 ppm .
-
-CH₂C=O (Position b): The methylene group adjacent to the ester carbonyl is deshielded and will appear as a triplet around δ 2.25 ppm .
-
-CH₂NH₂ (Position e): The methylene group adjacent to the primary amine is also deshielded and is expected as a triplet around δ 2.70 ppm .
-
-NH₂: The two amine protons typically appear as a broad singlet. Its chemical shift is highly variable and solvent-dependent but can be expected between δ 1.5-3.0 ppm . This signal will disappear upon a D₂O shake, confirming its identity.
Carbon-¹³ (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct signals are predicted.
-
-C(CH₃)₃ (Position a'): The three equivalent methyl carbons of the tert-butyl group will appear around δ 28.2 ppm .[1]
-
-C(CH₃)₃ (Position a): The quaternary carbon of the tert-butyl group is significantly downfield due to the adjacent oxygen, expected around δ 80.5 ppm .
-
-CH₂- Carbons (c, d): The central methylene carbons will resonate in the aliphatic region, typically between δ 22.0-30.0 ppm .
-
-CH₂C=O (Position b): The carbon adjacent to the ester carbonyl is expected around δ 34.0 ppm .
-
-CH₂NH₂ (Position e): The carbon bonded to the nitrogen atom will be found around δ 42.0 ppm .
-
C=O (Ester): The ester carbonyl carbon will be the most downfield signal, appearing around δ 173.0 ppm .
Comparative NMR Analysis
To underscore the unique spectral features of the tert-butyl ester, we compare its predicted NMR data with those of its methyl and ethyl ester analogs and the N-Boc protected precursor.
| Compound | Key ¹H NMR Signals (Predicted δ, ppm) | Key ¹³C NMR Signals (Predicted δ, ppm) |
| This compound | 1.45 (s, 9H) , 2.25 (t, 2H), 2.70 (t, 2H) | 173.0 (C=O) , 80.5 (quat. C) , 28.2 (3x CH₃) |
| Methyl 5-aminopentanoate[2][3] | 3.67 (s, 3H) , 2.30 (t, 2H), 2.72 (t, 2H) | 174.0 (C=O) , 51.5 (O-CH₃) |
| Ethyl 5-aminopentanoate[4][5] | 1.25 (t, 3H) , 4.12 (q, 2H) , 2.28 (t, 2H), 2.71 (t, 2H) | 173.5 (C=O) , 60.3 (O-CH₂) , 14.2 (CH₃) |
| N-Boc-5-aminovaleric Acid[6][7] | 1.44 (s, 9H) , 2.20 (t, 2H), 3.05 (q, 2H), ~4.8 (br s, 1H, NH) | 178.0 (Acid C=O) , 156.0 (Carbamate C=O) , 79.0 (quat. C) |
This comparison clearly illustrates how the ester group dramatically alters the NMR spectrum. The tert-butyl group provides a simple, high-integration singlet, while the methyl and ethyl groups give their own characteristic singlets or triplet/quartet patterns. Furthermore, comparing the target molecule to its N-Boc protected precursor highlights the shift of the Cα to the nitrogen (~2.70 ppm for -CH₂NH₂ vs. ~3.05 ppm for -CH₂NHBoc) and the appearance of a second carbonyl signal for the carbamate.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.
-
N-H Stretch (Amine): A primary amine will show two characteristic medium-intensity bands in the region of 3300-3400 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two bands is a definitive indicator of a primary amine.
-
C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-2980 cm⁻¹ region, corresponding to the C-H stretching of the pentanoate backbone and the bulky tert-butyl group.
-
C=O Stretch (Ester): A very strong, sharp absorption band is expected around 1730-1735 cm⁻¹ . This is the characteristic stretching frequency for a saturated aliphatic ester carbonyl.
-
C-O Stretch (Ester): A strong band in the fingerprint region, typically around 1150-1250 cm⁻¹ , corresponds to the C-O single bond stretch of the ester linkage.
In contrast, N-Boc-5-aminovaleric acid would show a strong carbamate C=O stretch (~1690 cm⁻¹) and a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), which would obscure the N-H region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
For this compound (MW: 173.25 g/mol )[8], under Electrospray Ionization (ESI), the most prominent ion would be the protonated molecule.
-
Molecular Ion Peak ([M+H]⁺): Expected at m/z 174.1 .[9]
The primary fragmentation pathway in mass spectrometry for this molecule would involve the loss of neutral fragments from the molecular ion.
-
Loss of Tert-butyl Cation: A characteristic fragmentation for tert-butyl esters is the loss of the tert-butyl group as a stable carbocation, or more commonly, the loss of isobutylene (56 Da). This would result in a significant fragment ion at m/z 118.1 ([M - C₄H₈ + H]⁺).
-
Alpha-Cleavage: Cleavage at the C-C bond adjacent to the amine can lead to the formation of an iminium ion, resulting in a fragment at m/z 30.0 (CH₂=NH₂⁺).
This fragmentation pattern provides clear evidence for both the tert-butyl ester and the primary amine functionalities within the molecule.
Standard Operating Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols for sample analysis are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Solvent Choice: Chloroform-d (CDCl₃) is a good first choice for general solubility. If the compound has limited solubility or if exchangeable protons (like -NH₂) are of key interest, DMSO-d₆ is a suitable alternative.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Record a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Acquire at least 16 scans.
-
Record a ¹³C{¹H} NMR spectrum. Due to the lower natural abundance of ¹³C, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy Sample Preparation and Acquisition
-
Method: Attenuated Total Reflectance (ATR) is the most common and convenient method for solids or oils.
-
Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Analysis: Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the molecular ion. To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 174.1) and subjecting it to collision-induced dissociation (CID).
Workflow Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analyses described.
Caption: Standard workflows for NMR, IR, and MS analysis.
Conclusion
The spectroscopic profile of this compound is distinct and readily interpretable. The ¹H NMR is defined by the characteristic 9H singlet of the tert-butyl group, while the ¹³C NMR shows the unique quaternary and methyl carbon signals of this ester. IR spectroscopy confirms the presence of both a primary amine (two N-H bands) and a saturated ester (strong C=O band at ~1730 cm⁻¹). Finally, mass spectrometry confirms the molecular weight via the [M+H]⁺ ion at m/z 174.1 and shows characteristic fragmentation patterns. By comparing this data with that of its structural analogs, researchers can confidently identify and characterize this versatile synthetic building block, ensuring the integrity and success of their scientific endeavors.
References
- 1. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
- 2. Methyl 5-aminopentanoate hydrochloride | C6H14ClNO2 | CID 13672034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 5-aminopentanoate | C6H13NO2 | CID 10964545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-aminopentanoate hydrochloride | C7H16ClNO2 | CID 16094861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 5-aminovalerate | C7H15NO2 | CID 11469139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid | C10H19NO4 | CID 545848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(tert-Butoxycarbonyl)-5-aminovaleric Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 63984-03-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. PubChemLite - this compound hydrochloride (C9H19NO2) [pubchemlite.lcsb.uni.lu]
The Versatility of Tert-butyl 5-aminopentanoate: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutics. Among the myriad of available synthons, tert-butyl 5-aminopentanoate has emerged as a particularly versatile and valuable reagent. Its linear five-carbon chain, coupled with orthogonally protected amino and carboxyl functionalities, offers a unique combination of flexibility and reactivity that can be exploited in a variety of applications, from the construction of targeted protein degraders to the synthesis of enzyme inhibitors and peptidomimetics.
This guide provides an in-depth technical overview of the applications of this compound, offering a comparative analysis of its performance against alternative building blocks. Supported by experimental data and detailed protocols, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design and execution of their synthetic strategies.
Part 1: A Comparative Analysis of this compound in PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized the field of targeted therapy by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[2][3] Alkyl chains are a common choice for linkers, and the length of this chain can significantly impact the formation of a productive ternary complex and subsequent protein degradation.
This compound serves as a key building block for the introduction of a five-carbon aliphatic linker. This section compares the performance of pentanoate-derived linkers with other alkyl and polyethylene glycol (PEG) linkers.
Alkyl Linker Length Optimization in PROTACs
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic variation of the alkyl chain length is often necessary to identify the most potent PROTAC.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | C8 Alkyl Chain | 8.3 | >90 | [2] |
| BRD4 | C12 Alkyl Chain | 62 | >90 | [2] |
| TBK1 | 12-atom alkyl/ether | Submicromolar | 96 | [1][4] |
| TBK1 | 29-atom alkyl/ether | 292 | 76 | [1][4] |
Table 1: Impact of Alkyl Linker Length on PROTAC Efficacy. This table illustrates how varying the length of the alkyl linker can significantly affect the degradation efficiency (DC50) and maximal degradation (Dmax) of the target protein.
While direct head-to-head comparisons including a C5 linker are not always available in published literature, the data strongly suggests that a pentyl chain offers a valuable mid-point in the exploration of optimal linker length, balancing flexibility with the potential for productive ternary complex formation.
Alkyl vs. PEG Linkers
Polyethylene glycol (PEG) linkers are another popular choice in PROTAC design, offering increased hydrophilicity which can improve solubility and cell permeability.
| Linker Type | Key Advantages | Key Disadvantages |
| Alkyl (e.g., from this compound) | - Synthetically accessible- Chemically stable- Systematic variation of length is straightforward | - Can be hydrophobic, potentially limiting solubility |
| PEG | - Enhances hydrophilicity and aqueous solubility- Generally biocompatible | - May have reduced metabolic stability- Can be more costly to synthesize |
Table 2: Comparison of Alkyl and PEG Linkers in PROTACs.
The choice between an alkyl and a PEG linker is a critical design consideration. While PEG linkers can offer advantages in solubility, the inherent hydrophobicity and defined length of an alkyl chain derived from this compound can be advantageous for optimizing the geometry of the ternary complex.
Experimental Workflow for PROTAC Synthesis and Evaluation
Part 2: this compound as a Building Block for Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer.[5][6] Many HDAC inhibitors share a common pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a cap group. This compound can serve as a precursor to the linker region of these inhibitors.
Comparative Synthesis of HDAC Inhibitors
The synthesis of HDAC inhibitors often involves the coupling of a cap group to a linker, which is then functionalized with a ZBG. The choice of the linker building block can influence the overall yield and purity of the final product.
| Building Block | Key Features | Synthetic Advantages | Potential Drawbacks |
| This compound | Boc-protected amine, tert-butyl ester | Orthogonal protection allows for sequential and controlled reactions. | Requires deprotection steps. |
| Methyl 6-aminohexanoate | Free amine, methyl ester | Readily available for direct coupling. | Ester hydrolysis may require harsher conditions.[7][8] |
| 7-Aminoheptanoic acid | Free amine, free carboxylic acid | Can be directly coupled at either end, but requires protection of the other functionality. | Requires additional protection/deprotection steps. |
Table 3: Comparison of Building Blocks for HDAC Inhibitor Synthesis.
The use of this compound offers a strategic advantage due to its orthogonal protecting groups, which allow for a more controlled and often higher-yielding synthetic route compared to alternatives that may require more complex protection/deprotection schemes.
Signaling Pathway of HDAC Inhibition
Part 3: Applications in Peptidomimetics and Other Synthetic Contexts
The unique structural features of this compound also lend themselves to other areas of medicinal chemistry, including the design of peptidomimetics and as a general-purpose building block.
Role in Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as stability and bioavailability.[9][10] The five-carbon chain of this compound can be incorporated into peptide backbones to introduce conformational constraints or to act as a spacer between pharmacophoric elements. The flexibility of the pentyl chain can be crucial for achieving the desired spatial orientation of functional groups for optimal receptor binding.
Compared to shorter (e.g., from aminobutyric acid derivatives) or longer (e.g., from aminoheptanoic acid derivatives) chains, the five-carbon spacer can provide an optimal balance of flexibility and pre-organization for specific biological targets.
Gabapentin Synthesis: A Note of Caution
While the structure of gabapentin, an anticonvulsant drug, contains a 5-aminopentanoic acid backbone, the direct synthesis of gabapentin from this compound is not the most common or efficient route.[7][11][12][13] Published synthetic routes to gabapentin typically start from cyclohexanone derivatives.[11][12][13] Therefore, while structurally related, the direct application of this compound in the industrial synthesis of gabapentin is limited.
Part 4: Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.[14][15]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product, 5-aminopentanoic acid hydrochloride, will often precipitate.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Expected Yield: >95%
Protocol 2: Amide Coupling with this compound
This protocol outlines a standard procedure for forming an amide bond with the free amine of this compound using HATU as a coupling agent.[16]
Materials:
-
This compound (or its hydrochloride salt)
-
Carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture. If using the hydrochloride salt, add an additional equivalent of DIPEA.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Expected Yield: 70-95%, depending on the substrates.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application as a linker in PROTACs and a scaffold component in HDAC inhibitors is well-established, offering distinct advantages in terms of synthetic tractability and the ability to fine-tune the properties of the final molecule. While its direct role in the synthesis of gabapentin is limited, its utility in the broader context of peptidomimetic design further underscores its importance. The experimental protocols provided herein offer a practical guide for the effective utilization of this reagent in various synthetic endeavors. As the demand for novel and sophisticated therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 12. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 13. US20050148792A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tert-butyl 5-aminopentanoate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of specialized chemical reagents, such as tert-butyl 5-aminopentanoate, are paramount to this mission. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both individuals and the environment.
Understanding the Compound: Safety and Hazard Profile
This compound and its common salt, this compound hydrochloride, are recognized as irritants. Direct contact can cause skin and serious eye irritation[1]. The fundamental principle of safe disposal begins with a thorough understanding of the compound's properties and associated hazards.
Table 1: Physicochemical Properties and Hazard Information for this compound Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₉H₂₀ClNO₂ | [1][2] |
| Molecular Weight | 209.71 g/mol | [1][2] |
| Appearance | White to brown solid or wax-like solid | [2] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | [1] |
| Storage | Store in a dry, well-ventilated place, typically at 0-8°C | [2] |
The presence of both an amine and a tert-butyl ester functional group dictates its chemical reactivity and, consequently, its disposal requirements. The amine group imparts basicity and susceptibility to oxidation, while the ester group is prone to hydrolysis under acidic or basic conditions. These characteristics are central to understanding its incompatibilities and the rationale for the prescribed disposal method.
The Core Principle: Professional Disposal via Incineration
Due to its chemical nature, the recommended and regulated method for the disposal of this compound is incineration by a licensed professional waste disposal service [1]. This is not merely a suggestion but a critical safety and environmental mandate.
Why Incineration?
Incineration in a specialized chemical facility ensures the complete thermal decomposition of the organic molecule. This process breaks down the compound into simpler, less harmful components such as carbon dioxide (CO₂) and water (H₂O). The nitrogen atom in the amine group will be converted to nitrogen oxides (NOx)[3]. Licensed disposal facilities are equipped with scrubbers and afterburners to neutralize these and other potentially harmful byproducts, ensuring compliance with environmental regulations set forth by agencies like the Environmental Protection Agency (EPA)[1][4].
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash [4][5][6]. Such actions can lead to the contamination of waterways and soil, and violate federal and local environmental regulations[4].
Step-by-Step Waste Management in the Laboratory
Effective disposal is the culmination of diligent waste management practices within the laboratory. This workflow ensures that waste is handled safely from the point of generation to its final collection.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions and ensuring compliant disposal[5][7]. This compound waste must be collected in a dedicated, properly labeled hazardous waste container[8].
Key Incompatibilities:
-
Acids: Strong acids can catalyze the hydrolysis of the tert-butyl ester, a reaction that can be exothermic.
-
Bases: Strong bases will also promote the hydrolysis of the ester.
-
Oxidizing Agents: The amine functional group is susceptible to oxidation, which can lead to uncontrolled reactions.
The following diagram illustrates the decision-making process for segregating waste streams in the laboratory to prevent accidental mixing with this compound.
Caption: Waste segregation workflow for this compound.
Protocol for Routine Waste Collection
-
Container Selection: Choose a waste container made of a material compatible with this compound and any solvents used (e.g., a high-density polyethylene (HDPE) carboy)[9]. Ensure the container is in good condition, with a secure, leak-proof cap[8].
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. Clearly list all constituents, including "this compound" and any solvents, with their approximate concentrations or percentages[5].
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory[5]. This area should be under the control of laboratory personnel, away from drains, and in secondary containment to mitigate spills[4].
-
Closure: Keep the waste container securely capped at all times, except when adding waste[8][9]. This prevents the release of vapors and reduces the risk of spills.
-
Request for Pickup: Once the container is full or has been in storage for the maximum allowable time per your institution's and EPA's guidelines (often six to twelve months for academic labs), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service[4][7].
Emergency Procedures: Spill Management
Even with meticulous handling, spills can occur. A swift and appropriate response is crucial to minimize exposure and environmental impact.
Small Spill (Benchtop) Cleanup Protocol
This procedure is for small, manageable spills that can be safely cleaned up by trained laboratory personnel[1][10].
-
Alert Personnel: Immediately notify others in the vicinity of the spill[11].
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves[12].
-
Contain the Spill: If the material is a solid, carefully sweep it up using a brush and dustpan, avoiding the creation of dust. If it is a liquid, create a dike around the spill with an inert absorbent material like vermiculite or sand[1][13].
-
Absorb the Liquid: Apply absorbent pads or material over the spill, allowing it to fully absorb the liquid[10].
-
Collect Waste: Carefully place all contaminated absorbent materials, gloves, and any other debris into a designated hazardous waste bag or container[10][12].
-
Decontaminate the Area: Wipe the spill area with soap and water. Collect the cleaning materials as hazardous waste[10].
-
Seal and Label: Securely seal the waste container and label it clearly as "Spill Debris containing this compound."
-
Arrange for Disposal: Contact your EHS office for pickup of the spill waste.
Large Spill Response
For spills that are large, unmanageable, or involve other hazardous materials, prioritize personnel safety and seek professional assistance[10].
-
Evacuate: Immediately evacuate the area, alerting all personnel to leave[11].
-
Isolate: Close the laboratory doors to contain vapors and post a warning sign indicating a chemical spill[10].
-
Report: From a safe location, contact your institution's EHS office and emergency services (e.g., 911)[11]. Provide them with the chemical name, location, and estimated quantity of the spill.
-
Assist: Be available to provide information to emergency responders. Do not re-enter the area until it has been cleared by safety professionals.
Decontamination and Container Disposal
Properly decontaminating laboratory equipment and disposing of empty containers are final, critical steps in the waste management lifecycle.
-
Equipment Decontamination: Glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or methanol). The initial rinsate must be collected and disposed of as hazardous waste. Subsequent cleaning with soap and water can then be performed.
-
Empty Container Disposal: An empty container that held this compound must be managed as hazardous waste unless it is "RCRA empty." For a non-acute hazardous waste, this is typically achieved by removing all contents that can be practically removed. However, it is best practice to triple-rinse the container with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste[14]. After triple-rinsing, the original labels should be defaced, and the container can then be disposed of in the regular trash or recycled, in accordance with your institution's policies[14].
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. tert-butyl (Z)-5-aminopent-3-enoate | C9H17NO2 | CID 151878932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1283760-93-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 13. acs.org [acs.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling Tert-butyl 5-aminopentanoate
As researchers and drug development professionals, our work with novel chemical intermediates like Tert-butyl 5-aminopentanoate is foundational to innovation. This compound serves as a versatile building block in the synthesis of pharmaceuticals and peptides.[1] However, ensuring the integrity of our research and, more importantly, our personal safety, requires a meticulous approach to chemical handling. This guide moves beyond a simple checklist to provide a procedural and logical framework for the safe management of this compound, grounded in established safety protocols and a deep understanding of the material's properties.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. The hydrochloride salt of this compound is classified as a substance that causes skin and eye irritation (Category 2).[2] This classification is our primary directive for establishing appropriate protective measures. Contact with skin can lead to irritation, and eye contact may result in more serious damage.[2] Therefore, our entire handling protocol is designed to prevent direct contact.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory when handling this compound to create a reliable barrier against exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | Protects against accidental splashes and vapors that could cause serious eye irritation.[2][3] |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves.Lab Coat: Standard laboratory coat. | Amines and their derivatives can be absorbed through the skin. Impermeable gloves and a lab coat provide the necessary barrier to prevent direct contact and skin irritation.[2][4] |
| Respiratory Protection | Not required with adequate engineering controls (i.e., fume hood). | Inhalation of vapors or aerosols may cause respiratory irritation. A fume hood is the primary method of exposure control. If work outside a hood is unavoidable and aerosols may be generated, a NIOSH-approved respirator should be used.[2] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the essential steps for handling this compound from preparation to waste disposal.
Pre-Handling:
-
Risk Assessment: Review the Safety Data Sheet (SDS) before beginning work.
-
Engineering Controls: Ensure a chemical fume hood is operational and available. Confirm that an eye wash station and safety shower are accessible and unobstructed.[2]
-
PPE Inspection: Don all required PPE as specified in the table above. Critically inspect gloves for any signs of tears or degradation before use.[2]
Handling:
-
Work Area: Conduct all manipulations of this compound inside a certified chemical fume hood to prevent the release of vapors into the laboratory environment.[2][4]
-
Avoid Contact: Use appropriate laboratory equipment (spatulas, glassware) to handle the chemical. Avoid all direct contact with skin, eyes, and clothing.[2][4]
-
Containment: Keep containers of the chemical tightly closed when not in use to minimize the escape of vapors.[2]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after handling is complete, even though gloves were worn.[2]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Do not wear gloves outside of the laboratory.
Caption: Logical workflow for the safe handling of this compound.
Emergency & Disposal Plans
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with plenty of soap and water. If irritation develops or persists, consult a physician.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical help.[4]
Spill & Disposal Protocol:
-
Spill Containment: In the event of a spill, evacuate non-essential personnel. Wearing full PPE, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[4]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways, as its environmental impact has not been fully determined.[2][4]
-
Waste Disposal: All waste material, including contaminated absorbents and empty containers, must be disposed of through a licensed professional waste disposal service.[2][3] Adhere strictly to all federal, state, and local environmental regulations.[2]
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for discovery and innovation.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
